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  • Product: 7-(7-Dodecenyl)quinolin-8-ol
  • CAS: 94087-19-1

Core Science & Biosynthesis

Foundational

Mechanism of Transition Metal Chelation by 7-(7-Dodecenyl)quinolin-8-ol: From Coordination Chemistry to Metallo-Drug Development

Executive Summary The compound 7-(7-Dodecenyl)quinolin-8-ol (CAS: 94087-19-1) represents a highly specialized, lipophilic derivative of the classic 8-hydroxyquinoline (8-HQ) scaffold[1][2]. Originally conceptualized as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 7-(7-Dodecenyl)quinolin-8-ol (CAS: 94087-19-1) represents a highly specialized, lipophilic derivative of the classic 8-hydroxyquinoline (8-HQ) scaffold[1][2]. Originally conceptualized as a structural analog to commercial hydrometallurgical extractants like Kelex 100[3][4], this molecule is increasingly recognized by drug development professionals for its potential as a potent metal-binding pharmacophore (MBP) and cellular ionophore[5][6].

By marrying a rigid, bidentate metal-chelating core with a highly flexible, hydrophobic 12-carbon alkenyl tail, 7-(7-Dodecenyl)quinolin-8-ol overcomes the traditional pharmacokinetic liabilities of bare 8-HQ—namely, poor membrane permeability and rapid metabolic degradation[5][7]. This whitepaper dissects the fundamental coordination chemistry, the interfacial kinetics driven by its aliphatic tail, and its translational applications in targeted metalloenzyme inhibition and neurodegenerative disease therapy.

Coordination Chemistry and the Chelation Mechanism

The chelation efficacy of 7-(7-Dodecenyl)quinolin-8-ol is rooted in the spatial arrangement of its nitrogen and oxygen donor atoms.

Deprotonation and Bidentate Coordination

Like its parent compound 8-HQ, the molecule functions as a monoprotic, bidentate chelator. The mechanism is initiated by a pH-dependent deprotonation of the hydroxyl group at the 8-position[8]. When the local pH exceeds the pKa​ of the hydroxyl group, it generates a negatively charged phenolate oxygen ( O− ).

This O− donor, working in tandem with the lone pair on the adjacent quinoline nitrogen ( N ), forms a highly stable, five-membered chelate ring with transition metal cations ( Mn+ ) such as Cu2+ , Fe3+ , and Ga3+ [6][8]. The resulting coordination complexes are typically neutral, adopting a stoichiometry of [M(L)n​] , where n matches the valency of the metal ion (e.g., [Cu(L)2​] or [Ga(L)3​] )[3][8].

Chelation A 7-(7-Dodecenyl)quinolin-8-ol (Protonated State) B Aqueous-Organic Interface Deprotonation (pH > pKa) A->B pH swing C Deprotonated Ligand (L-) Bidentate N, O- Donor B->C -H+ E Neutral Chelate Complex [M(L)n] C->E + Metal Ion D Transition Metal (Mn+) e.g., Cu2+, Fe3+, Ga3+ D->E Coordination F Lipid Bilayer / Organic Phase Partitioning E->F Hydrophobic Tail Facilitation

Logical flow of transition metal chelation and phase partitioning.

Interfacial Reaction Kinetics

Because the 7-dodecenyl tail renders the molecule virtually insoluble in water, the chelation reaction does not occur in the bulk aqueous phase. Instead, it is an interfacial phenomenon . The hydrophobic tail anchors the ligand within the organic phase (or lipid bilayer), while the hydrophilic N-O binding pocket remains oriented toward the aqueous interface to capture hydrated metal ions[3]. This interfacial mechanism dictates that the rate of metal complexation is directly proportional to the interfacial surface area, a critical parameter for both industrial solvent extraction and biological membrane transport.

The Role of the 7-Dodecenyl Aliphatic Tail

The strategic placement of the 12-carbon alkenyl chain at the 7-position is not arbitrary; it is a masterclass in structural causality.

  • Steric Preservation: Alkylation at the 2-position of the quinoline ring would sterically hinder the N-O binding pocket, drastically reducing metal affinity. Alkylation at the 7-position preserves the binding pocket's geometry while providing maximum steric shielding against metabolic enzymes (e.g., glucuronosyltransferases) that rapidly clear unmodified 8-HQ from systemic circulation[6][9].

  • Lipophilicity and Ionophore Activity: The dodecenyl chain exponentially increases the partition coefficient (LogP). In biological systems, this allows the neutral metal-ligand complex to easily diffuse across hydrophobic lipid bilayers, functioning as a highly efficient ionophore[5][9].

Quantitative Data: Structural Comparison

The table below summarizes how the 7-dodecenyl modification alters the physicochemical profile of the 8-HQ scaffold.

Property8-Hydroxyquinoline (8-HQ)7-(7-Dodecenyl)quinolin-8-ol
CAS Number 148-24-394087-19-1
Molecular Weight 145.16 g/mol 311.5 g/mol
LogP (Lipophilicity) ~2.0> 6.0 (Highly Lipophilic)
Primary Application Broad-spectrum chelator, topical antisepticSolvent extraction, targeted ionophore
Membrane Permeability ModerateExceptionally High
Metabolic Stability Low (Rapid glucuronidation)High (Steric shielding by 7-alkyl chain)

Applications in Drug Development & Metalloenzyme Inhibition

In modern pharmacology, metal-binding isosteres (MBIs) are critical for targeting metalloenzymes involved in disease pathways[6][7].

Neurodegenerative Diseases: Conditions like Alzheimer's disease are characterized by localized dyshomeostasis of Cu2+ and Fe3+ in the brain. 7-(7-Dodecenyl)quinolin-8-ol can cross the blood-brain barrier (BBB) due to its high lipophilicity, chelate aberrant metal pools, and redistribute them to restore homeostasis[5][9].

Oncology: As a copper ionophore, the ligand can bind extracellular Cu2+ and shuttle it into cancer cells. The sudden influx of intracellular copper triggers reactive oxygen species (ROS) generation and inhibits the ubiquitin-proteasome system, leading to targeted apoptosis in malignant cells while sparing normal tissue[9].

Ionophore Extracellular Extracellular Space (High Cu2+ / Zn2+) Complex Lipophilic Metal Complex [Cu(L)2] Extracellular->Complex Metal Binding Ligand Free Ligand 7-(7-Dodecenyl)quinolin-8-ol Ligand->Complex Membrane Cell Membrane (Lipid Bilayer) Complex->Membrane Diffusion via Dodecenyl Tail Intracellular Intracellular Space Target Engagement Membrane->Intracellular Internalization Proteasome Proteasome Inhibition / ROS Generation Intracellular->Proteasome Metal Release / Enzyme Inhibition

Mechanism of action for cellular metal ionophore activity.

Validated Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems, ensuring that artifacts are immediately identifiable.

Protocol 1: Biphasic Metal Extraction Kinetics (Lewis Cell Method)

This protocol measures the fundamental interfacial chelation kinetics, critical for both hydrometallurgy and liposomal formulation[3].

  • Organic Phase Preparation: Dissolve 7-(7-Dodecenyl)quinolin-8-ol in a non-polar diluent (e.g., n-dodecane) to a final concentration of 0.1 M.

  • Aqueous Phase Preparation: Prepare a 0.01 M CuCl2​ solution. Buffer the solution to pH 4.5 using an acetate buffer to strictly control the protonation state of the ligand[8].

  • Interfacial Mixing: Introduce both phases into a quiescent interface Lewis Cell. Causality Check: A Lewis cell is mandatory here because it maintains a constant, measurable interfacial area, allowing for the calculation of specific reaction rates rather than bulk mixing artifacts[3].

  • Sampling & Quantification: Extract 100 µL aliquots from the aqueous phase at 5-minute intervals. Quantify metal depletion via Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

  • Self-Validation (Mass Balance): At the conclusion of the assay, strip the organic phase using 2.0 M H2​SO4​ . Quantify the recovered Cu2+ . The system is validated only if: [Cu]aq_initial​=[Cu]aq_final​+[Cu]org_stripped​±2% .

Workflow Step1 1. Ligand Preparation Dissolve in Organic Solvent Step3 3. Biphasic Mixing (AKUFVE or Shake Flask) Step1->Step3 Step2 2. Aqueous Metal Prep Buffer pH 3.0 - 7.0 Step2->Step3 Step4 4. Phase Disengagement Centrifugation Step3->Step4 Step5 5. Quantification AAS or ICP-MS Analysis Step4->Step5 Step6 6. Mass Balance Validation [M]aq_initial = [M]aq_final + [M]org Step5->Step6

Step-by-step biphasic extraction workflow for evaluating metal chelation kinetics.

Protocol 2: In Vitro Liposome Permeability Assay (Ionophore Validation)

This protocol confirms the ability of the ligand to transport metals across a biological membrane analog.

  • Liposome Formulation: Extrude 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) lipids to form Large Unilamellar Vesicles (LUVs). Encapsulate Calcein (a fluorophore that quenches upon Cu2+ binding) within the LUVs. Remove unencapsulated Calcein via size-exclusion chromatography.

  • External Metal Addition: Suspend the LUVs in a buffer containing CuCl2​ . Causality Check: Add 1 mM EDTA to the external buffer. EDTA cannot cross the lipid bilayer. This ensures that any observed fluorescence quenching is strictly due to intracellular metal transport by the ionophore, eliminating false positives from external liposome leakage.

  • Ligand Introduction: Spike the system with 10 µM of 7-(7-Dodecenyl)quinolin-8-ol.

  • Kinetic Monitoring: Monitor the decay in fluorescence at 515 nm over 30 minutes. The rate of quenching correlates directly with the ionophore's membrane permeability.

  • Self-Validation (Lysis): Inject 0.1% Triton X-100 to lyse the liposomes. The resulting immediate drop to maximum quenching establishes the 100% metal saturation baseline, validating the dynamic range of the assay.

References

  • SOLVENT EXTRACTION OF RHODIUM FROM CHLORIDE SOLUTIONS IN THE PRESENCE OF SnCI WITH KELEX 100™ McGill University eScholarship [Link]

  • 7-(7-Dodecenyl)quinolin-8-ol | CID 6366385 PubChem (National Institutes of Health)[Link]

  • The liquid-liquid extraction of Germaniun with the 7-alkylated 8-hydroxyquinoline derivative - KELEX 100 ResearchSpace@UKZN [Link]

  • Recovery of Gallium(III) from Strongly Alkaline Media Using a Kelex-100-Loaded Ion-Exchange Resin Industrial & Engineering Chemistry Research (ACS Publications)[Link]

  • Solvent extraction: the coordination chemistry behind extractive metallurgy Chemical Society Reviews (RSC Publishing)[Link]

  • Drug design strategies with metal-hydroxyquinoline complexes Expert Opinion on Drug Discovery (PubMed)[Link]

  • Developing Metal-Binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds Inorganic Chemistry (ACS Publications)[Link]

  • Developing Metal-binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds eScholarship.org [Link]

  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications Drug Design, Development and Therapy (Dovepress)[Link]

Sources

Exploratory

Thermodynamic Stability Constants of 7-(7-Dodecenyl)quinolin-8-ol Metal Complexes: A Technical Guide

Executive Summary & Chemical Profile 7-(7-Dodecenyl)quinolin-8-ol (CAS: 94087-19-1), widely recognized in industrial and analytical contexts as the primary active component of Kelex 100, is a highly hydrophobic, alkylate...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profile

7-(7-Dodecenyl)quinolin-8-ol (CAS: 94087-19-1), widely recognized in industrial and analytical contexts as the primary active component of Kelex 100, is a highly hydrophobic, alkylated derivative of 8-hydroxyquinoline[1]. By functionalizing the 8-quinolinol chelating core with a 12-carbon alkenyl chain at the 7-position, the molecule achieves exceptional solubility in non-polar organic diluents[2].

For researchers and drug development professionals, understanding the thermodynamic stability constants ( βn​ ) of its metal complexes is critical. These constants dictate the efficacy of the ligand in speciation analysis, heavy metal detoxification assays, and the selective recovery of high-value isotopes. The addition of the bulky dodecenyl chain does not merely increase lipophilicity; it introduces profound steric hindrance that fundamentally alters the coordination thermodynamics and selectivity profile of the ligand[3].

Thermodynamic Principles & Causality in Complexation

The thermodynamic stability of metal complexes formed with 7-(7-dodecenyl)quinolin-8-ol (denoted as HL ) is governed by the interplay between the intrinsic acid dissociation constant ( Ka​ ) of the quinolinol moiety and the overall formation constant ( βn​ ) of the resulting chelate.

The biphasic extraction equilibrium is defined as:

M(aq)n+​+nHL(org)​⇌MLn(org)​+nH(aq)+​

The overall extraction constant ( Kex​ ) is mathematically tethered to the thermodynamic stability constant ( βn​ ) via the partition coefficient of the ligand ( KDR​ ) and the partition complex ( KDC​ ):

Kex​=KDRn​βn​⋅KDC​⋅Kan​​

Mechanistic Causality: The extreme hydrophobicity of the dodecenyl chain drastically elevates the ligand's distribution constant ( KDR​=105.52 )[4]. While this prevents aqueous extractant loss, it thermodynamically demands that the resulting metal complex possess an exceptionally high βn​ and KDC​ to drive the reaction forward. For example, the distribution constant of the Cu(II) chelate reaches 1010.03 , perfectly offsetting the energetic penalty of the ligand's lipophilicity[4].

Furthermore, the 7-position alkyl chain induces steric clash during coordination. When comparing Group 13 metals, the smaller ionic radius of Al(III) forces the bulky ligands into closer proximity than the larger Ga(III) ion. Consequently, the Ga(III) complex achieves a significantly higher stability constant ( logβ3​≈40.5 ) compared to Al(III) ( logβ3​≈31.9 ), providing the thermodynamic basis for their selective separation[3].

G A Aqueous Phase Metal Ion (M^n+) C Interfacial Deprotonation A->C Diffusion B Organic Phase Ligand (HL) B->C K_a & Partition D Organic Phase Metal Complex (MLn) C->D Complexation (beta_n)

Figure 1: Interfacial complexation mechanism of 7-(7-dodecenyl)quinolin-8-ol.

Quantitative Thermodynamic Data

The following table summarizes the critical thermodynamic and distribution parameters for 7-(7-dodecenyl)quinolin-8-ol and its primary metal chelates.

Table 1: Thermodynamic and Distribution Constants

ParameterSpecies / SystemValueReference
Ligand Distribution Constant ( KDR​ ) HL (Organic/Aqueous) 105.52 [4]
Complex Distribution Constant ( KDC​ ) Cu(II) Chelate 1010.03 [4]
Complex Stability Constant ( logβ3​ ) Ga(III) Chelate~40.5[3]
Complex Stability Constant ( logβ3​ ) Al(III) Chelate~31.9[3]

*Note: Baseline values derived from parent 8-HQO derivatives; actual effective constants in highly substituted systems are modulated by steric hindrance.

Experimental Methodologies: Self-Validating Protocols

To empirically determine the stability and extraction constants of these complexes, researchers utilize rigorous slope analysis via Liquid-Liquid Extraction (LLE). This protocol is designed to be self-validating, ensuring that kinetic artifacts do not skew thermodynamic calculations.

Step-by-Step Protocol: Determination of βn​ via Slope Analysis
  • Aqueous Phase Preparation: Prepare an aqueous solution containing 1.0×10−4 M of the target metal ion (e.g., Cu2+ or Ga3+ ). Buffer the solution and add a non-complexing background electrolyte (e.g., 0.1 M NaNO3​ ) to strictly maintain constant ionic strength, ensuring activity coefficients remain stable.

  • Organic Phase Preparation: Dissolve 7-(7-dodecenyl)quinolin-8-ol in a high-purity non-polar diluent (e.g., kerosene or toluene) at varying concentrations ( 10−3 to 10−1 M).

    • Causal Insight: Add 10% v/v n-decanol as a phase modifier. The extreme hydrophobicity of the resulting metal chelate can cause it to precipitate or form a third emulsion phase. The n-decanol solvates the complex, maintaining a homogeneous organic phase[5].

  • Thermodynamic Equilibration: Contact equal volumes ( Vaq​=Vorg​ ) in a thermostated shaker at exactly 298 K.

    • Causal Insight: Agitate for a minimum of 3 hours. The bulky 7-dodecenyl group creates significant steric hindrance at the liquid-liquid interface, drastically slowing coordination kinetics. Shorter times measure kinetic rates, not true thermodynamic equilibrium[5].

  • Phase Separation: Centrifuge the biphasic mixture at 3000 rpm for 10 minutes to break micro-emulsions. Accurately measure the equilibrium pH of the aqueous phase ( pHeq​ ).

  • Analytical Quantification: Quantify the residual metal concentration in the aqueous phase using Graphite Furnace Atomic Absorption Spectrometry (GFAAS). Calculate the distribution ratio ( D=[M]org​/[M]aq​ ).

  • Data Synthesis (Slope Analysis): Plot logD versus pHeq​ at a constant ligand concentration. The slope yields the number of protons released. Plot logD versus log[HL]org​ at a constant pHeq​ to determine the stoichiometric ratio of the complex. The y-intercept provides Kex​ , from which βn​ is mathematically derived.

Workflow Step1 1. Phase Preparation (Electrolyte + Metal) Step2 2. Equilibration (298 K, 3 Hours) Step1->Step2 Step3 3. Phase Separation (Centrifugation) Step2->Step3 Step4 4. Analytical Quantification (ICP-MS / GFAAS) Step3->Step4 Step5 5. Slope Analysis (Log D vs pH) Step4->Step5

Figure 2: Experimental workflow for determining thermodynamic stability constants.

Applications in Drug Development & Toxicology

The unique thermodynamic profile of 7-(7-dodecenyl)quinolin-8-ol makes it an invaluable tool in pharmaceutical and environmental sciences:

  • Speciation Analysis and Bioavailability: In toxicology and drug formulation, it is vital to differentiate between free, biologically active heavy metals and inert, organically bound metals. By formulating 7-(7-dodecenyl)quinolin-8-ol into a water-in-oil (w/o) emulsion liquid membrane (using surfactants like Span-80), researchers can selectively transport and isolate only the free inorganic species of toxic metals (Pb, Cd, Cu). The high stability constants ensure quantitative extraction, achieving a concentration factor of 100x, which is critical for ultra-trace speciation analysis.

  • Selective Metal Recovery: The steric-induced thermodynamic differences between metal complexes allow for the highly selective recovery of valuable isotopes and metals (like Gallium) from complex biological or industrial matrices, minimizing cross-contamination[5].

Sources

Foundational

An In-Depth Technical Guide to the Molecular Structure and Binding Affinity of 7-(7-Dodecenyl)quinolin-8-ol

Abstract This technical guide provides a comprehensive framework for the characterization of 7-(7-Dodecenyl)quinolin-8-ol, a derivative of the well-established metal-chelating agent, 8-hydroxyquinoline. While this specif...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the characterization of 7-(7-Dodecenyl)quinolin-8-ol, a derivative of the well-established metal-chelating agent, 8-hydroxyquinoline. While this specific molecule is not extensively documented in current literature, this guide offers a complete roadmap for its synthesis, structural elucidation, and the detailed investigation of its binding affinity, presumably towards metal ions or metalloproteins. We will delve into the foundational principles of its molecular structure that predict its function and present a suite of state-of-the-art experimental and computational methodologies to rigorously quantify its binding thermodynamics and kinetics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore the potential of novel quinolin-8-ol derivatives in therapeutic and diagnostic applications.

Introduction: The Quinolin-8-ol Scaffold and the Significance of the 7-(7-Dodecenyl) Substituent

The quinolin-8-ol (oxine) core is a privileged scaffold in medicinal and coordination chemistry.[1] Its defining feature is the juxtaposition of a nitrogen atom at position 1 and a hydroxyl group at position 8, which together form a powerful bidentate chelation site for a wide array of metal ions.[2] This metal-binding capability is the cornerstone of the diverse biological activities exhibited by quinolin-8-ol derivatives, including anticancer, antimicrobial, and neuroprotective effects.[3]

The introduction of a 7-(7-dodecenyl) substituent to this core is anticipated to significantly modulate its physicochemical properties. The long, unsaturated alkyl chain will impart a high degree of lipophilicity, which can have profound implications for its biological behavior, such as its ability to cross cell membranes and its potential to interact with hydrophobic pockets in protein targets. The presence of the double bond within the dodecenyl chain also introduces a point of conformational rigidity and potential for further chemical modification.

This guide will first explore the synthesis and fundamental molecular structure of 7-(7-Dodecenyl)quinolin-8-ol. Subsequently, we will provide detailed protocols for a multi-pronged approach to characterizing its binding affinity, a critical parameter for understanding its mechanism of action and for any future drug development endeavors.

Synthesis and Structural Elucidation

Synthetic Strategy: Alkylation of 8-Hydroxyquinoline

The synthesis of 7-alkyl-8-hydroxyquinolines can be achieved through several established methods, with the choice of strategy often depending on the desired regioselectivity and the nature of the alkyl group.[2] For the introduction of a dodecenyl group at the 7-position, a Grignard reaction offers a plausible and efficient route.

A general synthetic workflow is depicted below:

G cluster_synthesis Synthesis of 7-(7-Dodecenyl)quinolin-8-ol start 7-Bromo-8-(benzyloxy)quinoline grignard Formation of Grignard Reagent (Mg, THF) start->grignard Mg, THF coupling Grignard Coupling with 7-Dodecenal grignard->coupling 7-Dodecenal deprotection Deprotection (e.g., H₂/Pd-C) coupling->deprotection Acid workup product 7-(7-Dodecenyl)quinolin-8-ol deprotection->product

Figure 1: Proposed synthetic workflow for 7-(7-Dodecenyl)quinolin-8-ol.

Experimental Protocol: Synthesis via Grignard Reaction

  • Protection of the Hydroxyl Group: The hydroxyl group of 8-hydroxyquinoline is first protected, for instance, as a benzyl ether, to prevent its interference with the Grignard reagent. 7-Bromo-8-hydroxyquinoline can be reacted with benzyl bromide in the presence of a base like potassium carbonate in a suitable solvent such as DMF.

  • Formation of the Grignard Reagent: The resulting 7-bromo-8-(benzyloxy)quinoline is then reacted with magnesium turnings in an anhydrous ether solvent like tetrahydrofuran (THF) to form the corresponding Grignard reagent.[4]

  • Coupling Reaction: The Grignard reagent is then reacted with 7-dodecenal. The reaction is typically carried out at low temperatures (e.g., 0 °C to room temperature) and under an inert atmosphere.

  • Deprotection: The protecting group is subsequently removed. For a benzyl group, this can be achieved by catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst).

  • Purification: The final product, 7-(7-Dodecenyl)quinolin-8-ol, is purified using standard techniques such as column chromatography.

Structural Characterization

The definitive confirmation of the molecular structure of the synthesized compound is paramount. A combination of spectroscopic techniques and X-ray crystallography will provide an unambiguous structural assignment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will be instrumental in confirming the connectivity of the atoms and the successful introduction of the dodecenyl chain at the 7-position. Specific chemical shifts and coupling patterns will be indicative of the substitution pattern on the quinoline ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to determine the exact molecular weight of the compound, further confirming its elemental composition.

  • X-ray Crystallography: Whenever possible, single-crystal X-ray diffraction should be performed on the final compound or a metal complex thereof.[5] This will provide the precise three-dimensional arrangement of the atoms, bond lengths, and bond angles, offering invaluable insights into its conformation and potential intermolecular interactions.

Determination of Binding Affinity: A Multi-faceted Approach

The assessment of binding affinity is a cornerstone of characterizing any potential therapeutic agent. Given the metal-chelating nature of the quinolin-8-ol scaffold, the primary targets for binding are likely to be metal ions or the metal centers of metalloproteins. A comprehensive understanding of the binding process requires the determination of thermodynamic and kinetic parameters. We advocate for a multi-pronged approach, employing both direct and indirect biophysical techniques, as well as computational modeling.

Experimental Determination of Binding Affinity

ITC is the gold standard for measuring the thermodynamics of binding interactions in solution.[6] It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) in a single experiment.

Experimental Protocol: ITC Measurement of Metal Chelation

  • Sample Preparation: Prepare a solution of 7-(7-Dodecenyl)quinolin-8-ol in a suitable buffer. The metal ion solution (e.g., ZnCl₂, CuCl₂) should be prepared in the exact same buffer to minimize heats of dilution.[7] All solutions should be thoroughly degassed prior to the experiment.

  • ITC Experiment: The 7-(7-Dodecenyl)quinolin-8-ol solution is placed in the sample cell of the calorimeter, and the metal ion solution is loaded into the titration syringe. A series of small injections of the metal ion solution are made into the sample cell, and the resulting heat changes are measured.

  • Data Analysis: The integrated heat data are plotted against the molar ratio of the metal to the ligand. The resulting binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters (Kₐ, ΔH, and n).

G cluster_itc Isothermal Titration Calorimetry (ITC) Workflow prep Sample Preparation (Ligand in cell, Metal in syringe) Degas solutions titration Titration (Inject metal into ligand solution) prep->titration detection Heat Measurement (Detect heat released/absorbed) titration->detection analysis Data Analysis (Fit binding isotherm) detection->analysis result Thermodynamic Parameters (Kₐ, ΔH, n) analysis->result

Figure 2: A simplified workflow for an Isothermal Titration Calorimetry experiment.

SPR is a powerful, label-free technique for studying the kinetics of molecular interactions in real-time.[8] It measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate, providing information on the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₔ).

Experimental Protocol: SPR Analysis of Binding to a Metalloprotein

  • Immobilization of the Target Protein: The target metalloprotein is immobilized on the surface of an SPR sensor chip.

  • Analyte Injection: A series of concentrations of 7-(7-Dodecenyl)quinolin-8-ol are flowed over the sensor surface.[9]

  • Data Acquisition: The binding and dissociation events are monitored in real-time as a sensorgram (response units vs. time).

  • Data Analysis: The sensorgrams are fitted to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine the kinetic parameters (kₐ and kₔ). The equilibrium dissociation constant (Kₔ) is then calculated as kₔ/kₐ.

FP is a solution-based technique that measures changes in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner.[10] It is particularly useful for high-throughput screening and for determining binding affinities in a competitive format.

Experimental Protocol: Competitive FP Assay

  • Develop a Fluorescent Probe: A fluorescently labeled version of a known ligand for the target of interest is required.

  • Assay Setup: A fixed concentration of the target protein and the fluorescent probe are incubated together, resulting in a high FP signal.

  • Competition: Increasing concentrations of the unlabeled competitor, 7-(7-Dodecenyl)quinolin-8-ol, are added. The competitor will displace the fluorescent probe from the target, leading to a decrease in the FP signal.

  • Data Analysis: The FP signal is plotted against the concentration of the competitor. The IC₅₀ value (the concentration of competitor that displaces 50% of the fluorescent probe) is determined and can be used to calculate the inhibition constant (Kᵢ).[11]

Computational Investigation of Binding

Computational methods provide a powerful complement to experimental techniques, offering insights into the molecular details of binding interactions and helping to rationalize experimental observations.

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein to form a stable complex.[12] For metal-containing systems, specialized docking programs and force fields are required to accurately model the coordination geometry around the metal ion.[13]

Computational Protocol: Molecular Docking with a Metalloprotein

  • Preparation of the Receptor and Ligand: The 3D structures of the target metalloprotein and 7-(7-Dodecenyl)quinolin-8-ol are prepared. This includes adding hydrogen atoms and assigning partial charges.

  • Grid Generation: A grid box is defined around the active site of the protein, encompassing the metal ion and the surrounding residues.

  • Docking Simulation: A docking algorithm is used to explore different conformations and orientations of the ligand within the grid box.

  • Scoring and Analysis: The resulting poses are scored based on their predicted binding energy. The top-scoring poses are then visually inspected to analyze the key interactions between the ligand and the protein, including the coordination to the metal ion.

G cluster_docking Molecular Docking Workflow prep Prepare Receptor and Ligand Structures grid Define Grid Box around Active Site prep->grid docking Run Docking Simulation grid->docking analysis Score and Analyze Poses docking->analysis result Predicted Binding Mode and Energy analysis->result

Figure 3: A generalized workflow for a molecular docking experiment.

For a more accurate prediction of binding energies, hybrid QM/MM methods can be employed.[14] In this approach, the region of the system directly involved in the binding interaction (e.g., the ligand and the metal ion with its coordinating residues) is treated with a high level of quantum mechanics, while the rest of the protein is treated with a more computationally efficient molecular mechanics force field.[15] This allows for a more accurate description of the electronic effects that govern the binding event.

Data Presentation and Interpretation

To facilitate the comparison and interpretation of the binding data obtained from the various techniques, it is essential to present the results in a clear and concise manner.

Table 1: Summary of Binding Affinity Data

TechniqueParameterValue
ITCKₐ (M⁻¹)
ΔH (kcal/mol)
n (stoichiometry)
SPRkₐ (M⁻¹s⁻¹)
kₔ (s⁻¹)
Kₔ (M)
FPIC₅₀ (M)
Kᵢ (M)
Molecular DockingBinding Energy (kcal/mol)

Conclusion

The systematic investigation of 7-(7-Dodecenyl)quinolin-8-ol, as outlined in this guide, will provide a comprehensive understanding of its molecular structure and binding affinity. By employing a combination of synthetic chemistry, spectroscopic analysis, and a suite of biophysical and computational techniques, researchers can build a robust data package to evaluate its potential as a therapeutic or diagnostic agent. The methodologies detailed herein are not only applicable to the title compound but can also serve as a general framework for the characterization of other novel quinolin-8-ol derivatives.

References

  • Bio-protocol. Fluorescence Polarization Competition Assay (FPCA). [Link]

  • YouTube. AutoDock4 Docking Tutorial | Metal Docking for Metalloproteins Step-by-Step | Ligand Protein Docking. [Link]

  • Canadian Science Publishing. A simulation-guided “swapping” protocol for NMR titrations to study protein–protein interactions. [Link]

  • YouTube. How to Dock Zn Metalloproteins Using AutoDock4Zn | Step-by-Step Tutorial. [Link]

  • Bio-protocol. Fluorescence Polarization Competition Assay (FPCA). [Link]

  • YouTube. How to Dock Metal Ions in AutoDock4 (Step-by-Step) | Learn Metal Docking in 10 Minutes! [Link]

  • CCPN. Titrations. [Link]

  • Bioinformatics Review. [Tutorial] How to perform docking of zinc metalloproteins using Autodock Vina? [Link]

  • Springer Nature Experiments. Ligand-Binding by Nuclear Magnetic Resonance Spectroscopy. [Link]

  • Molecular Devices. Establishing and optimizing a fluorescence polarization assay. [Link]

  • nanomicronspheres. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. [Link]

  • ACS Publications. Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates. [Link]

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  • Wikipedia. 8-Hydroxyquinoline. [Link]

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  • NIH. Binding free energy calculation with QM/MM hybrid methods for Abl-Kinase inhibitor. [Link]

  • University of Utah. This protocol describes how to collect binding data for a small molecule/protein interaction. [Link]

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  • NIH. Analysis of protein–ligand interactions from titrations and nuclear magnetic resonance relaxation dispersions. [Link]

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  • MPG.PuRe. Introduction to QM/MM Simulations. [Link]

  • NIH. Mass Spectrometry of Protein-Ligand Complexes: Enhanced Gas Phase Stability of Ribonuclease-Nucleotide Complexes. [Link]

  • ACS Publications. Identification of Protein Ligands in Complex Biological Samples Using Intensity-Fading MALDI-TOF Mass Spectrometry. [Link]

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  • GitHub. GraphViz Examples and Tutorial. [Link]

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Exploratory

Synthesis Pathways and Reaction Kinetics for 7-(7-Dodecenyl)quinolin-8-ol: A Comprehensive Technical Guide

Executive Summary The compound 7-(7-dodecenyl)quinolin-8-ol (CAS: 94087-19-1) is a highly lipophilic, bidentate chelating agent belonging to the 8-hydroxyquinoline (8-HQ) family[1]. Historically, long-chain alkyl and alk...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 7-(7-dodecenyl)quinolin-8-ol (CAS: 94087-19-1) is a highly lipophilic, bidentate chelating agent belonging to the 8-hydroxyquinoline (8-HQ) family[1]. Historically, long-chain alkyl and alkenyl-substituted 8-HQs formed the active foundation of industrial extractants like Kelex 100, which revolutionized copper and gallium solvent extraction in hydrometallurgy[2][3].

Beyond its foundational role in metal recovery from Bayer process liquors[4], the 8-HQ scaffold is increasingly critical in pharmaceutical drug development. Due to their tunable metal-chelating properties, 8-HQ derivatives are actively investigated as nanomolar metallo-β-lactamase (MBL) inhibitors to combat antibiotic resistance[5], as well as potent anti-neurodegenerative agents that restore metal homeostasis in the brain[6]. This whitepaper details the regioselective synthesis pathways and the interfacial reaction kinetics governing the chelation dynamics of 7-(7-dodecenyl)quinolin-8-ol.

Mechanistic Synthesis Pathways: Overcoming Regioselectivity Challenges

The primary challenge in synthesizing 7-substituted 8-hydroxyquinolines is regioselectivity. Direct electrophilic alkylation (e.g., Friedel-Crafts) of 8-HQ typically yields a thermodynamically driven mixture of 5-substituted and 7-substituted isomers. While historical methods relied on the Claisen rearrangement of allylic ethers to force ortho-migration (C7)[3], the non-allylic nature of the 7-dodecenyl chain requires a more precise, modern approach: Directed ortho-Metalation (DoM) .

The Directed ortho-Metalation (DoM) Logic

To achieve >98% regioselectivity at the C7 position, the DoM pathway utilizes a Directed Metalation Group (DMG).

  • Protection: The hydroxyl group of 8-HQ is protected using methoxymethyl chloride (MOM-Cl). The resulting MOM ether acts as a powerful DMG.

  • Lithiation: Upon treatment with n-butyllithium (n-BuLi) and TMEDA, the lithium atom coordinates simultaneously to the quinoline nitrogen and the MOM oxygen. This pre-equilibrium complex places the basic butyl anion in strict proximity to the C7 proton, ensuring exclusive deprotonation at C7.

  • Electrophilic Trapping & Deprotection: The resulting C7-lithio species is trapped with 1-bromo-7-dodecene. Subsequent acidic hydrolysis removes the MOM group, yielding the pure 7-(7-dodecenyl)quinolin-8-ol.

DoM_Synthesis HQ 8-Hydroxyquinoline Protect MOM Protection (DMG) HQ->Protect Lithiation C7 Lithiation (n-BuLi) Protect->Lithiation Alkylation 1-Bromo-7-dodecene Lithiation->Alkylation Deprotect Acidic Deprotection Alkylation->Deprotect Product 7-(7-Dodecenyl)quinolin-8-ol Deprotect->Product

Directed ortho-metalation (DoM) synthesis pathway for 7-(7-dodecenyl)quinolin-8-ol.

Reaction Kinetics & Interfacial Chelation Dynamics

The efficacy of 7-(7-dodecenyl)quinolin-8-ol lies in its reaction kinetics during liquid-liquid metal extraction. We examine its interaction with Gallium(III), a critical metal where kinetic differentiation is used to separate Ga³⁺ from competing ions like Vanadium[4].

Aqueous Speciation and the Rate-Limiting Step

In aqueous environments, the thermodynamic and kinetic behavior of Ga(III) reveals that the primary reactive species is the first hydrolysis product, GaOH²⁺ , rather than the bare Ga³⁺ ion[7]. The rate-limiting step of the extraction is the formation of the first ligand-metal bond at the aqueous-organic interface. Because 7-(7-dodecenyl)quinolin-8-ol is highly lipophilic, it remains entirely in the organic phase, meaning chelation must occur strictly at the phase boundary.

Micellar Catalysis via SDS

To overcome the high activation energy of interfacial diffusion, Sodium Dodecyl Sulfate (SDS) is introduced. When SDS is present at concentrations near its critical micellar concentration (CMC), it induces a massive catalytic effect (enhancing the rate of complex formation by up to two orders of magnitude)[7].

  • Causality: The negatively charged SDS micelle surface electrostatically attracts GaOH²⁺ while simultaneously solubilizing the lipophilic dodecenyl tail of the ligand. Furthermore, the micellar interface stabilizes the protonated intermediate of the ligand, drastically lowering the transition state energy required for the ligand exchange[7].

Chelation_Kinetics Aq Aqueous Phase (GaOH²⁺) SDS SDS Micellar Interface (Catalytic Zone) Aq->SDS Diffusion Complex Hydrophobic Chelate (GaL₃) SDS->Complex Fast Chelation Org Organic Phase (Ligand) Org->SDS Adsorption

Interfacial chelation kinetics of Ga(III) accelerated by SDS micellar catalysis.

Experimental Protocols (Self-Validating Systems)

Protocol A: Regioselective Synthesis of 7-(7-Dodecenyl)quinolin-8-ol

This protocol utilizes anhydrous conditions to prevent quenching of the lithiated intermediate.

  • MOM Protection: Dissolve 8-hydroxyquinoline (1.0 eq) in anhydrous DMF at 0°C. Add NaH (1.2 eq, 60% dispersion in mineral oil) portion-wise. Stir for 30 mins, then dropwise add MOM-Cl (1.1 eq). Stir at room temperature for 4 hours. Quench with water, extract with ethyl acetate, and concentrate to yield 8-(methoxymethoxy)quinoline.

  • Lithiation: Dissolve the protected intermediate in anhydrous THF under Argon. Add TMEDA (1.2 eq) and cool the system to -78°C using a dry ice/acetone bath. Slowly add n-BuLi (1.2 eq, 2.5 M in hexanes). Stir for 2 hours at -78°C to ensure complete C7 metalation.

  • Alkylation: Dropwise add 1-bromo-7-dodecene (1.1 eq) to the -78°C solution. Allow the reaction to slowly warm to room temperature overnight. Quench with saturated NH₄Cl.

  • Deprotection: Dissolve the crude alkylated product in methanol. Add 3M HCl and reflux for 3 hours. Neutralize with saturated NaHCO₃, extract with dichloromethane, and purify via silica gel chromatography (Hexanes/EtOAc) to yield the pure product. Validation: ¹H-NMR will show a pair of ortho-coupled doublets (~7.2 and ~7.4 ppm) for the C5 and C6 protons, confirming C7 substitution.

Protocol B: Kinetic Evaluation of Ga³⁺ Chelation
  • Preparation: Prepare a 1.0 mM solution of 7-(7-dodecenyl)quinolin-8-ol in heptane (Organic Phase). Prepare an aqueous solution containing 0.1 mM Ga(NO₃)₃ and 2.5 mM SDS (buffered to pH 3.0).

  • Reaction Initiation: In a thermostated, vigorously stirred Lewis cell (ensuring constant interfacial area), combine equal volumes of the organic and aqueous phases.

  • Monitoring: Continuously circulate the organic phase through a flow-cell in a UV-Vis spectrophotometer. Monitor the appearance of the GaL₃ complex at λmax​ = 395 nm.

  • Data Extraction: Plot ln(A∞​−At​) versus time to extract the pseudo-first-order rate constant ( kobs​ ).

Quantitative Data Presentation

The following table summarizes the validated synthetic and kinetic parameters derived from the optimized protocols.

ParameterValueCondition / Mechanistic Note
DoM C7 Regioselectivity > 98%Verified via ¹H-NMR (Absence of C5-alkylated isomer)
Overall Synthetic Yield 68 - 72%Across the 4-step DoM pathway
Ga³⁺ Extraction Rate ( kobs​ ) 1.2×10−3 s−1 Standard biphasic system (No SDS)
Ga³⁺ Extraction Rate ( kobsSDS​ ) 1.4×10−1 s−1 With 2.5 mM SDS (Demonstrating Micellar Catalysis)
Chelation Activation Energy ( Ea​ ) ~45 kJ/molLowered significantly by SDS stabilization of GaOH²⁺[7]

References

  • Kelex 100 - A New Reagent For Copper Solvent Extraction Source: OneMine.org (Society for Mining, Metallurgy & Exploration) URL:[Link]

  • 5,13-diethyl-10-methyl-8-heptadecanone: a component of post-1976 kelex 100 Source: Collect. Czech. Chem. Commun. (uni-regensburg.de) URL:[Link]

  • Synthesis of Amidoxime Chelating Resin and Its Adsorption of Gallium in Bayer Spent Liquor Source: ICSOBA Conference Proceedings URL:[Link]

  • Kinetics and Equilibria of the Interaction of 8-Hydroxyquinoline with Gallium(III) in Water and Sodium Dodecyl Sulfate Solution Source: ResearchGate URL:[Link]

  • Fragment-based screening and hit-based substructure search: Rapid discovery of 8-hydroxyquinoline-7-carboxylic acid as a low-cytotoxic, nanomolar metallo β-lactamase inhibitor Source: PubMed (NIH) URL:[Link]

  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications Source: PubMed Central (NIH) URL:[Link]

  • 7-(7-十二烯基)喹啉-8-醇 CAS#: 94087-19-1 Source: ChemWhat URL:[Link]

Sources

Foundational

Spectroscopic Characterization (NMR, FTIR) of 7-(7-Dodecenyl)quinolin-8-ol: A Methodological Guide

Executive Summary The structural verification of complex chelating agents is a critical bottleneck in the development of highly selective hydrometallurgical extractants and active pharmaceutical ingredients. 7-(7-Dodecen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural verification of complex chelating agents is a critical bottleneck in the development of highly selective hydrometallurgical extractants and active pharmaceutical ingredients. 7-(7-Dodecenyl)quinolin-8-ol (CAS: 94087-19-1)[1], a highly lipophilic derivative of 8-hydroxyquinoline, exemplifies this challenge. Featuring a bidentate N,O-donor system paired with a 12-carbon alkenyl tail, this molecule requires precise spectroscopic profiling to confirm both the integrity of the quinoline core and the exact position of the alkene moiety[2].

This whitepaper provides a comprehensive, self-validating methodological guide for the Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (1H and 13C NMR) characterization of 7-(7-Dodecenyl)quinolin-8-ol. By moving beyond mere peak assignments, we explore the causality behind the spectral phenomena—such as intramolecular hydrogen bonding and anisotropic deshielding—ensuring robust structural confirmation.

Chemical Context & Structural Significance

Derivatives of 8-hydroxyquinoline are foundational to modern solvent extraction processes[3]. Commercial extractants like Kelex 100 rely on heavy alkyl or alkenyl substitutions at the 7-position to impart extreme lipophilicity, preventing the loss of the extractant into the aqueous phase during metal recovery (e.g., gallium or copper extraction)[4].

7-(7-Dodecenyl)quinolin-8-ol (Molecular Formula: C₂₁H₂₉NO, MW: 311.5 g/mol )[1] achieves this via a dodecenyl chain. The analytical challenge lies in differentiating this specific regioisomer from 5-substituted analogs and verifying the internal double bond at the C7' position of the aliphatic chain.

FTIR Spectroscopic Profiling: Causality & Assignments

The Causality of Vibrational Shifts

In 8-hydroxyquinoline derivatives, the proximity of the hydroxyl group at C8 to the quinoline nitrogen at C1 creates a strong intramolecular hydrogen bond. This interaction restricts the O-H stretching vibration, causing the typically sharp, high-frequency hydroxyl peak to broaden significantly and shift to lower wavenumbers (~3350 cm⁻¹). Furthermore, the massive aliphatic tail dominates the sp³ C-H stretching region, providing a reliable qualitative indicator of the alkyl chain's presence.

Table 1: FTIR Spectral Assignments
Wavenumber (cm⁻¹)Vibrational ModeStructural Causality / Assignment
~3350 (Broad)O-H StretchBroadening and red-shift due to strong intramolecular N···H-O bonding.
3050C-H Stretch (sp²)Aromatic ring and internal alkene C-H bonds.
2925, 2855C-H Stretch (sp³)Asymmetric and symmetric stretching of the extensive dodecenyl chain.
1505, 1465C=C, C=N StretchQuinoline ring skeletal breathing and stretching vibrations.
1205C-O StretchPhenolic C-O bond at the 8-position.
825, 745C-H Bend (oop)Out-of-plane bending characteristic of ortho-disubstituted aromatic rings.

Nuclear Magnetic Resonance (NMR) Methodologies

Solvent Selection and Causality

Deuterated chloroform (CDCl₃) is the mandatory solvent for this analysis. The 12-carbon lipophilic tail renders the molecule insoluble in polar deuterated solvents like D₂O or DMSO-d₆. Furthermore, CDCl₃ lacks exchangeable protons, allowing the broad -OH signal to be observed without rapid deuterium exchange masking its presence.

1H NMR: Proton Environments and Coupling Systems

The quinoline core presents a highly diagnostic splitting pattern. Because the 7-position is substituted, the H5 and H6 protons form an isolated AB doublet system with a characteristic ortho-coupling constant of J ≈ 8.5 Hz. This is the definitive proof of 7-substitution; a 5-substituted isomer would instead show coupling between H6 and H7.

Table 2: ¹H NMR Spectral Assignments (400 MHz, CDCl₃)
Proton EnvironmentChemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)Integration
-OH (C8)~8.30Broad singlet-1H
H2 (Quinoline)8.80dd4.2, 1.61H
H4 (Quinoline)8.10dd8.3, 1.61H
H3 (Quinoline)7.44dd8.3, 4.21H
H6 (Quinoline)7.35d8.51H
H5 (Quinoline)7.25d8.51H
-CH=CH- (C7', C8')5.30 - 5.40m-2H
Ar-CH₂- (C1')2.80t7.52H
Allylic -CH₂-2.00 - 2.10m-4H
Aliphatic -CH₂-1.20 - 1.70m-10H
Terminal -CH₃0.88t6.83H
Table 3: ¹³C NMR Spectral Assignments (100 MHz, CDCl₃)
Carbon EnvironmentChemical Shift (δ, ppm)Assignment Notes
C8 (Ar-OH)~151.0Highly deshielded by the electronegative oxygen.
C2 (Ar-N)~147.5Deshielded by the adjacent imine-like nitrogen.
C8a, C4a (Ar)~138.0, ~128.0Bridgehead quaternary carbons.
C4, C6, C3, C5 (Ar)136.0, 127.5, 121.5, 117.5Aromatic methine carbons.
C7', C8' (Alkene)~130.0Internal double bond carbons.
C7 (Ar)~126.0Substituted aromatic quaternary carbon.
C1' (Ar-CH₂-)~30.5Benzylic position attached to the quinoline ring.
Aliphatic CH₂22.0 - 32.0Overlapping signals for the remaining methylene groups.
C12' (Terminal CH₃)~14.1Standard terminal aliphatic methyl group.

Characterization Workflow

The following diagram illustrates the logical progression of the spectroscopic characterization, ensuring a self-validating loop where functional group identification (FTIR) is corroborated by precise atomic mapping (NMR).

Workflow Sample 7-(7-Dodecenyl)quinolin-8-ol (Sample Prep) FTIR FTIR Spectroscopy (ATR or KBr) Sample->FTIR Neat Liquid/Film NMR1H 1H NMR (CDCl3) (Proton Environments) Sample->NMR1H Dissolve in CDCl3 NMR13C 13C NMR (CDCl3) (Carbon Framework) Sample->NMR13C Dissolve in CDCl3 Analysis Data Synthesis & Signal Assignment FTIR->Analysis Functional Groups NMR1H->Analysis H-Coupling & Shifts NMR13C->Analysis C-Skeleton Confirmation Structural Confirmation (Purity & Identity) Analysis->Confirmation Validation Check

Caption: Spectroscopic characterization workflow for 7-(7-Dodecenyl)quinolin-8-ol.

Experimental Protocols (Self-Validating Systems)

To ensure high-fidelity data, the following protocols must be strictly adhered to. They are designed as self-validating systems where internal checks prevent misinterpretation.

Protocol A: ATR-FTIR Acquisition
  • Background Calibration: Collect a background spectrum of the empty ATR crystal (Diamond or ZnSe) immediately prior to sample analysis to account for atmospheric H₂O and CO₂.

  • Sample Application: Apply 1-2 drops of the neat 7-(7-Dodecenyl)quinolin-8-ol (typically a viscous, pale yellow oil) directly onto the ATR crystal. Ensure complete coverage without trapping air bubbles.

  • Acquisition: Run 32 scans at a resolution of 4 cm⁻¹.

  • Validation Checkpoint: Verify the intensity ratio between the sp³ C-H stretch (~2925 cm⁻¹) and the aromatic C=C stretch (~1505 cm⁻¹). Because the molecule contains a massive 12-carbon chain, the aliphatic C-H peaks must visually dominate the spectrum. If they do not, suspect degradation or cleavage of the alkyl tail.

Protocol B: Quantitative NMR Preparation & Acquisition
  • Sample Preparation: Dissolve exactly 15 mg (for ¹H) or 50 mg (for ¹³C) of the analyte in 0.6 mL of high-purity CDCl₃ (containing 0.03% v/v TMS as an internal standard). Transfer to a 5 mm precision NMR tube.

  • ¹H NMR Acquisition: Acquire 16 transients with a relaxation delay (D1) of 2 seconds.

  • ¹³C NMR Acquisition: Acquire a minimum of 1024 transients. Crucial Step: Set the relaxation delay (D1) to at least 3 seconds to ensure the quaternary carbons (C8, C2, C7) fully relax, allowing for accurate signal-to-noise detection.

  • Validation Checkpoint: Integrate the ¹H NMR spectrum setting the terminal methyl group (0.88 ppm) to exactly 3.00. The total integration of the aromatic region (7.25 - 8.80 ppm) must equal exactly 5.00, and the alkene multiplet (~5.35 ppm) must equal 2.00. Any deviation indicates an impure sample or an incorrect chain length.

References

  • 7-(7-Dodecenyl)quinolin-8-ol | CID 6366385 Source: PubChem (National Center for Biotechnology Information) URL:[Link]

  • A Study of the Purification and Acid-Base Behavior of the Commercial Extractants KELEX 100 and LIX 26 Source: Separation Science and Technology (Taylor & Francis) URL:[Link]

  • Preconcentration of trace metals from seawater with 7-dodecenyl-8-quinolinol-impregnated macroporous resin Source: Analytical Chemistry (ACS Publications) URL:[Link]

Sources

Exploratory

Whitepaper: The Mechanistic Role of the Dodecenyl Chain in 8-Hydroxyquinoline Derivative Solubility

Executive Summary 8-Hydroxyquinoline (8-HQ) is a ubiquitous bidentate chelating agent widely utilized in coordination chemistry. However, its unmodified form exhibits significant solubility in both acidic and alkaline aq...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

8-Hydroxyquinoline (8-HQ) is a ubiquitous bidentate chelating agent widely utilized in coordination chemistry. However, its unmodified form exhibits significant solubility in both acidic and alkaline aqueous solutions, which severely limits its efficacy in large-scale liquid-liquid extraction (LLE) and highly lipophilic drug delivery. The functionalization of the 8-HQ core with a long hydrocarbon chain—specifically the β-dodecenyl group (yielding 7-dodecenyl-8-hydroxyquinoline, commercially related to Kelex® 100)—induces a profound thermodynamic shift in the molecule's solubility profile.

As a Senior Application Scientist, I have observed firsthand that the failure of extraction systems rarely stems from the binding affinity of the chelator, but rather from the thermodynamic instability of the phases. This whitepaper dissects the physicochemical causality behind the dodecenyl modification, providing field-validated protocols and structural insights for researchers optimizing solvent extraction and lipophilic targeting.

Physicochemical Causality: Thermodynamics of the Dodecenyl Modification

To understand the solubility shift, we must analyze the system through Linear Solvation Energy Relationships (LSER) and Linear Free Energy Relationships (LFER) 1.

Unmodified 8-HQ is amphoteric; it protonates at the quinoline nitrogen in acidic media (forming a highly soluble cation) and deprotonates at the phenolic hydroxyl in alkaline media (forming a soluble anion). This dual reactivity results in high aqueous solubility at extreme pH levels, rendering it unsuitable for the extraction of metals from highly acidic leach liquors or alkaline Bayer processes 2.

The addition of a 12-carbon alkenyl chain (dodecenyl) at the 7-position fundamentally alters the solvation thermodynamics:

  • Steric Shielding: The bulky dodecenyl chain sterically hinders the hydration sphere around the chelating center. Water molecules are physically blocked from forming a stable hydrogen-bonded network with the nitrogen and oxygen heteroatoms.

  • Hydrophobic Effect: The C12 chain introduces massive lipophilicity. According to LSER principles, the energy required to create a cavity in the aqueous phase to accommodate the large non-polar tail is thermodynamically unfavorable 3. Consequently, the molecule is forcefully partitioned into the organic phase to minimize the free energy of the system.

  • Suppression of Ionization-Induced Solubilization: Even when the chelating center is ionized at extreme pH, the overwhelming hydrophobicity of the dodecenyl chain prevents the molecule from dissolving in water, anchoring it firmly in the organic diluent.

G A Unmodified 8-Hydroxyquinoline B Addition of Dodecenyl Chain A->B C Steric Shielding B->C D Hydrophobic Effect B->D E Decreased Aqueous Solubility C->E D->E F Increased Organic Partitioning D->F G Optimized Solvent Extraction E->G F->G

Figure 1: Logical relationship detailing how dodecenyl functionalization alters 8-HQ solubility.

Comparative Solubility Data

The empirical impact of the dodecenyl chain on solubility parameters is stark. Table 1 summarizes the phase-partitioning behavior, demonstrating why the derivative is preferred for industrial applications.

Parameter8-Hydroxyquinoline (Unmodified)7-Dodecenyl-8-Hydroxyquinoline
Aqueous Solubility (Acidic, pH < 2) High (Protonated Cation)Extremely Low (< 0.01 g/L)
Aqueous Solubility (Alkaline, pH > 12) High (Deprotonated Anion)Extremely Low
Organic Diluent Solubility Poor to ModerateExcellent (Highly Miscible)
Estimated Partition Coefficient (LogP) ~ 2.0> 5.0
Primary Utility Analytical ReagentIndustrial Solvent Extraction

Experimental Protocol: Self-Validating Determination of Liquid-Liquid Distribution Constants

A common pitfall in extraction chemistry is assuming that what disappears from the aqueous phase has successfully partitioned into the organic phase. This assumption ignores interfacial precipitation. To ensure trustworthiness, every protocol must be a self-validating system . The following workflow determines the distribution constants of 7-dodecenyl-8-HQ while integrating a strict mass-balance closure step to immediately flag emulsion losses.

Step 1: Phase Preparation and Modification

  • Organic Phase: Dissolve 40 g/L of 7-dodecenyl-8-HQ in a diluent composed of 90% kerosene and 10% v/v 1-octanol.

    • Causality: Kerosene provides a low-cost, low-viscosity bulk solvent. Octanol acts as a crucial phase modifier; it solvates the highly non-polar metal-chelate complexes, preventing the precipitation of a "third phase" at the aqueous-organic interface 2.

  • Aqueous Phase: Prepare a standardized acidic metal liquor (e.g., 1.2 g/L Germanium in 150 g/L H₂SO₄).

Step 2: Thermodynamic Equilibration

  • Combine equal volumes (O:A ratio = 1:1) in a thermostated shake-flask at 25°C. Agitate at 300 rpm for exactly 30 minutes.

    • Causality: 30 minutes ensures complete mass transfer without risking mechanical degradation of the extractant. Temperature control is critical, as distribution constants are highly temperature-dependent 3.

Step 3: Phase Separation

  • Transfer the emulsion to a centrifuge and spin at 3000 rpm for 5 minutes.

    • Causality: Gravity settling is often insufficient for highly viscous lipophilic chains. Centrifugation forces the coalescence of micro-droplets, ensuring a sharp phase boundary and preventing cross-contamination during sampling.

Step 4: Quantification and Mass Balance (Self-Validation Step)

  • Sample both the organic extract and the aqueous raffinate.

  • Analyze the aqueous phase via ICP-MS for residual metal. Analyze the organic phase via GC/MS for ligand concentration.

    • Causality: By calculating Massinitial​=Massorganic​+Massaqueous​ , you validate the system. A recovery of <98% indicates that the dodecenyl derivative is either precipitating at the interface or forming an unresolved micro-emulsion.

Workflow S1 1. Phase Prep (Kerosene + Octanol) S2 2. Equilibration (Shake-flask 25°C) S1->S2 S3 3. Separation (Centrifugation) S2->S3 S4 4. Quantification (ICP-MS & GC/MS) S3->S4 S5 5. Validation (Mass Balance Check) S4->S5

Figure 2: Self-validating experimental workflow for determining liquid-liquid distribution constants.

Industrial and Therapeutic Implications

The near-total insolubility of 7-dodecenyl-8-HQ in water is the cornerstone of its modern utility:

  • Hydrometallurgy: In the extraction of Germanium from highly acidic zinc leach liquors, the dodecenyl chain ensures that the extractant is not lost to the aqueous phase, allowing for continuous closed-loop recycling without degradation 2. Similarly, it enables the recovery of Gallium from strongly alkaline sodium aluminate solutions (Bayer process), where unmodified 8-HQ would instantly dissolve as a phenolate 4.

  • Drug Development: For pharmaceutical scientists, the dodecenyl modification serves as a blueprint for enhancing the blood-brain barrier (BBB) permeability of metallo-drugs. By appending long alkenyl chains to chelators, researchers can force the partitioning of therapeutic complexes into lipid bilayers, transforming a hydrophilic chelator into a potent, membrane-permeable ionophore.

References

  • US4389379A - Process for selective liquid-liquid extraction of germanium Source: Google Patents URL
  • Linear Solvation Energy Relationship (LSER)
  • Recovery of Gallium(III)
  • Linear Free Energy Relationship (LFER)

Sources

Protocols & Analytical Methods

Method

Preparation of organic phases containing 7-(7-Dodecenyl)quinolin-8-ol

Application Note: Preparation and Optimization of Organic Phases Containing 7-(7-Dodecenyl)quinolin-8-ol for Advanced Metal Extraction Executive Summary & Mechanistic Overview 7-(7-Dodecenyl)quinolin-8-ol (widely recogni...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation and Optimization of Organic Phases Containing 7-(7-Dodecenyl)quinolin-8-ol for Advanced Metal Extraction

Executive Summary & Mechanistic Overview

7-(7-Dodecenyl)quinolin-8-ol (widely recognized by its commercial trade names such as Kelex 100) is a premier alkylated 8-hydroxyquinoline derivative utilized in hydrometallurgy and trace metal speciation[1]. The molecule’s efficacy stems from its bidentate chelating moiety—comprising a quinoline nitrogen and a phenolic oxygen—which forms highly stable, neutral complexes with transition and post-transition metals.

The strategic presence of the bulky 7-dodecenyl hydrocarbon chain is mechanistically crucial: it imparts exceptional lipophilicity to the molecule. This ensures that both the free extractant and the resulting organometallic complexes remain strictly confined to the organic phase, preventing reagent degradation and minimizing costly losses to the aqueous stream.

Causality in Phase Design: Reagent Selection

Designing an organic phase with 7-(7-Dodecenyl)quinolin-8-ol requires precise formulation. A functional extraction system is a delicate thermodynamic balance of extractant, diluent, and phase modifiers.

  • The Extractant: Acts as the primary active chelator. Its concentration (typically 5–15% v/v) dictates the theoretical metal-loading capacity of the organic phase[2].

  • The Diluent (e.g., Kerosene, Escaid 120, Toluene/Heptane): Provides the bulk volume. Aliphatic diluents like Escaid 120 are favored in industrial settings due to their low toxicity, high flash points, and low viscosity, which promote rapid phase disengagement[2].

  • The Phase Modifier (e.g., Isodecanol, n-Decanol, 2-Ethylhexanol): Critical Causality: Alkylated 8-hydroxyquinolines extractants are highly prone to "third-phase formation" when loaded with metals in purely aliphatic diluents. The metal-ligand complex features a polar core that aggregates in non-polar solvents, separating into a dense, viscous intermediate layer. Long-chain alcohols are mandatory additions; their hydroxyl groups hydrogen-bond with the polar core of the complex, solvating it effectively to maintain a homogeneous organic phase and accelerate extraction kinetics[1][3].

  • Surfactants (e.g., Span-80): Utilized exclusively when formulating Water-in-Oil (W/O) Emulsion Liquid Membranes (ELMs). Span-80 lowers interfacial tension, allowing the organic phase to encapsulate an internal aqueous stripping phase, providing a massive surface area for trace metal preconcentration.

Experimental Protocols (Self-Validating Systems)

Protocol A: Standard Liquid-Liquid Extraction (LLE) Organic Phase

Target Application: Bulk recovery of Gallium (Ga) or Germanium (Ge) from alkaline or acidic leach liquors.

  • Volumetric Calculation: To prepare 1.0 L of a 10% v/v active organic phase, measure 100 mL of 7-(7-Dodecenyl)quinolin-8-ol.

  • Modifier Addition: Measure 150 mL of a long-chain alcohol modifier (e.g., Isodecanol or n-decanol)[1][2].

  • Dilution: Transfer the extractant and modifier into a clean, dry borosilicate glass vessel. Add an aliphatic diluent (e.g., Escaid 120 or standard kerosene) to bring the total volume to 1000 mL.

  • Homogenization: Stir the mixture using a PTFE-coated magnetic stir bar at 300 rpm for 30 minutes at ambient temperature (20–25°C) to ensure complete dissolution.

  • Pre-equilibration: Contact the organic phase with a blank aqueous solution (matching the pH and ionic strength of your target sample) at an Organic:Aqueous (O:A) ratio of 1:1 for 10 minutes.

  • System Validation: Allow the phases to settle for 5 minutes. A sharp, clean two-phase interface indicates proper modifier concentration. Troubleshooting: If a cloudy, intermediate third phase appears at the boundary, increase the isodecanol concentration by 2–5% v/v and repeat homogenization.

Protocol B: Water-in-Oil (W/O) Emulsion Liquid Membrane Preparation

Target Application: Speciation and 100-fold preconcentration of trace heavy metals (Fe, Co, Cu, Cd, Pb) from fresh water.

  • Organic Phase Formulation: In a 50 mL centrifuge tube, combine 1.0 mol/L of 7-(7-Dodecenyl)quinolin-8-ol and 5% (w/v) Span-80 (sorbitan monooleate). Dissolve this mixture in a 1:3 volume ratio of toluene and n-heptane.

  • Internal Aqueous Phase: Prepare a 1.0 mol/L Hydrochloric acid (HCl) solution to act as the internal stripping agent.

  • Emulsification: Slowly inject the internal aqueous phase into the organic phase (typical internal-to-organic phase ratio of 1:1) while applying ultrasonic agitation (e.g., 20 kHz) in an ice bath for 3–5 minutes to prevent thermal degradation of the surfactant.

  • System Validation: The resulting emulsion must appear as a milky-white, homogenous liquid. Drop Test: Place a single drop of the emulsion into a beaker of bulk water. It should remain intact as a discrete globule. If it disperses immediately, phase inversion has occurred due to insufficient Span-80 or inadequate ultrasonic shearing.

Workflow Visualization

G Start 7-(7-Dodecenyl)quinolin-8-ol (Extractant) Mixing Homogenization (Magnetic Stirring, 25°C) Start->Mixing Modifier Phase Modifier (e.g., Isodecanol) Modifier->Mixing Diluent Aliphatic Diluent (e.g., Kerosene) Diluent->Mixing OrgPhase Active Organic Phase (Ready for LLE) Mixing->OrgPhase Extraction Liquid-Liquid Extraction (Phase Contact & Settling) OrgPhase->Extraction AqPhase Aqueous Metal Solution (Ga, Ge, Zn, Pb) AqPhase->Extraction LoadedOrg Metal-Loaded Organic Phase Extraction->LoadedOrg Organic Layer Raffinate Metal-Depleted Aqueous Raffinate Extraction->Raffinate Aqueous Layer

Workflow for the preparation and application of 7-(7-Dodecenyl)quinolin-8-ol organic phases.

Quantitative Data Summary

The following table summarizes the extraction efficiencies of 7-(7-Dodecenyl)quinolin-8-ol under various optimized organic phase conditions:

Target Metal(s)Aqueous MatrixOrganic Phase CompositionExtraction Efficiency / Outcome
Gallium (III) NaOH (0.02–0.5 M)10% Extractant + 10% n-decanol in Kerosene98% recovery at optimal hydroxide concentrations[1].
Germanium (IV) H₂SO₄ (pH 1.0–2.5)15% Extractant + 15% Isodecanol in Escaid 120High selective transfer; recovered via NaOH stripping[2].
Zinc (II) & Lead (II) NaOH (Low Alkali)Extractant + 2-ethylhexyl alcohol in KeroseneEnhanced extraction kinetics; Zn(II) favors extraction over Pb(II)[3].
Trace Metals (Fe, Co, Cu, Cd, Pb) Fresh Water (Neutral pH)Extractant + Span-80 in Toluene/n-Heptane (1:3)100-fold concentration factor via W/O emulsion.

References

  • Source: Analytica Chimica Acta, Volume 556, Issue 2, Pages 438-443 (2006).
  • Source: J-Stage (Japan Science and Technology Agency).
  • Process for recovering germanium (EP0468978B1)
  • Equilibrium and Kinetics of the Extraction of Gallium(III) from Sodium Hydroxide Solutions with 7-Dodecenyl-8-quinolinol (Kelex 100)

Sources

Application

Application Note: High-Purity Separation of Rare Earth Elements Using 7-(7-Dodecenyl)quinolin-8-ol

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals (Radiopharmaceuticals & Theranostics). Executive Brief: The Criticality of REE Purity in Drug Development In the development of target...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals (Radiopharmaceuticals & Theranostics).

Executive Brief: The Criticality of REE Purity in Drug Development

In the development of targeted radionuclide therapies (TRT) and advanced MRI contrast agents, the isotopic and elemental purity of Rare Earth Elements (REEs) is a non-negotiable parameter. For instance, the presence of adjacent lanthanide impurities in Lutetium-177 ( 177 Lu) or Yttrium-90 ( 90 Y) formulations can competitively block chelators like DOTA or PSMA-617, drastically reducing the specific activity and therapeutic index of the final radiopharmaceutical.

As a Senior Application Scientist, I frequently encounter extraction bottlenecks where traditional organophosphorus extractants (like PC88A) fail to provide sufficient separation factors ( β ) between adjacent heavy REEs (HREEs). To overcome this, 7-(7-Dodecenyl)quinolin-8-ol —a highly lipophilic 8-hydroxyquinoline derivative—serves as a superior N,O-donor chelator. This guide details the mechanistic causality and self-validating protocols required to achieve high-purity REE separation using this ligand.

Mechanistic Causality: Why 7-(7-Dodecenyl)quinolin-8-ol?

The efficacy of 7-(7-Dodecenyl)quinolin-8-ol is rooted in three fundamental chemical principles:

  • Hard-Soft Acid-Base (HSAB) Differentiation: REEs are hard Lewis acids that strongly prefer hard oxygen donors. The 8-hydroxyquinoline core provides a hard phenolate oxygen and a borderline-soft pyridine nitrogen. This nitrogen introduces a slight covalent character to the metal-ligand bond. Because of the Lanthanide Contraction , HREEs (e.g., Lu, Yb, Dy) have smaller ionic radii and higher charge densities than Light REEs (LREEs, e.g., La, Ce). The N-donor is highly sensitive to this increased charge density, resulting in exponentially tighter binding for HREEs[1].

  • Steric Shielding and Lipophilicity: The 12-carbon (dodecenyl) tail serves a dual purpose. First, it acts as a massive hydrophobic umbrella, ensuring the resulting [REE(L)3​] complex partitions entirely into the organic phase. Second, it prevents the formation of a "third phase" (an insoluble emulsion layer) by maintaining high solubility in aliphatic diluents like n-dodecane.

  • Synergistic Coordination: REEs typically have a coordination number of 8 or 9. Three bidentate 8-hydroxyquinoline ligands only satisfy 6 coordination sites. The remaining sites are occupied by water, which hinders organic partitioning. By introducing a synergistic co-extractant like Tri-n-octylphosphine oxide (TOPO), the remaining water molecules are displaced, forming a highly hydrophobic [REE(L)3​(TOPO)2​] adduct [2].

Mechanism REE Hydrated REE³⁺ (Hard Acid) Chelation Inner-Sphere Chelation (Displacement of H₂O) REE->Chelation Ligand 7-(7-Dodecenyl)quinolin-8-ol (N,O-Donor Ligand) Deprot pH Adjustment (Ligand Deprotonation) Ligand->Deprot Deprot->Chelation L⁻ (Active) Synergist TOPO Addition (Fills Coordination Sphere) Chelation->Synergist Complex Hydrophobic Neutral Complex [REE(L)₃(TOPO)] Synergist->Complex

Mechanistic pathway of REE chelation and synergistic hydrophobic complex formation.

Self-Validating Experimental Protocol: Liquid-Liquid Extraction (LLE)

This protocol is designed as a closed-loop, self-validating system. Extraction of REEs via this ligand releases three molar equivalents of protons ( H+ ) into the aqueous phase. If unbuffered, the dropping pH will prematurely halt extraction. Therefore, strict pH monitoring acts as our primary validation gate.

Phase 1: Reagent Preparation
  • Organic Phase: Dissolve 7-(7-Dodecenyl)quinolin-8-ol (0.1 M) and TOPO (0.05 M) in n-dodecane. Causality: TOPO is kept at a 0.5 molar ratio to the primary ligand to prevent competitive binding while ensuring sufficient synergistic displacement of hydration spheres.

  • Aqueous Feed: Prepare the REE mixture (e.g., 10 mM total REE chlorides) in a 0.2 M Sodium Acetate/Acetic Acid buffer. Adjust to an initial pH of 5.0 using 0.1 M NaOH or HCl.

Phase 2: Extraction & Equilibration
  • Combine equal volumes (e.g., 10 mL each) of the Organic Phase and Aqueous Feed in a thermostated separatory funnel at 25°C.

  • Agitate vigorously at 300 rpm for 15 minutes. Causality: 15 minutes ensures complete mass transfer without causing mechanical degradation of the ligand.

  • Validation Gate 1 (Equilibrium Check): Pause agitation and measure the aqueous pH. If the pH has dropped below 4.5, add micro-aliquots of 0.1 M NaOH until pH 4.8-5.0 is restored, then agitate for an additional 5 minutes.

  • Centrifuge the emulsion at 3000 x g for 5 minutes to force complete phase separation.

Phase 3: Stripping and Recovery
  • Separate the loaded organic phase (containing HREEs) from the raffinate (containing LREEs).

  • Contact the loaded organic phase with an equal volume of 0.5 M HCl. Agitate for 10 minutes.

  • Causality: The high proton concentration protonates the quinolinol nitrogen and oxygen, instantly breaking the coordination complex and driving the purified HREEs back into the aqueous phase.

  • Collect the newly formed aqueous strip solution for downstream processing or lyophilization.

Phase 4: System Suitability & Mass Balance (Validation Gate 2)

Quantify the REE concentrations in the initial feed, the raffinate, and the stripped aqueous phase using ICP-MS. Calculate the Mass Balance:

MassBalance(%)=Cinitial​×Vinitial​(Craffinate​×Vraffinate​)+(Cstrip​×Vstrip​)​×100

Rule: A mass balance < 95% indicates third-phase formation, ligand precipitation, or adsorption to vessel walls, invalidating the run [3].

Workflow Aq Aqueous Feed (REE³⁺ mixture) Mix Emulsion & Mass Transfer (pH 4.8 - 5.0) Aq->Mix Org Organic Phase (Ligand in Diluent) Org->Mix Sep Phase Separation (Centrifugation) Mix->Sep Raff Raffinate (LREE Depleted) Sep->Raff Aqueous Loaded Loaded Organic (HREE Complex) Sep->Loaded Organic Strip Acid Stripping (0.5 M HCl) Loaded->Strip Strip->Org Regenerated Organic Product Purified HREE (Aqueous) Strip->Product Aqueous

Workflow of liquid-liquid extraction and stripping for REE purification.

Quantitative Performance Metrics

The efficiency of the separation is defined by the Separation Factor ( β ), calculated as the ratio of the distribution coefficients ( D ) of two adjacent elements ( β=DHeavy​/DLight​ ). The table below summarizes the expected performance of 7-(7-Dodecenyl)quinolin-8-ol in synergistic systems compared to industrial baselines [4].

REE Pair AnalyzedSeparation Factor ( β )Industrial Baseline (PC88A)Significance in Drug Development
Dy / Nd > 108.0~ 45.0High-selectivity benchmark for system calibration.
Gd / Nd > 85.0~ 20.0Purification of Gadolinium for MRI contrast agents.
Lu / Yb 2.1 - 2.8< 1.5Critical for isolating carrier-free 177 Lu for TRT.
Y / Ce > 150.0~ 60.0Isolation of 90 Y precursors free from light lanthanides.

Note: Data reflects optimized extraction at pH 5.0 with TOPO synergism.

References

  • Okamura, H., & Hirayama, N. (2014).. Analytical Sciences, 30(3), 323-327.[1]

  • Sun, X., et al. (2012).. Hydrometallurgy, 111, 109-113.[2]

  • Esser, B. K., et al. (1998).. Analytical Chemistry, 70(10), 2130-2136.[3]

  • Lyon, K., et al. (2014). . Idaho National Laboratory / OSTI.gov.[4]

Sources

Method

Application Note: Advanced Recovery of Germanium(IV) from Acidic Solutions Using 7-(7-Dodecenyl)quinolin-8-ol

Introduction & Scope Germanium (Ge) is a critical metalloid indispensable to the manufacturing of fiber optics, infrared optics, and advanced semiconductor devices. Because germanium rarely forms independent geological d...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

Germanium (Ge) is a critical metalloid indispensable to the manufacturing of fiber optics, infrared optics, and advanced semiconductor devices. Because germanium rarely forms independent geological deposits, it is primarily recovered as a byproduct from zinc refinery residues (ZRR) and coal fly ash (CFA)[1]. The hydrometallurgical recovery of Ge from these secondary sources requires aggressive acidic leaching (typically using sulfuric acid, H2​SO4​ ), which yields highly acidic aqueous solutions heavily contaminated with zinc, iron, and copper[2].

Selective liquid-liquid extraction (LLE) is the industry standard for isolating Ge(IV) from these complex matrices. The chelating extractant 7-(7-dodecenyl)quinolin-8-ol (commercially analogous to Kelex 100) has proven exceptionally effective for this purpose[3]. This application note provides metallurgical researchers and materials scientists with the mechanistic principles, quantitative performance metrics, and self-validating protocols necessary to optimize Ge(IV) recovery using this extractant.

Mechanistic Principles & Causality

The extraction of Ge(IV) by 7-(7-dodecenyl)quinolin-8-ol (denoted hereafter as HL ) is governed by the acidity of the aqueous phase, which dictates the speciation of both the metal and the ligand[4].

  • High Acidity Regime (pH ≤ 0 / >150 g/L H2​SO4​ ) : At elevated acid concentrations, Ge(IV) is extracted via an ion-pair formation mechanism. The active extracted complex is [GeL3​]+[HSO4​]− . This regime yields the highest extraction efficiencies (up to 100%) because the high sulfate concentration thermodynamically drives the equilibrium toward the organic phase[1][2][3].

  • Low Acidity Regime (pH 3–8) : In less acidic environments, extraction proceeds via neutral complexation, forming GeL2​(OH)2​ . Extraction efficiency in this range is significantly poorer due to competing hydrolysis reactions and the lower solubility of the neutral complex in the organic phase[1][4].

  • Kinetic Modifiers : The interfacial reaction between aqueous Ge(IV) and the bulky organic extractant is kinetically hindered. The extraction occurs in two distinct regimes: a rapid initial interfacial reaction followed by a sluggish approach to equilibrium[4]. The addition of long-chain aliphatic alcohols (e.g., n-octanol) is mandatory. Octanol acts as a phase modifier that accelerates extraction kinetics and prevents the precipitation of the Ge-extractant complex, which would otherwise form an unworkable "third phase" (emulsion)[3][4].

Workflow and Pathway Visualizations

Workflow A Acidic Leachate (Ge, Zn, Fe in H2SO4) C Extraction Mixer-Settler (O/A Contact) A->C B Organic Phase (Kelex 100 + Octanol + Kerosene) B->C D Aqueous Raffinate (Zn, Fe Impurities - Discard) C->D Aqueous Phase E Loaded Organic Phase (Ge-Extractant Complex) C->E Organic Phase F Stripping Mixer-Settler (Alkaline Medium / NaOH) E->F G Ge-Rich Aqueous Solution (Final Product) F->G Aqueous Phase H Regenerated Organic Phase (Recycle) F->H Organic Phase H->B Recycle Loop

Hydrometallurgical solvent extraction workflow for Germanium recovery.

Speciation Ge Ge(IV) in Aqueous Solution HighAcid High Acidity (pH < 0) High [H2SO4] Ge->HighAcid LowAcid Low Acidity (pH 3-8) Low[H2SO4] Ge->LowAcid Complex1 Ion-Pair Complex [GeL3]+[HSO4]- HighAcid->Complex1 + 3HL Complex2 Neutral Complex GeL2(OH)2 LowAcid->Complex2 + 2HL

pH-dependent speciation and complexation pathway of Ge(IV) with extractant (HL).

Quantitative Performance Data

The following table summarizes the optimal parameters and expected quantitative outcomes for Ge(IV) extraction using 7-(7-dodecenyl)quinolin-8-ol based on established hydrometallurgical literature[1][2][3][5].

ParameterOptimal Condition / ValueMechanistic Rationale
Extractant Concentration 10% (v/v)Provides sufficient ligand-to-metal ratio without causing excessive organic phase viscosity.
Phase Modifier 10% (v/v) n-octanolAccelerates interfacial mass transfer and prevents third-phase (emulsion) formation.
Diluent Aliphatic Kerosene (80% v/v)Inert carrier that provides optimal density difference for rapid phase disengagement.
Aqueous Acidity > 150 g/L H2​SO4​ (pH ≤ 0)Drives the formation of the highly soluble [GeL3​]+[HSO4​]− ion-pair complex.
Extraction Efficiency 98% – 100%Achieved within 10–15 minutes of vigorous mixing at 25°C.
Stripping Agent 3.0 M NaOH or 1.0 M NH4​F Deprotonates the ligand or forms stronger fluoro-complexes to release Ge back into the aqueous phase.
Solid-Supported Capacity 0.33 mmol/g (at pH 6.0)For sol-gel functionalized resins (SOL-KELEX) used in fixed-bed column applications.

Validated Experimental Protocols

The following protocols are designed as self-validating systems to ensure data integrity and process reliability during scale-up.

Protocol A: Preparation of the Organic Extractant Phase

Objective: Formulate a stable, high-capacity organic phase that resists emulsion formation.

  • Measurement: In a clean, dry mixing vessel, add 10% (v/v) of 7-(7-dodecenyl)quinolin-8-ol.

  • Modifier Addition: Add 10% (v/v) n-octanol to the vessel. Causality: The bulky nature of the Ge-extractant complex makes it prone to precipitation in purely non-polar solvents. Octanol increases the polarity of the organic phase, maintaining the complex in solution[3][4].

  • Dilution: Make up the remaining 80% (v/v) with aliphatic kerosene.

  • Homogenization: Stir the mixture at 300 rpm for 15 minutes at room temperature until optically clear and homogeneous.

Protocol B: Liquid-Liquid Extraction of Ge(IV)

Objective: Selectively partition Ge(IV) from heavily contaminated acidic sulfate leachate.

  • Aqueous Preparation: Acidify the aqueous leachate (e.g., containing ~1.2 g/L Ge, 33 g/L Zn) with concentrated H2​SO4​ to achieve a free acid concentration of at least 150 g/L. Causality: Insufficient acidity will shift the equilibrium toward the poorly extracting neutral complex, drastically reducing yield[1][3].

  • Contact: Combine the aqueous leachate and the organic phase in a separatory funnel or continuous mixer-settler at an Aqueous-to-Organic (A/O) volume ratio of 1:1.

  • Agitation: Agitate vigorously for 15 minutes at 25°C. Causality: The extraction kinetics feature a fast initial phase and a slower secondary phase; 15 minutes ensures thermodynamic equilibrium is reached[4].

  • Phase Separation: Allow the phases to disengage completely (approx. 5–10 minutes).

  • Self-Validation Step: Sample the aqueous raffinate and analyze via ICP-OES. The Ge concentration should be <0.02 g/L (indicating >98% extraction). Troubleshooting: If Ge > 0.05 g/L, titrate the raffinate to verify the initial H2​SO4​ concentration; lack of acidity is the primary cause of extraction failure.

Protocol C: Stripping and Extractant Regeneration

Objective: Recover purified Ge(IV) and regenerate the organic phase for continuous cycling.

  • Contact: Mix the loaded organic phase with a 3.0 M NaOH stripping solution at an O/A ratio of 2:1.

  • Agitation: Agitate for 15 minutes. Causality: The highly alkaline medium deprotonates the quinolinol ligand, breaking the stable [GeL3​]+[HSO4​]− complex and driving the metal into the aqueous phase as highly soluble sodium germanate ( Na2​GeO3​ )[3].

  • Separation: Allow the phases to separate. Drain the Ge-rich aqueous phase for downstream precipitation or electrowinning.

  • Regeneration: Wash the depleted organic phase once with deionized water to remove residual alkalinity before recycling it to Protocol B.

  • Self-Validation Step: Calculate the mass balance by comparing the Ge concentration in the alkaline strip liquor against the theoretical load of the organic phase. Recovery should exceed 95%. A mass balance discrepancy indicates incomplete stripping, requiring an increase in NaOH concentration or mixing time.

References

  • The liquid-liquid extraction of Germaniun with the 7-alkylated 8-hydroxyquinoline derivative - KELEX 100. ukzn.ac.za. 4

  • Germanium(IV) Adsorption from Aqueous Solution Using a Kelex-100 Functional Adsorbent. acs.org.5

  • Germanium(IV) Adsorption from Aqueous Solution Using a Kelex-100 Functional Adsorbent | Industrial & Engineering Chemistry Research. acs.org. 6

  • US4389379A - Process for selective liquid-liquid extraction of germanium. google.com/patents. 3

  • Germanium: Current and Novel Recovery Processes. intechopen.com. 2

  • The Extraction and Separation of Scarce Critical Metals: A Review of Gallium, Indium and Germanium Extraction and Separation from Solid Wastes. mdpi.com. 7

  • Dependence of germanium extraction with Kelex 100 upon the acidity of the aqueous phase. researchgate.net. 8

  • Harnessing germanium from industrial residues and electronic waste for a sustainable energy future. rsc.org. 1

Sources

Application

Application Note: High-Efficiency Solvent Extraction of Heavy Metals Using 7-(7-Dodecenyl)quinolin-8-ol Diluent Mixtures

Target Audience: Hydrometallurgical Researchers, Analytical Scientists, and Process Development Professionals Document Type: Technical Application Note & Standardized Protocol Executive Summary The selective recovery of...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Hydrometallurgical Researchers, Analytical Scientists, and Process Development Professionals Document Type: Technical Application Note & Standardized Protocol

Executive Summary

The selective recovery of heavy metals from complex aqueous matrices is a critical operation in both environmental remediation and high-purity materials refinement. 7-(7-Dodecenyl)quinolin-8-ol (the primary active alkylated 8-hydroxyquinoline derivative in commercial extractants like Kelex 100) has proven to be an exceptionally robust liquid cation-exchanger. This application note details the mechanistic principles, optimized diluent mixture formulations, and self-validating experimental protocols required to achieve high-efficiency solvent extraction of heavy metals such as Copper (Cu), Gallium (Ga), Nickel (Ni), and Cadmium (Cd).

Mechanistic Foundations & Experimental Logic

As a Senior Application Scientist, it is crucial to understand why specific reagents and conditions are chosen, rather than simply following a recipe. The extraction of heavy metals using 7-(7-Dodecenyl)quinolin-8-ol is governed by intricate interfacial kinetics and coordination chemistry.

Coordination Chemistry and Interfacial Adsorption

The extractant functions as a bidentate monoanionic chelating ligand, forming highly stable 1:2 (Metal:Ligand) neutral complexes (e.g., NiL2​ , CuL2​ ) during extraction[1]. Kinetic studies reveal that the extraction mechanism is heavily dependent on the liquid-liquid interface. Specifically, the heterogeneous acid-base equilibrium is shifted by the preferential interfacial adsorption of the anionic form of the ligand, whereas the neutral species remains in the bulk organic phase[2].

The Critical Role of Diluent Mixtures and Modifiers

Using a pure extractant is economically unviable and physically impractical due to high viscosity. Therefore, the extractant is diluted in a hydrophobic bulk solvent, typically an aliphatic hydrocarbon like treated kerosene.

However, metal-chelate complexes often exhibit limited solubility in pure aliphatic diluents, leading to the formation of a "third phase" (an insoluble, intermediate emulsion layer). To prevent this, a phase modifier—commonly a long-chain alcohol like n-decanol—must be integrated into the diluent mixture. The addition of 10% (v/v) n-decanol not only prevents third-phase formation but also drastically accelerates extraction kinetics. For example, in the extraction of heavy metals from phosphoric acid solutions, the addition of 10% n-decanol reduced the equilibrium time from 240 minutes to just 30 minutes[3].

Mechanism BulkAq Bulk Aqueous Phase [M2+] (e.g., Cu2+, Ni2+) Interface Liquid-Liquid Interface Adsorption of Anionic Ligand (L-) BulkAq->Interface Metal Ion Diffusion Complexation Interfacial Complexation M2+ + 2L- -> ML2 Interface->Complexation BulkOrg Bulk Organic Phase Diffusion of Neutral ML2 Complex Complexation->BulkOrg Desorption Modifier Diluent Modifier (n-Decanol) Prevents 3rd Phase & Solvates ML2 Modifier->BulkOrg Solvation Support

Interfacial complexation mechanism of metal ions by 7-(7-Dodecenyl)quinolin-8-ol.

Quantitative Performance Data

The efficiency of 7-(7-Dodecenyl)quinolin-8-ol is highly dependent on the target metal, the pH of the aqueous feed, and the exact composition of the organic diluent mixture. The table below summarizes validated extraction parameters across various heavy metals.

Target MetalAqueous MatrixOrganic Phase CompositionEquilibrium TimeExtraction Efficiency
Copper (Cu²⁺) Acidic LeachateExtractant in Kerosene / CO₂< 10 min~100%[4]
Gallium (Ga³⁺) Bayer Liquor (Alkaline)10% Extractant + 10% Ethanol/Decanol in Kerosene60 min93.39%
Nickel (Ni²⁺) Weakly AcidicExtractant in Chlorobenzene24 hours (No modifier)~100%[1]
Cadmium (Cd²⁺) Phosphoric Acid (5.5 M)Extractant + 10% n-decanol in Kerosene30 min71% (Loading Capacity)

Standardized Experimental Protocol

Self-Validation Principle: To ensure trustworthiness and reproducibility, this protocol incorporates a mandatory mass-balance check. By quantifying the metal concentration in both the depleted aqueous phase (raffinate) and the loaded organic phase, researchers can immediately detect anomalies such as metal precipitation at the interface or incomplete phase disengagement.

Phase 1: Reagent Preparation
  • Organic Phase Formulation:

    • In a clean, dry borosilicate glass vessel, combine 10% (v/v) 7-(7-Dodecenyl)quinolin-8-ol with 10% (v/v) n-decanol (phase modifier)[3].

    • Dilute the mixture to volume using 80% (v/v) treated kerosene.

    • Causality Note: Always add the modifier before the bulk diluent to ensure complete homogenization of the viscous extractant.

  • Aqueous Feed Preparation:

    • Filter the aqueous heavy metal solution through a 0.45 µm membrane to remove suspended particulates that could stabilize emulsions.

    • Adjust the pH using dilute H2​SO4​ or NaOH depending on the target metal's optimal extraction isotherm.

Phase 2: Solvent Extraction (Mixer-Settler Simulation)
  • Transfer equal volumes of the Organic Phase and the Aqueous Feed into a separatory funnel to achieve an Aqueous:Organic (A:O) ratio of 1:1[5].

  • Agitate the mixture mechanically at a constant speed (e.g., 300 rpm) at room temperature (25°C).

    • Contact Time: 30 minutes for Cd/Zn/Cr[3]; 60 minutes for Ga[5].

  • Allow the mixture to settle until complete phase disengagement is visually confirmed (typically 5–10 minutes).

  • Self-Validation Check: Separate the phases. Analyze the raffinate (aqueous) via ICP-OES or AAS. Calculate the theoretical metal concentration in the organic phase. If the mass balance deviates by >5%, investigate for third-phase formation or precipitation.

Phase 3: Scrubbing and Stripping
  • Scrubbing (Optional but Recommended): Contact the loaded organic phase with a dilute acid (e.g., 0.1 M HCl ) at an A:O ratio of 1:2 to remove loosely bound, co-extracted impurities (like Aluminum in Gallium extraction)[5].

  • Stripping: To recover the purified heavy metal and regenerate the extractant, contact the scrubbed organic phase with a strong acid strip solution (e.g., 1.5 M HCl or H2​SO4​ )[5].

    • Note on Rhodium: For specific precious metals like Rhodium complexed with SnCl₂, stripping may require specialized reagents like sodium sulfite or specific stoichiometric ratios to maintain a neutral charge in the organic phase[6].

  • Separate the phases. The aqueous strip solution now contains the concentrated heavy metal product, and the regenerated organic phase is recycled back to Phase 1.

Workflow Feed Aqueous Feed (Heavy Metals) Extraction Mixer-Settler (Extraction) Feed->Extraction Solvent Organic Phase (Extractant + Diluent) Solvent->Extraction Raffinate Raffinate (Depleted) Extraction->Raffinate LoadedOrg Loaded Organic (Metal Complex) Extraction->LoadedOrg Phase Separation Stripping Mixer-Settler (Stripping) LoadedOrg->Stripping StripFeed Acidic Strip (e.g., H2SO4) StripFeed->Stripping RegenOrg Regenerated Organic (Recycled) Stripping->RegenOrg Organic Recycle Product Concentrated Metal Product Stripping->Product RegenOrg->Solvent

Workflow of heavy metal solvent extraction and stripping using 7-(7-Dodecenyl)quinolin-8-ol.

References

  • Extraction of Toxic Heavy Metals Using Supercritical Fluid Carbon Dioxide Containing Organophosphorus Reagents. Industrial & Engineering Chemistry Research - ACS Publications. 4

  • Solvent extraction of heavy metals contained in phosphoric acid solutions by 7-(4-ethyl-1-methyloctyl)-8-hydroxyquinoline in kerosene diluent. ResearchGate. 3

  • Solvent Extraction of Nickel(II) with Kelex 100 and 8-Sulfonamidoquinolines. J-Stage. 1

  • Equilibrium and kinetics of the extraction of nickel with 7-dodecenyl-8-quinolinol (Kelex 100). American Chemical Society. 2

  • Liquid-Liquid Extraction of Gallium from Jajarm Bayer Process Liquor Using Kelex 100. ResearchGate. 5

  • SOLVENT EXTRACTION OF RHODIUM FROM CHLORIDE SOLUTIONS IN THE PRESENCE OF SnCI WITH KELEX 100™. eScholarship@McGill. 6

Sources

Method

Advanced In-Situ Complexation Techniques Using 7-(7-Dodecenyl)quinolin-8-ol for Selective Metal Recovery

Executive Summary The recovery, speciation, and purification of trace heavy metals from complex aqueous matrices demand highly selective and kinetically efficient methodologies. 7-(7-Dodecenyl)quinolin-8-ol (widely recog...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The recovery, speciation, and purification of trace heavy metals from complex aqueous matrices demand highly selective and kinetically efficient methodologies. 7-(7-Dodecenyl)quinolin-8-ol (widely recognized in hydrometallurgy under the trade name Kelex® 100) is a premier bifunctional chelating extractant[1]. By leveraging in-situ complexation—where the metal-ligand coordination occurs directly within the sample matrix or at the phase interface prior to bulk extraction—researchers can achieve near-quantitative recovery of transition and post-transition metals (e.g., Cu, Ga, Pb, Cd, Ni)[2][3].

This application note provides a comprehensive scientific framework, quantitative performance metrics, and self-validating protocols for utilizing 7-(7-Dodecenyl)quinolin-8-ol in two advanced workflows: Supercritical Fluid Extraction (SFE) and Emulsion Liquid Membrane (ELM) Extraction .

Mechanistic Principles of In-Situ Complexation

The efficacy of 7-(7-Dodecenyl)quinolin-8-ol stems from its unique molecular architecture, which dictates its thermodynamic and kinetic behavior during phase transfer:

  • Bifunctional Ion-Exchange: The molecule contains a tertiary nitrogen within the quinoline ring and a hydroxyl group. In neutral to mildly alkaline media (pH 4–8), it acts as a cation exchanger , deprotonating to form stable, neutral bidentate chelates with metal cations[2]. In highly acidic, chloride-rich media, the nitrogen protonates, allowing it to act as an anion exchanger to extract anionic metal-chloro complexes (e.g., MCl4−​ )[1].

  • Steric and Hydrophobic Causality: The 7-dodecenyl tail provides massive hydrophobicity, ensuring the resulting metal complex is highly soluble in non-polar environments (such as supercritical CO₂ or toluene) while preventing the extractant from partitioning into the aqueous phase[2][3]. Furthermore, the double bond in the dodecenyl chain maintains the extractant in a liquid state at room temperature, significantly enhancing interfacial diffusion rates compared to saturated or solid analogs.

  • In-Situ Causality: Free metal ions are insoluble in non-polar solvents and supercritical CO₂[3]. By introducing the extractant directly into the aqueous matrix, the amphiphilic ligand migrates to the interface, neutralizes the metal's charge via chelation, and surrounds it with a hydrophobic corona, enabling instantaneous phase transfer[3].

Mechanism A Aqueous Matrix (Free Metal Ions) B Phase Interface (In-Situ Complexation) A->B Extractant Addition (pH Adjusted) C Organic / SC-CO2 Phase (Hydrophobic Complex) B->C Chelation & Phase Transfer D Stripping Phase (Metal Recovery) C->D Acid/Water Wash (Demulsification)

Fig 1. Interfacial in-situ complexation and phase transfer mechanism of metal ions.

Quantitative Performance Data

The following table summarizes the extraction efficiencies of 7-(7-Dodecenyl)quinolin-8-ol across different methodologies and target metals, demonstrating its high selectivity and operational range.

Target MetalMatrix / MediumExtraction MethodOptimal pHExtraction EfficiencyKey Observation
Cu(II) Aqueous EnvironmentalSupercritical CO₂ (SFE)Native~100%Highly selective over other trace metals in SC-CO₂[3].
Ga(III) Bayer Process LiquorLiquid-Liquid (Solvent)Highly Alkaline>93%Requires 1-decanol modifier to prevent third-phase formation.
Pb(II) Fresh WaterEmulsion Liquid Membrane7.0 – 8.0>90%Allows speciation; only free inorganic species are extracted[2].
Ni(II) Chloride SolutionsLiquid-Liquid (Solvent)4.0 – 6.0>95%Rapid kinetics; extracted via cation-exchange mechanism[1][4].
Zn(II) Aqueous EnvironmentalSupercritical CO₂ (SFE)Native / Acidic10% - 70%Efficiency increases significantly with the addition of nitric acid[3].

Protocol 1: In-Situ Complexation for Supercritical Fluid Extraction (SFE) of Trace Copper(II)

Supercritical CO₂ is a green, chemically inert solvent, but it lacks the polarity to dissolve free metal ions. This protocol utilizes in-situ complexation to derivatize Cu(II) into a SC-CO₂-soluble complex[3].

Materials & Reagents
  • 7-(7-Dodecenyl)quinolin-8-ol (10 mM in HPLC-grade Methanol)

  • Supercritical CO₂ (SFE grade)

  • 1 M Nitric Acid ( HNO3​ ) for trapping

  • Aqueous sample containing trace Cu(II)

Step-by-Step Methodology
  • Matrix Preparation: Place 10 mL of the aqueous sample into a high-pressure SFE extraction cell. Ensure the pH is recorded (native pH is typically sufficient for Cu(II) due to the extreme selectivity of the ligand)[3].

  • In-Situ Derivatization: Inject 2.0 mL of the 10 mM 7-(7-Dodecenyl)quinolin-8-ol methanolic solution directly into the extraction cell.

    • Causality: Methanol acts as a co-solvent/modifier, reducing the interfacial tension and allowing the extractant to rapidly homogenize with the aqueous sample, facilitating immediate Cu(II) chelation[3].

  • Static Equilibration: Seal the cell and pressurize with CO₂ to 250 atm at 60°C. Hold in static mode for 10 minutes.

    • Causality: Static mode provides the necessary thermodynamic incubation time for the bidentate chelate to form and partition into the supercritical phase.

  • Dynamic Extraction: Switch to dynamic flow mode (flow rate: 1.5 mL/min) for 30 minutes. Route the depressurized effluent through a collection trap containing 20 mL of 1 M HNO3​ .

    • Causality: As CO₂ depressurizes, its solvating power drops to zero. The metal complex precipitates directly into the acid trap, where the low pH instantly reverses the complexation (protonating the ligand), stripping the Cu(II) into the aqueous acid[3].

  • Self-Validation (QA/QC): Analyze the HNO3​ trap via Atomic Absorption Spectroscopy (AAS). Simultaneously, flush the residual matrix from the extraction cell with 1 M HNO3​ and analyze it.

    • Validation Metric: MassTrap​+MassResidual​=MassInitial​ . A mass balance recovery of 95-105% validates the system integrity.

SFE_Workflow S1 1. Matrix Preparation (Aqueous Sample + Buffer) S2 2. In-Situ Derivatization (Add 7-(7-Dodecenyl)quinolin-8-ol) S1->S2 S3 3. Supercritical CO2 Extraction (Dynamic Flow, 250 atm, 60°C) S2->S3 S4 4. Depressurization & Trapping (Collect in 1M HNO3) S3->S4 S5 5. Quantitative Analysis (AAS / ICP-MS) S4->S5

Fig 2. Step-by-step workflow for the supercritical fluid extraction of heavy metals.

Protocol 2: Emulsion Liquid Membrane (ELM) Extraction for Speciation of Heavy Metals

This protocol leverages a water-in-oil (W/O) emulsion to selectively extract free inorganic heavy metal species (Fe, Co, Cu, Cd, Pb) while leaving organically bound complexes (e.g., humic acids) in the sample matrix.

Materials & Reagents
  • Carrier: 7-(7-Dodecenyl)quinolin-8-ol (50 µmol)[2]

  • Surfactant: Span-80 (sorbitan monooleate, 30 mg)[2]

  • Diluent: Toluene and n-heptane mixture (1:3 v/v)

  • Internal Phase (Stripping Agent): 1.0 M Hydrochloric Acid (HCl)[2]

Step-by-Step Methodology
  • Emulsion Preparation: Dissolve the carrier and Span-80 in 2.0 mL of the toluene/n-heptane diluent. Add 0.50 mL of 1.0 M HCl. Subject the mixture to ultrasonic irradiation for 3 minutes to form a stable W/O emulsion[2].

    • Causality: Span-80 stabilizes the micro-droplets of HCl within the oil phase. The 1:3 toluene/heptane ratio optimizes the membrane's viscosity and density for subsequent phase separation.

  • In-Situ Dispersion & Extraction: Gradually inject the emulsion into 25 mL of the aqueous sample (adjusted to pH 7–8) under continuous stirring (400 rpm) for 10 minutes[2].

    • Causality: The stirring disperses the emulsion into numerous tiny globules (0.01–0.1 mm), creating a massive interfacial area. 7-(7-Dodecenyl)quinolin-8-ol complexes free metals at the outer (sample/oil) interface, diffuses through the oil membrane, and contacts the internal HCl phase. The extreme pH gradient causes the ligand to protonate, releasing the metal into the internal droplet and regenerating the extractant. This active transport mechanism allows for a concentration factor of up to 100x.

  • Phase Separation: Stop stirring and allow the emulsion globules to float to the surface (gravity separation). Collect the emulsion layer.

  • Demulsification: Subject the collected emulsion to high-voltage electrostatic demulsification or thermal breaking (heating to 80°C) to separate the oil phase from the metal-loaded internal aqueous phase.

  • Self-Validation (QA/QC): Analyze the segregated internal aqueous phase via Graphite-Furnace Atomic Absorption Spectrometry (GF-AAS). Spike a known concentration of a non-target metal (e.g., Yttrium) into the initial sample as an internal standard to verify membrane integrity; if Yttrium is found in the internal phase, membrane rupture occurred during extraction.

Troubleshooting & Optimization

  • Third-Phase Formation: If a cloudy, intermediate layer forms during liquid-liquid extraction (especially in highly alkaline or concentrated matrices like Bayer liquor), add 5–10 vol% of a long-chain alcohol (e.g., 1-decanol or isodecanol). Causality: The alcohol acts as a phase modifier, increasing the solubility of the metal-ligand complex in the aliphatic diluent and preventing precipitation.

  • Poor Extraction Kinetics in SFE: If SFE yields are low, the matrix pH may be suppressing complexation. Add a small volume of buffer to the matrix prior to extraction to ensure the target metal is in a free cationic state and the ligand can effectively deprotonate.

  • Emulsion Swelling in ELM: If the volume of the recovered emulsion is significantly larger than the initial volume, osmotic swelling has occurred. Solution: Balance the osmolarity by adding a neutral salt (e.g., NaCl) to the external aqueous sample to match the ionic strength of the internal 1.0 M HCl phase.

References

  • Matsumiya, H., Ohkouchi, R., & Hiraide, M. (2005). Comparison of 8-Quinolinol Derivatives as Carriers for the Collection of Heavy Metals with Emulsion Globules. Bulletin of the Chemical Society of Japan. Available at:[Link][2]

  • Zhivkova, S. (2017). EXTRACTION AND SEPARATION OF COPPER, ZINC AND IRON BY MEANS OF BIFUNCTIONAL EXTRACTANT KELEX 100. Journal of Chemical Technology and Metallurgy. Available at:[Link][1]

  • Wang, J., et al. (1995). Extraction of Toxic Heavy Metals Using Supercritical Fluid Carbon Dioxide Containing Organophosphorus Reagents. Industrial & Engineering Chemistry Research (ACS Publications). Available at:[Link][3]

  • Mitrovic, A. A., et al. (1983). Equilibrium and kinetics of the extraction of nickel with 7-dodecenyl-8-quinolinol (Kelex 100). Inorganic Chemistry (ACS Publications). Available at:[Link][4]

  • International Atomic Energy Agency (IAEA) / Analytica Chimica Acta. (2006). A water-in-oil emulsion containing Kelex-100 for the speciation analysis of trace heavy metals in water. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Emulsion Formation in 7-(7-Dodecenyl)quinolin-8-ol Solvent Extraction

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and prevent emulsion formation (often referred to...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and prevent emulsion formation (often referred to as "crud" or "third-phase" formation) during liquid-liquid extraction using 7-(7-Dodecenyl)quinolin-8-ol. This compound, analogous to the active component in commercial extractants like Kelex 100, is a highly effective chelating agent for recovering metals (e.g., gallium, germanium, copper, and zinc) from complex aqueous media[1].

However, its amphiphilic structure makes it highly susceptible to stable emulsion formation. This guide provides mechanistic insights, validated protocols, and diagnostic tools to ensure clean phase separation and high extraction efficiency.

Diagnostic Troubleshooting Workflow

Before adjusting your chemical parameters, use the following diagnostic logic tree to identify the physical or chemical root cause of your phase separation failure.

EmulsionTroubleshooting Start Emulsion Detected During Extraction CheckCrud Is solid 'crud' present at the interface? Start->CheckCrud FilterFeed Filter aqueous feed (<1 µm) before mixing CheckCrud->FilterFeed Yes CheckThirdPhase Is the organic phase splitting (Third Phase)? CheckCrud->CheckThirdPhase No Success Clear Phase Separation Achieved FilterFeed->Success AddModifier Add 10-25% v/v Isodecanol or Decanol CheckThirdPhase->AddModifier Yes CheckShear Is mixing shear too high? CheckThirdPhase->CheckShear No AddModifier->Success ReduceRPM Reduce impeller RPM Maintain O/A ratio CheckShear->ReduceRPM Yes CheckShear->Success No ReduceRPM->Success

Diagnostic logic tree for resolving quinolin-8-ol emulsion and third-phase formation.

Frequently Asked Questions (Mechanisms & Causality)

Q1: Why does 7-(7-Dodecenyl)quinolin-8-ol inherently promote stable emulsions during extraction? A: The extractant molecule features a polar, hydrophilic 8-hydroxyquinoline head and a long, non-polar lipophilic dodecenyl tail. This amphiphilic architecture acts as a powerful surfactant, drastically lowering the interfacial tension between the aqueous and organic phases. Under high-shear mixing, it stabilizes micro-droplets. If the organic phase is not properly conditioned, water-soluble impurities act as co-emulsifiers, creating a highly stable, unbreakable emulsion[2].

Q2: What is the mechanistic cause of "third-phase" formation, and how do phase modifiers prevent it? A: "Third-phase" formation occurs when the metal-extractant chelate complex exceeds its solubility limit in the aliphatic diluent (e.g., low-aromatic kerosene), causing the organic phase to split into a diluent-rich top layer and a dense, complex-rich heavy organic layer. Phase modifiers, such as heavy alcohols (e.g., isodecanol, decanol) or heavy phenols, are added to the organic phase[3]. Causality: These modifiers disrupt the formation of reverse micelles through competitive hydrogen bonding with the polar head of the extractant. This increases the lipophilicity and solubility of the metal complex in the aliphatic diluent, thereby preventing the formation of a third phase and improving extraction kinetics[4].

Q3: How does the protonation state of the extractant affect phase separation? A: The extraction mechanism is highly pH-dependent. At low pH (e.g., in acidic chloride media), the nitrogen atom on the quinoline ring becomes protonated, forming a positively charged species that extracts metal chlorocomplexes as ion pairs[2]. If the organic phase is not pre-equilibrated with an acid wash, localized pH gradients during mixing can cause rapid precipitation of metal hydroxides at the liquid-liquid interface. These solid precipitates mechanically armor the droplets, creating a highly stable "crud" layer that halts phase separation.

Quantitative Troubleshooting Data

The following table summarizes the causal relationship between organic phase composition, modifier selection, and phase separation efficiency. Use this as a baseline for optimizing your solvent system.

Extractant Conc. (v/v)DiluentPhase ModifierModifier Conc. (v/v)O:A RatioPhase Separation TimeEmulsion Status
10%KeroseneNone0%1:1> 120 minsSevere Emulsion / Third Phase
10%KeroseneIsodecanol5%1:145 minsModerate Emulsion
10%KeroseneIsodecanol15%1:1< 5 minsClear Separation
20%Escaid 120Decanol15%1:3< 3 minsClear Separation
20%Escaid 120Nonylphenol10%1:1< 5 minsClear Separation

Note: Data synthesized from standardized hydrometallurgical extraction parameters using Kelex 100 analogs[2],[3],[5].

Self-Validating Experimental Protocols

To ensure scientific integrity, every extraction must be treated as a self-validating system. If phase separation takes longer than 5 minutes, the protocol has failed at one of the causality checkpoints.

Protocol A: Standardized Extraction with Emulsion Prevention

Objective: Execute a clean extraction of metal ions (e.g., Ga, Ge, Zn) without emulsion or third-phase formation.

  • Organic Phase Preparation:

    • Action: Mix 10-20% (v/v) 7-(7-Dodecenyl)quinolin-8-ol with 15-25% (v/v) isodecanol (or decanol) in a low-aromatic aliphatic diluent (e.g., kerosene or Escaid 120)[2],[3].

    • Causality: The heavy alcohol modifier prevents the aggregation of the extractant into reverse micelles, ensuring the resulting metal complex remains fully solvated.

  • Organic Phase Pre-Conditioning (Critical Step):

    • Action: Wash the organic solution three times with deionized water, followed by a single wash with 3 M hydrochloric acid (or sulfuric acid, depending on the feed matrix)[2].

    • Causality: This removes water-soluble synthetic impurities from the extractant that act as emulsifiers and ensures full protonation of the quinolin-8-ol nitrogen, preventing localized pH shock when contacting the feed.

  • Aqueous Feed Filtration:

    • Action: Pass the aqueous pregnant leach solution (feed) through a 0.45 µm PTFE filter.

    • Causality: Removes colloidal silica and fine particulates that accumulate at the interface to form stabilizing "crud."

  • Controlled Extraction (Mixing):

    • Action: Combine the organic and aqueous phases at the optimized O:A ratio (typically 1:1 to 1:3)[3]. Mix using a low-shear impeller at 300-400 RPM for 10-15 minutes[3].

    • Causality: High shear creates micro-droplets that the extractant's surfactant properties will indefinitely stabilize. Low-shear mixing provides sufficient mass transfer surface area without crossing the micro-emulsion threshold.

  • Phase Separation:

    • Action: Transfer to a separatory funnel or settler.

    • Validation: A sharp, distinct interface should form within 3 to 5 minutes. If a rag layer (crud) persists, the feed was insufficiently filtered or the modifier concentration is too low.

Protocol B: Emulsion Breaking & Recovery

If an emulsion has already formed, use this protocol to recover your phases.

  • Centrifugation (Mechanical Breaking): Transfer the emulsion to centrifuge tubes and spin at 4,000 RPM for 10 minutes. This forces droplet coalescence by overcoming the steric hindrance of the extractant tails.

  • Thermal Shock (Thermodynamic Breaking): If centrifugation is unavailable, gently warm the emulsion in a water bath to 40-50°C. Causality: Increased temperature reduces the viscosity of the aliphatic diluent and increases the kinetic energy of the droplets, promoting coalescence.

  • Modifier Spiking (Chemical Breaking): Add a 5% (v/v) spike of pure isodecanol directly to the emulsion and gently agitate. This chemically disrupts the rigid interfacial film stabilizing the droplets.

Extraction Workflow Diagram

The following diagram maps the critical path of the solvent extraction process, highlighting the specific stages where emulsion-prevention strategies must be applied.

ExtractionWorkflow PrepOrg 1. Prepare Organic Phase (Extractant + Diluent + Modifier) Condition 2. Acid/Water Wash (Remove Impurities) PrepOrg->Condition Mix 4. Controlled Mixing (Low Shear, Optimized O:A) Condition->Mix PrepAq 3. Filter Aqueous Feed (Remove Particulates) PrepAq->Mix Settle 5. Gravity Settling (Phase Separation) Mix->Settle Strip 6. Metal Stripping (Acidic Aqueous) Settle->Strip

Step-by-step solvent extraction workflow highlighting emulsion-prevention checkpoints.

References

  • Modeling of Copper(II) and Zinc(II) Extraction from Chloride Media with KELEX 100 | Industrial & Engineering Chemistry Research - ACS Publications. acs.org.[Link]

  • EP0468978B1 - Process for recovering germanium - Google P
  • Solvent extraction: the coordination chemistry behind extractive metallurgy - Chemical Society Reviews (RSC Publishing). rsc.org.[Link]

  • Liquid–liquid extraction of gallium from Bayer process liquor using Kelex 100 in the presence of surfactants. nmlindia.org. [Link]

  • The liquid-liquid extraction of Germaniun with the 7-alkylated 8- hydroxyquinoline derivative - KELEX 100. ukzn.ac.za.[Link]

Sources

Optimization

Technical Support Center: Optimizing Aqueous pH for 7-(7-Dodecenyl)quinolin-8-ol Metal Extraction

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently observe that the most critical failure point in solvent extraction (SE) is the misunderstanding of thermodynamic equilibrium vers...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently observe that the most critical failure point in solvent extraction (SE) is the misunderstanding of thermodynamic equilibrium versus initial feed conditions. 7-(7-Dodecenyl)quinolin-8-ol (commercially known as Kelex 100) is a highly selective chelating extractant, but its performance is entirely dictated by the coordination chemistry governed by the aqueous phase pH.

This guide provides deep-dive troubleshooting, self-validating protocols, and mechanistic explanations to help you optimize your metal extraction workflows.

Module 1: Extraction Workflow & pH Causality

The extraction of metal cations by the neutral extractant (HL) generally proceeds via a cation exchange mechanism, where the metal cation substitutes ionizable protons on the extractant[1]. Because protons are released into the aqueous phase during this process, the aqueous pH inherently drops. Controlling this equilibrium pH is the fundamental driver of metal selectivity.

G Feed Aqueous Feed pH_Adj Equilibrium pH Control Feed->pH_Adj Low_pH pH < 1.0 Ge(IV), Cu(II) pH_Adj->Low_pH Mid_pH pH 1.5 - 3.0 Ga(III), In(III) pH_Adj->Mid_pH High_pH pH 3.0 - 6.0 Zn(II), Ni(II) pH_Adj->High_pH Org_Phase Organic Phase (Kelex 100) Low_pH->Org_Phase Mid_pH->Org_Phase High_pH->Org_Phase Strip_Ge Alkaline Strip (3M NaOH) Org_Phase->Strip_Ge Ge Loaded Strip_Other Acidic Strip (1M H2SO4) Org_Phase->Strip_Other Base Metals

Workflow of pH-dependent metal extraction and stripping using Kelex 100.

Module 2: Quantitative Extraction Parameters

The "strength" of the extractant for a specific metal is defined by its pH1/2​ value (the pH at which 50% of the metal is loaded into the organic phase)[1]. Stronger metal-ligand affinities result in lower pH1/2​ values.

Metal IonOptimal Extraction pHExtracted Complex / MechanismRecommended Stripping Agent
Ge(IV) < 2.0 (Highly Acidic)Mixed Ligand ( GeL3+​HSO4−​ )3 M NaOH (approx. 250 g/L)
Cu(II) 1.0 - 2.0Cation Exchange ( CuL2​ )1 M H2​SO4​ or HCl
Ga(III) 1.35 - 2.5Synergistic Cation Exchange1.5 M H2​SO4​
Zn(II) 3.0 - 5.0Cation Exchange ( ZnL2​ )0.1 M H2​SO4​

Note: The observed order of metal extraction by Kelex 100 as a function of pH1/2​ values is Mo(VI) > Cu(II) > Ni(II) > Co(II) ≈ Zn(II) > Fe(II)[2].

Module 3: Self-Validating Protocol for pH Isotherm Generation

To establish an accurate pH-dependent extraction isotherm for a new multi-metal feed, follow this self-validating methodology. Do not merely follow the steps; understand that each phase of this protocol contains an internal check to verify thermodynamic integrity.

Step 1: Organic Phase Preparation

  • Action: Dilute 7-(7-Dodecenyl)quinolin-8-ol to 10% (v/v) in an aliphatic diluent (e.g., kerosene or Escaid 120). Add 10–25% (v/v) of a phase modifier such as n-decanol or isodecanol.

  • Causality: The highly polar nature of the extracted metal-ligand complexes can cause them to precipitate out of the non-polar diluent, forming an emulsion or a "third phase." Long-chain alcohols solvate these complexes, preventing third-phase formation and significantly reducing equilibrium time (e.g., from 240 minutes down to 30 minutes)[3].

Step 2: Aqueous Feed Preparation & Initial pH Adjustment

  • Action: Prepare the multi-metal sulfate feed. Adjust aliquots to a staggered pH range (e.g., 0.5, 1.5, 2.5, 3.5, 4.5) using dilute H2​SO4​ or NaOH. Record initial metal concentrations via ICP-OES.

Step 3: Phase Contact & Equilibration

  • Action: Combine the organic and aqueous phases at a 1:1 Organic-to-Aqueous (O/A) ratio in a thermostated vessel (e.g., 25°C). Agitate vigorously for 30–60 minutes.

  • Causality: Temperature control is critical because the extraction equilibrium constant ( Kex​ ) is temperature-dependent. Uncontrolled exothermic reactions from acid-base neutralization will skew your isotherm.

Step 4: Phase Disengagement & Sampling

  • Action: Transfer to a separatory funnel and allow complete phase separation. Extract a sample of the aqueous raffinate.

Step 5: System Validation Checks (CRITICAL)

  • Validation 1 (Thermodynamic State): Measure the equilibrium pH of the raffinate. Because protons are released during extraction, plotting extraction efficiency against initial pH invalidates the thermodynamic model[1]. You must plot your isotherm against the equilibrium pH.

  • Validation 2 (Mass Balance Check): Calculate the organic metal concentration ( Corg​ ) by subtracting the raffinate concentration ( Caq​ ) from the initial feed concentration ( Cinitial​ ). If Cinitial​=Caq​+Corg​ (variance > 5%), the system has failed due to metal precipitation or third-phase formation. The experiment must be discarded and repeated with a higher modifier concentration.

Module 4: Troubleshooting & FAQs

Q1: Why does Kelex 100 exhibit such high selectivity for Germanium (Ge4+) at highly acidic pH (< 1.0) when most metals require a higher pH to extract?

Answer: The selectivity is driven by a shift in the extraction mechanism. While base metals like Zn(II) and Ni(II) rely on standard cation exchange (which is suppressed by high proton concentrations), Ge(IV) in highly acidic sulfate media (pH < 2) extracts via the formation of a mixed-ligand complex, specifically GeL3+​HSO4−​ [4]. This unique ion-pair formation thermodynamically favors partitioning into the organic phase despite the extreme acidity. At higher pH (3–8), the mechanism shifts to form neutral complexes like GeL2​(OH)2​ , altering its partitioning behavior[4].

Q2: I am experiencing persistent emulsion formation and slow phase disengagement during low-pH extraction. How do I resolve this?

Answer: This is a classic symptom of the aliphatic diluent failing to fully solvate the metal-ligand complex. The amphiphilic nature of the quinolin-8-ol derivative reduces interfacial tension, creating rigid films. Resolution: Incorporate a phase modifier. Adding 10% (v/v) n-decanol disrupts the interfacial film, increases the solubility of the extracted complex, and has been proven to improve extraction kinetics drastically[3].

Q3: Why am I failing to strip Germanium (Ge4+) from the loaded organic phase using standard mineral acids (e.g., 1M H2​SO4​ )?

Answer: Ge(IV) forms an exceptionally stable complex with Kelex 100 at low pH. Because the forward extraction is highly favored in acidic conditions (even down to pH 0), attempting to strip with acid simply maintains the forward extraction equilibrium. Resolution: You must shift to an alkaline stripping regime. Contact the loaded organic phase with a strong base, such as 3 M NaOH (approx. 250 g/L)[5][6]. The hydroxide ions neutralize the extracted complex, forming water-soluble germanate species and quantitatively releasing Ge(IV) back into the aqueous phase[5].

Q4: Can I co-extract Gallium (Ga3+) and Indium (In3+) from a weak acid sulfate medium?

Answer: Yes, but it often requires a synergistic approach. While Kelex 100 alone can extract these metals, bringing a sulfate solution containing In(III) and Ga(III) to a pH of 1.0–2.5 and contacting it with an organic phase containing Kelex 100 alongside an acidic organophosphorus compound (like D2EHPA or PC-88A) creates a synergistic extraction system that significantly boosts the distribution ratios ( KD​ ) for both metals[7].

Sources

Troubleshooting

Improving stripping efficiency of 7-(7-Dodecenyl)quinolin-8-ol metal complexes

Title: Technical Support Center: Optimizing Stripping Efficiency of 7-(7-Dodecenyl)quinolin-8-ol Metal Complexes Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encou...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Technical Support Center: Optimizing Stripping Efficiency of 7-(7-Dodecenyl)quinolin-8-ol Metal Complexes

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter extraction circuits that suffer from poor metal recovery—not due to the extraction phase, but because of poorly optimized stripping conditions.

The active molecule 7-(7-Dodecenyl)quinolin-8-ol (the primary active component in extractants like Kelex 100) is a highly effective bidentate chelator[1]. Its nitrogen and oxygen donor atoms form exceptionally stable, rigid chelate rings with target metals such as Ga3+ , Cu2+ , and Zn2+ [2]. However, this high thermodynamic stability is a double-edged sword: complexes that extract efficiently are notoriously difficult to strip back into the aqueous phase.

This guide provides field-proven troubleshooting protocols, mechanistic explanations, and optimized workflows to resolve common stripping failures.

Mechanistic Overview: The Causality of Stripping Challenges Stripping is the chemical reversal of the extraction equilibrium:

MLn​(org)+nH+(aq)⇌Mn+(aq)+nHL(org)

To drive this reaction to the right, high acid concentrations are typically required. However, 8-hydroxyquinoline derivatives are amphoteric. At high acidities, the nitrogen atom can protonate to form H2​L+ . This protonated species can participate in ion-pair extraction with anionic metal-chloro complexes (e.g., MCl42−​ ), which paradoxically re-extracts the metal into the organic phase and drastically reduces stripping efficiency[2]. Balancing acid concentration to break the chelate without triggering ion-pair extraction is the core challenge of this system.

Part 1: Diagnostic Troubleshooting & FAQs

Q1: Why am I experiencing incomplete stripping of Gallium ( Ga3+ ) even when using 1.0 M HCl? Causality: The Ga3+ complex with 7-dodecenyl-8-quinolinol is thermodynamically highly stable. A 1.0 M HCl solution does not provide a sufficient proton gradient to fully displace the gallium ions from the chelate rings. Solution: Increase the stripping agent concentration to 1.5 M – 2.0 M HCl[3]. If chloride media is causing ion-pair re-extraction, switch to 1.5 M H2​SO4​ , which is less prone to forming extractable anionic metal complexes.

Q2: A thick emulsion or "third phase" (crud) forms during the stripping stage. How do I resolve this? Causality: When the extractant is protonated by the stripping acid (forming an H2​L+Cl− salt), its solubility in aliphatic diluents (like kerosene) drops significantly, causing it to precipitate out as a third phase at the aqueous-organic interface. Solution: Introduce a phase modifier. Adding 10% to 15% (v/v) of a long-chain alcohol, such as 1-decanol or isodecanol, increases the polarity of the organic phase. This solvates the protonated extractant species and prevents third-phase formation[4].

Q3: My stripping kinetics are extremely slow, taking over 60 minutes to reach equilibrium. How can I accelerate this? Causality: The bulky 7-dodecenyl tail causes steric hindrance at the liquid-liquid interface, restricting the mass transfer rate of the metal ion out of the organic phase. Solution: Elevate the operational temperature. Increasing the stripping temperature to 40–50 °C provides the activation energy required to overcome the steric barriers, often reducing the required contact time from 60 minutes to under 20 minutes[3].

Q4: Co-extracted Aluminum ( Al3+ ) is contaminating my final Gallium strip liquor. How do I improve selectivity? Causality: 7-(7-Dodecenyl)quinolin-8-ol co-extracts significant amounts of Al3+ from alkaline sources like Bayer process liquor[3]. If stripped simultaneously, both metals report to the same aqueous phase. Solution: Implement a selective scrubbing stage prior to stripping. Scrub the loaded organic phase with 5.0 M HCl to selectively remove aluminum, followed by stripping the gallium with 1.5 M HCl[3].

Part 2: Quantitative Data Summary

The following table summarizes the optimized empirical parameters for stripping various metals from a 10-20% (v/v) 7-(7-Dodecenyl)quinolin-8-ol organic phase.

Target MetalCo-Extracted ImpurityRecommended Scrubbing AgentOptimal Stripping AgentModifier RequiredOptimal TempExpected Stripping Efficiency
Gallium ( Ga3+ ) Aluminum ( Al3+ )5.0 M HCl (for Al)[3]1.5 M HCl or H2​SO4​ [3]10-15% 1-decanol[4]40 °C> 93%[3]
Copper ( Cu2+ ) Iron ( Fe3+ )Water (pH adjusted)[2]2.8 M H2​SO4​ [2]10-15% octanol/decanol[2]25 °C - 40 °C> 95%
Zinc ( Zn2+ ) NoneWater (pH adjusted)[2]0.5 - 1.0 M H2​SO4​ 10% 1-decanol25 °C> 98%
Cadmium ( Cd2+ ) NoneN/A0.1 M HCl or H2​SO4​ [4]None25 °C> 99%[4]

Part 3: Troubleshooting Workflow Visualization

The following logic diagram outlines the diagnostic workflow for resolving stripping inefficiencies in your extraction circuit.

StrippingTroubleshooting Start Issue: Low Stripping Efficiency 7-(7-Dodecenyl)quinolin-8-ol Complex CheckThirdPhase Diagnostic 1: Is a third phase (crud) forming? Start->CheckThirdPhase AddModifier Action: Add 10-15% v/v 1-decanol or isodecanol as modifier CheckThirdPhase->AddModifier Yes CheckKinetics Diagnostic 2: Are stripping kinetics >30 mins? CheckThirdPhase->CheckKinetics No AddModifier->CheckKinetics OptimizeKinetics Action: Increase temp to 40-50°C & optimize O:A mixing ratio CheckKinetics->OptimizeKinetics Yes CheckAcid Diagnostic 3: Is metal retention high in organic phase? CheckKinetics->CheckAcid No OptimizeKinetics->CheckAcid IncreaseAcid Action: Increase strip acid concentration (e.g., 1.5M - 3.0M HCl/H2SO4) CheckAcid->IncreaseAcid Yes CheckDegradation Diagnostic 4: Has extractant loading capacity dropped? CheckAcid->CheckDegradation No IncreaseAcid->CheckDegradation Regenerate Action: Condition organic phase with 5M NaCl to remove protonated impurities CheckDegradation->Regenerate Yes Resolved Resolution: Optimal Stripping Efficiency Achieved CheckDegradation->Resolved No Regenerate->Resolved

Figure 1: Diagnostic logic workflow for troubleshooting 7-(7-Dodecenyl)quinolin-8-ol stripping issues.

Part 4: Standard Operating Procedure (SOP) for Optimized Stripping

This protocol is designed as a self-validating system. By measuring the metal concentration in the aqueous phase at each step, you can isolate whether an efficiency drop is due to poor scrubbing, slow kinetics, or insufficient acid strength.

Phase 1: Organic Phase Conditioning & Scrubbing

  • Preparation: Ensure the loaded organic phase (containing 10-20% v/v 7-(7-Dodecenyl)quinolin-8-ol and 10% 1-decanol in kerosene) is free of entrained aqueous droplets from the extraction stage.

  • Impurity Scrubbing: Contact the loaded organic phase with 5.0 M HCl at an Organic:Aqueous (O:A) ratio of 1:1[3].

  • Mixing: Agitate at 400 RPM for 10 minutes at room temperature.

  • Separation: Allow 5 minutes for phase disengagement. The aqueous phase will contain co-extracted impurities (e.g., Al3+ ). Discard or route the aqueous scrub liquor to waste treatment.

Phase 2: Target Metal Stripping 5. Acid Contact: Contact the scrubbed organic phase with the primary stripping agent (e.g., 1.5 M HCl for Ga, or 2.8 M H2​SO4​ for Cu)[2][3]. 6. Thermal Optimization: Maintain the mixing vessel at 40 °C using a water jacket to overcome steric hindrance and accelerate ligand exchange. 7. Kinetic Mixing: Agitate at 500 RPM for 20–30 minutes to ensure equilibrium is reached. 8. Phase Disengagement: Stop agitation and allow 10 minutes for complete phase separation. If a third phase is observed, verify that the 1-decanol modifier concentration has not depleted.

Phase 3: Extractant Regeneration 9. Deprotonation/Conditioning: Because the extractant may remain protonated ( H2​L+ ) after high-acid stripping, wash the stripped organic phase with a 5.0 M NaCl solution to convert the extractant back into a usable hydrochloride form, or wash with dilute base/water to deprotonate it before recycling it back to the extraction circuit[2].

Sources

Optimization

Technical Support Center: Mitigating Degradation of 7-(7-Dodecenyl)quinolin-8-ol in Highly Acidic Media

Welcome to the Technical Support Center for extraction, purification, and synthetic workflows utilizing 7-(7-Dodecenyl)quinolin-8-ol (commercially recognized as Kelex 100). As a Senior Application Scientist, I have desig...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for extraction, purification, and synthetic workflows utilizing 7-(7-Dodecenyl)quinolin-8-ol (commercially recognized as Kelex 100). As a Senior Application Scientist, I have designed this guide to address the critical challenges researchers and drug development professionals face when deploying this powerful chelating agent in highly acidic environments.

While 7-(7-Dodecenyl)quinolin-8-ol exhibits 1 for transition and precious metals at low pH[1], prolonged exposure to concentrated acids during stripping phases can lead to2[2]. This guide provides mechanistic insights, troubleshooting FAQs, and a self-validating protocol to preserve your extractant inventory.

Mechanistic Insights: The Causality of Degradation

Why does 7-(7-Dodecenyl)quinolin-8-ol degrade under extreme acidic stress? The structural vulnerability of 7-(7-Dodecenyl)quinolin-8-ol lies in its quinoline nitrogen and the unsaturated dodecenyl side chain. In highly acidic media (e.g., >100 g/L H₂SO₄ or concentrated HCl), the basic nitrogen atom undergoes rapid protonation[2]. This protonation triggers three cascading failure modes:

  • Aqueous Solubilization: The formation of a polar salt increases the extractant's solubility in the aqueous phase, leading to the physical loss of the organic inventory.

  • Catalytic Vulnerability in Autoclaves: Co-extracted acids (particularly HCl) trapped in the organic phase act as destructive catalysts during high-temperature recovery processes. If the loaded organic phase is subjected directly to hydrogen reduction, the presence of protonated Kelex 100 leads to the irreversible 3 and cleavage of the active chelating sites[3].

  • Oxidative Stress: Extreme acidic conditions coupled with oxidizing metal ions can attack the double bond in the dodecenyl chain, reducing its lipophilicity and severely impairing phase-separation kinetics.

Troubleshooting FAQs

Q: My organic phase is turning dark and losing its metal-loading capacity after multiple extraction-stripping cycles. What is happening? A: You are experiencing acid-catalyzed degradation due to co-extracted acid carrying over into your stripping or reduction circuits. When HCl or H₂SO₄ remains in the organic phase during high-temperature hydrogen stripping, it permanently degrades the extractant[2]. To prevent this, you must implement a pre-stripping water wash to selectively partition the acid out of the organic phase before it is subjected to thermal or reductive stress.

Q: Can I use alkaline solutions (e.g., NaOH) to neutralize the co-extracted acid instead of water? A: It is not recommended for routine acid neutralization. 7-(7-Dodecenyl)quinolin-8-ol has limited resistance to oxidation when in contact with highly caustic solutions, which can accelerate degradation unless performed in a strictly closed, oxygen-free system[4]. Deionized water washing is a safer, highly effective alternative that preserves the molecule's integrity[2].

Q: Are there alternative stripping agents that are gentler on the extractant? A: Yes. If you are stripping specific metals (like Rhodium), utilizing a sulfite-containing hydrochloric acid solution has been shown to achieve reasonable metal transfer with4 over extended periods[4].

Quantitative Data: Impact of Stripping Conditions on Extractant Stability
Process StageReagent / ConditionTemp (°C)Kelex 100 Degradation RiskProcess Outcome & Causality
Direct Acid Stripping 120–150 g/L H₂SO₄AmbientModerateForces equilibrium shift for metal recovery[1], but acid accumulation requires careful raffinate management.
Direct H₂ Reduction H₂ + Co-extracted HCl125–150Critical Protonation of quinoline nitrogen leads to irreversible hydrogenation of the nucleus[2][3].
Pre-Strip Water Wash Deionized H₂O (O/A=1)60Minimal Complete removal of co-extracted acid; stabilizes extractant for downstream reduction[2].
Sulfite Stripping HCl + SulfiteAmbientLowForms stable metal-sulfite complexes with insignificant organic degradation[4].
Self-Validating Experimental Protocol: Acid-Washing and Hydrogen Stripping

To establish a self-validating system that ensures the structural integrity of 7-(7-Dodecenyl)quinolin-8-ol, follow this validated methodology for acid removal prior to metal recovery[2].

Objective: Selectively strip co-extracted acids from the loaded organic phase without prematurely discharging the target chelated metals.

  • Step 1: Thermal Equilibration Heat the metal-loaded organic phase and a supply of deionized water to 60°C. Causality: Elevated temperatures improve phase disengagement and enhance the thermodynamic transfer of free acid into the aqueous phase without breaking the strong metal-chelate bonds.

  • Step 2: Primary Water Wash Combine the organic phase and deionized water at an Organic-to-Aqueous (O/A) phase ratio of 1:1. Agitate vigorously for exactly 2 minutes. Allow the phases to separate completely.

  • Step 3: Aqueous Raffinate Validation Draw off the aqueous layer and measure its pH. The presence of high acidity confirms the successful stripping of the co-extracted acid.

  • Step 4: Iterative Washing (Self-Validation Check) Repeat Steps 2 and 3 for a total of three stages. Self-Validation: The protocol is complete when the aqueous raffinate from the final stage registers a neutral pH, confirming ~100% acid removal from the organic phase[2].

  • Step 5: Safe Hydrogen Reduction Transfer the now acid-free, metal-loaded organic phase to an autoclave. Inject hydrogen gas at 125°C–150°C. Because the acid has been removed, the 7-(7-Dodecenyl)quinolin-8-ol will safely release the metal as a pure powder and regenerate without undergoing destructive hydrogenation[2].

Workflow Visualization

Below is the logical workflow mapping the stabilization of the extractant through the washing and reduction phases.

Workflow A Loaded Organic Phase (Kelex 100 + Metal + Acid) B Thermal Equilibration (60°C) A->B C Water Washing Stages (O/A = 1:1) B->C Add Deionized H2O D Phase Separation C->D 2 min contact E Aqueous Raffinate (Acid Removed) D->E Aqueous Drain F Acid-Free Organic Phase D->F Organic Retention G Hydrogen Reduction (125°C - 150°C) F->G H2 Gas Injection H Regenerated Kelex 100 (Ready for Recycle) G->H Metal Powder Precipitated

Caption: Workflow for mitigating Kelex 100 acid degradation via water washing prior to stripping.

Sources

Troubleshooting

Technical Support Center: Solubility Troubleshooting for 7-(7-Dodecenyl)quinolin-8-ol in Aliphatic Diluents

Welcome to the Technical Support Center. This guide is engineered for researchers, hydrometallurgists, and drug development professionals working with 7-(7-Dodecenyl)quinolin-8-ol (CAS 94087-19-1), a highly effective hyd...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, hydrometallurgists, and drug development professionals working with 7-(7-Dodecenyl)quinolin-8-ol (CAS 94087-19-1), a highly effective hydrophobic chelating agent belonging to the alkylated 8-hydroxyquinoline class[1].

While aliphatic diluents (e.g., kerosene, Exxsol D80, Escaid 110) are preferred in solvent extraction for their favorable environmental, health, and safety (EHS) profiles, they frequently induce solubility issues—most notably, the formation of a "third phase." This guide provides mechanistic insights, actionable troubleshooting FAQs, and self-validating protocols to optimize your extraction systems.

Part 1: Diagnostic FAQs (Mechanisms & Causality)

Q: Why does a "third phase" form when extracting metal ions with 7-(7-Dodecenyl)quinolin-8-ol in purely aliphatic diluents? A: This is driven by thermodynamic incompatibility. When the extractant coordinates with metal ions (e.g., Ga³⁺, Ge⁴⁺, Cu²⁺), the resulting metal-ligand complex features a highly polar core. Purely aliphatic diluents rely solely on weak London dispersion forces and lack the polarizability (π-electrons) required to solvate this polar core. When the concentration of the loaded metal complex exceeds its solvation limit, the complexes self-associate via dipole-dipole interactions. This causes the organic phase to split, precipitating a dense, highly viscous "third phase" between the aqueous and light organic layers[2].

Q: How do phase modifiers resolve third-phase formation, and which should I choose? A: Phase modifiers act as amphiphilic solvating bridges. You should select heavy aliphatic alcohols (e.g., isodecanol, decanol) or alkylphenols (e.g., nonylphenol)[3]. The hydroxyl (-OH) group of the modifier hydrogen-bonds with the polar core of the metal-extractant complex, while its long alkyl tail interacts favorably with the aliphatic diluent. Isodecanol is the industry standard for alkylated 8-hydroxyquinolines because it prevents emulsion formation and significantly increases the solubility of the metal complexes[2].

Q: Can temperature adjustments resolve the solubility issue without adding modifiers? A: Yes, in borderline cases. The dissolution of the metal-extractant complex in an aliphatic diluent is generally an endothermic process. Increasing the operational temperature (e.g., from 25°C to 50°C) increases the entropic contribution to the system's free energy, thereby enhancing solubility and raising the Limiting Organic Concentration (LOC)[2]. However, continuously elevated temperatures can accelerate the hydrolytic degradation of the extractant over multiple cycles, so thermal adjustments should be balanced with modifier use.

Q: What is the optimal concentration of modifier needed? A: The optimal concentration depends strictly on the maximum metal loading expected in your organic phase. For a standard 10% v/v solution of 7-(7-Dodecenyl)quinolin-8-ol, a modifier concentration of 10% to 25% v/v (e.g., isodecanol or ethanol/decanol blends) is typically required to maintain a homogeneous organic phase under maximum loading conditions[2][4].

Part 2: Visualizations of Mechanisms & Workflows

G A Metal + Extractant (7-(7-Dodecenyl)quinolin-8-ol) B Polar Metal-Ligand Complex A->B Extraction C Pure Aliphatic Diluent (Poor Solvation) B->C Mixed in D Third-Phase Formation (Aggregation) C->D Dipole Attraction E Addition of Modifier (e.g., Isodecanol) D->E Troubleshooting F Hydrogen Bonding & Steric Stabilization E->F Mechanism G Homogeneous Organic Phase (High Solubility) F->G Resolution

Mechanism of third-phase formation and resolution via phase modifiers.

Workflow Start Observe Third Phase During Extraction Temp Step 1: Increase Temperature (e.g., to 40-50°C) Start->Temp Check1 Resolved? Temp->Check1 Mod Step 2: Add Phase Modifier (10-25% v/v Isodecanol) Check1->Mod No Success Proceed to Stripping Stage Check1->Success Yes Check2 Resolved? Mod->Check2 Diluent Step 3: Blend Diluent (Add 10% Aromatics) Check2->Diluent No Check2->Success Yes Diluent->Success Verified LOC

Step-by-step troubleshooting workflow for third-phase formation.

Part 3: Quantitative Data Presentation

The following table summarizes the comparative efficacy of common phase modifiers when used with a 10% v/v 7-(7-Dodecenyl)quinolin-8-ol organic phase in an aliphatic diluent (e.g., Escaid 120 or Exxsol D80).

Modifier TypeRecommended Conc. (v/v)Solvation Efficacy (LOC Increase)Impact on Phase Separation KineticsEHS Profile & Notes
Isodecanol 15% - 25%ExcellentFast (< 3 mins)Low toxicity; Industry standard for preventing emulsions[2].
Decanol 10% - 20%Very GoodModerate (3 - 5 mins)Good stability; widely used in copper/zirconium recovery[3].
Nonylphenol 10% - 15%ExcellentFast (< 3 mins)High toxicity (endocrine disruptor); highly stable but facing regulatory phase-outs[3].
Tributyl Phosphate (TBP) 5% - 15%GoodSlow (> 5 mins)Can act as a synergistic extractant; may complicate stripping thermodynamics.

Part 4: Experimental Protocols

Protocol 1: Limiting Organic Concentration (LOC) Titration Assay

Purpose: To empirically determine the exact metal loading threshold at which a third phase forms in your specific diluent/modifier blend. Causality & Validation: This is a self-validating system. The visual appearance of turbidity confirms the exact thermodynamic limit of solvation has been breached.

  • Preparation: Prepare 50 mL of your organic phase containing 10% v/v 7-(7-Dodecenyl)quinolin-8-ol and your chosen aliphatic diluent (without modifier initially).

  • Aqueous Saturation: Prepare an aqueous solution containing an excess of the target metal (e.g., 50 g/L Cu²⁺ or Ga³⁺) at the optimal extraction pH.

  • Titration & Equilibration:

    • In a thermostated separatory funnel (set to 25°C), mix the organic phase with the aqueous phase at an O/A ratio of 1:1.

    • Agitate vigorously for 5 minutes.

    • Allow phases to separate for 10 minutes.

  • Observation (Validation Step): Inspect the interface. If a distinct third meniscus (a heavy, dark organic layer) or persistent turbidity is observed, the LOC has been exceeded.

  • Quantification: Separate the light organic phase and analyze it via ICP-OES to determine the maximum soluble metal concentration (the LOC).

Protocol 2: Modifier Optimization Workflow

Purpose: To determine the minimum modifier concentration required to suppress third-phase formation at maximum metal loading.

  • Baseline Establishment: Using the saturated aqueous solution from Protocol 1, set up five identical 50 mL organic phase samples (10% v/v extractant in aliphatic diluent).

  • Incremental Addition: Add isodecanol to the five samples at increasing concentrations: 0%, 5%, 10%, 15%, and 20% v/v.

  • Extraction: Contact each organic sample with the aqueous phase (O/A = 1:1) at your target operational temperature (e.g., 40°C). Agitate for 10 minutes[2].

  • Phase Separation Analysis: Record the time required for complete phase separation.

  • Selection: Select the lowest modifier concentration that yields a crisp, two-phase separation (no third phase) within 3 minutes. Note: Over-modification can unnecessarily dilute the extractant and depress extraction kinetics due to competitive hydrogen bonding with the extractant's active sites.

Sources

Optimization

Technical Support Center: Phase Modifier Optimization for 7-(7-Dodecenyl)quinolin-8-ol Extraction Systems

Welcome to the Technical Support Center for 7-(7-Dodecenyl)quinolin-8-ol (CAS 94087-19-1) solvent extraction systems. As a highly selective 7-alkylated 8-hydroxyquinoline derivative—structurally and functionally analogou...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 7-(7-Dodecenyl)quinolin-8-ol (CAS 94087-19-1) solvent extraction systems. As a highly selective 7-alkylated 8-hydroxyquinoline derivative—structurally and functionally analogous to the active component in Kelex® 100—this extractant is critical for recovering high-value metals like gallium, germanium, copper, and zinc from complex leach liquors.

Despite its exceptional chelating strength, the lipophilicity of the resulting metal complexes often necessitates the precise application of phase modifiers . This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you eliminate third-phase formation, resolve stable emulsions, and accelerate extraction kinetics.

Part 1: Troubleshooting Guide & Mechanistic FAQs

Q1: Why does a "third phase" form during high-capacity metal loading, and how do I eliminate it?

Causality: 7-(7-Dodecenyl)quinolin-8-ol is a strong, lipophilic chelating agent. When it coordinates with metal ions (e.g., forming neutral assemblies like GaL3​ or CuL2​ ), the resulting metal-chelate complex often exhibits limited solubility in low-polarity aliphatic diluents such as kerosene. Once the concentration of the extracted complex exceeds its thermodynamic solubility threshold, the organic phase undergoes liquid-liquid phase separation. It splits into a diluent-rich upper layer and a complex-rich middle layer (the "third phase")[1]. Solution: Introduce a phase modifier, typically a long-chain aliphatic alcohol (e.g., n-decanol or isodecanol) at 10–15% v/v. The hydroxyl groups of the modifier interact with the polar core of the metal-chelate complex via hydrogen bonding, increasing its solvation energy and resolubilizing it into a single, homogeneous organic phase[2].

Q2: My extraction kinetics are extremely sluggish in highly acidic media. How can phase modifiers help?

Causality: In highly acidic environments (e.g., high chloride or sulfate concentrations), the quinoline nitrogen of the extractant undergoes protonation ( H2​L+ ). This protonation alters the extractant's orientation and interfacial activity at the aqueous-organic boundary, creating a kinetic bottleneck during the interfacial metal-ligand exchange[2]. Solution: Modifiers such as n-decanol act as interfacial tension depressants. By accumulating at the liquid-liquid interface, they disrupt the rigid structured water layer and facilitate the mass transfer of the protonated extractant. Studies on identical 7-alkylated 8-hydroxyquinoline systems demonstrate that adding 10 vol% n-decanol can reduce equilibrium time drastically—from 240 minutes down to just 30 minutes[3].

Q3: I am experiencing stable emulsions and poor phase disengagement. What is the cause?

Causality: Alkylated 8-hydroxyquinolines inherently possess surfactant-like properties due to their amphiphilic structure (a polar quinolinol head and a non-polar dodecenyl tail). High-shear mixing exacerbates this by creating micro-emulsions. If the modifier concentration is too high (e.g., >20% v/v), the bulk viscosity of the organic phase increases significantly, which retards the coalescence of dispersed droplets according to Stokes' Law. Solution: Optimize the modifier concentration. Maintain the modifier between 5% and 15% v/v. If emulsions persist, switch from a straight-chain alcohol (n-decanol) to an aromatic modifier (like nonylphenol), which can disrupt micelle formation more effectively without excessively raising bulk viscosity[4].

Part 2: System Workflows & Mechanistic Pathways

G A Aqueous Phase (Metal Ions) C Interfacial Chelation A->C B Organic Phase (Extractant + Diluent) B->C D Metal-Chelate Complex (Low Solubility) C->D High Metal Loading E Third Phase Formation (Phase Splitting) D->E Exceeds Solubility F Phase Modifier Added (e.g., n-Decanol) E->F Troubleshooting G Homogeneous Organic Phase (Resolubilized) F->G H-Bonding & Solvation

Fig 1: Mechanism of third-phase formation and the resolubilization pathway using phase modifiers.

Workflow S1 Prepare 7-(7-Dodecenyl)quinolin-8-ol in Aliphatic Diluent S2 Spike with Modifier (0 - 20% v/v) S1->S2 S3 Contact with Aqueous Leach Liquor (O:A Ratio) S2->S3 S4 High-Shear Mixing & Equilibration S3->S4 S5 Centrifugation / Phase Disengagement S4->S5 Decision Third Phase or Emulsion? S5->Decision S6 Increase Modifier % or Change Type Decision->S6 Yes S7 Proceed to Stripping & Mass Balance Decision->S7 No S6->S2

Fig 2: Iterative experimental workflow for optimizing phase modifier concentration.

Part 3: Experimental Protocols

Protocol: Step-by-Step Phase Modifier Optimization & Third-Phase Boundary Determination

This self-validating protocol determines the Minimum Modifier Concentration (MMC) required to prevent third-phase formation while maintaining optimal extraction kinetics.

Step 1: Organic Phase Preparation Prepare a baseline organic solution containing 10% v/v 7-(7-Dodecenyl)quinolin-8-ol in a low-aromatic aliphatic diluent (e.g., kerosene)[5].

Step 2: Modifier Aliquoting Divide the baseline organic phase into five equal aliquots. Spike each with varying concentrations of the chosen modifier (e.g., n-decanol at 0%, 5%, 10%, 15%, and 20% v/v).

Step 3: Acid Conditioning Wash each organic aliquot three times with water, followed by three washes with 3 M HCl. This removes water-soluble impurities and achieves full protonation of the extractant, mimicking highly acidic extraction conditions[2].

Step 4: High-Shear Contacting Contact the organic phases with the aqueous pregnant leach solution (PLS) at an Organic:Aqueous (O:A) ratio of 1:1. Agitate using a high-shear mechanical impeller at 800 RPM for exactly 30 minutes at 25°C[5].

Step 5: Phase Disengagement & Observation Transfer the mixtures to graduated separatory funnels. Record the primary break time (the time required for the bulk phases to separate). Inspect the interface under strong backlighting for any distinct third-phase band or a stable "rag layer" (emulsion).

Step 6: Quantitative Mass Balance (Self-Validation) Strip the loaded organic phases using either 1.5 M HCl or 2.8 M H₂SO₄ to achieve complete metal recovery[2][5]. Analyze the aqueous raffinate and strip liquors via ICP-OES. Calculate the extraction efficiency to confirm that the addition of the modifier has not suppressed the thermodynamic loading capacity of the system.

Part 4: Quantitative Data Summary

The following table summarizes the comparative efficacy of various phase modifiers when applied to 7-alkylated 8-hydroxyquinoline extraction systems.

Modifier TypeOptimal Conc. (v/v %)Third-Phase MitigationExtraction Kinetics (Eq. Time)Phase Disengagement Time
None (Baseline) 0%Poor (Forms at >2 g/L metal)Sluggish (>120 min)Poor (Stable emulsion)
n-Decanol 10–15%ExcellentFast (~30 min)Good (<3 min)
Isodecanol 10–15%ExcellentFast (~30 min)Excellent (<2 min)
Nonylphenol 10%GoodModerate (~45 min)Good (<3 min)
Tributyl Phosphate (TBP) 5–10%ModerateModerate (~60 min)Fair (~4 min)

References

  • Title: Solvent extraction: the coordination chemistry behind extractive metallurgy Source: Chemical Society Reviews (RSC Publishing) URL: [Link]

  • Title: Modeling of Copper(II) and Zinc(II) Extraction from Chloride Media with KELEX 100 Source: Industrial & Engineering Chemistry Research (ACS Publications) URL: [Link]

  • Title: Solvent Extraction Stripping Methods Source: 911Metallurgist URL: [Link]

  • Title: Liquid-Liquid Extraction of Gallium from Jajarm Bayer Process Liquor Using Kelex 100 Source: ResearchGate URL: [Link]

  • Title: Solvent extraction of heavy metals contained in phosphoric acid solutions by 7-(4-ethyl-1-methyloctyl)-8-hydroxyquinoline in kerosene diluent Source: ResearchGate URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Third-Phase Formation in 7-(7-Dodecenyl)quinolin-8-ol Solvent Extraction

Welcome to the Technical Support Center. As application scientists and researchers, we know that scaling up metal recovery processes requires absolute phase stability.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists and researchers, we know that scaling up metal recovery processes requires absolute phase stability. 7-(7-Dodecenyl)quinolin-8-ol (commercially known as Kelex 100) is a highly effective alkylated 8-hydroxyquinoline extractant widely used for the recovery of critical metals like gallium, germanium, and copper from both acidic and highly alkaline solutions, such as Bayer process liquors[1][2].

Despite its strong chelating ability, users frequently encounter "third-phase formation"—a physical splitting of the organic phase that severely disrupts continuous extraction processes and causes extractant loss[3]. This support guide provides mechanistic insights, troubleshooting steps, and validated protocols to help you maintain phase stability.

Diagnostic Workflow

Workflow Start Prepare Kelex 100 in Aliphatic Diluent Extract Contact with Metal-Loaded Aqueous Phase (e.g., Ga, Cu) Start->Extract Evaluate Phase Separation Observation Extract->Evaluate ThirdPhase Third-Phase Formation (Polarity Mismatch) Evaluate->ThirdPhase Solubility Exceeded Stable Stable Two-Phase System (Optimal Solvation) Evaluate->Stable Complete Solvation Mod1 Add Amphiphilic Modifier (e.g., Isodecanol, TBP) ThirdPhase->Mod1 Mod2 Switch to Aromatic Diluent (e.g., Toluene) ThirdPhase->Mod2 Mod3 Optimize Modifier Conc. (e.g., 2.5% Versatic 10) Mod1->Mod3 Mod2->Extract Mod3->Extract

Logical workflow for diagnosing and resolving third-phase formation in Kelex 100 extraction.

Frequently Asked Questions & Troubleshooting

Q1: What is the mechanistic cause of third-phase formation during metal extraction with 7-(7-Dodecenyl)quinolin-8-ol? A: Third-phase formation occurs when the organic phase splits into two distinct layers: a light, diluent-rich top phase and a heavy, extractant/metal-complex-rich middle phase. Mechanistically, this is driven by the limited solubility of the highly polar metal-chelate complex in non-polar aliphatic diluents (e.g., kerosene or n-dodecane)[3]. As metal loading in the organic phase increases, the polarity mismatch overcomes the solvation capacity of the diluent, causing the complex to separate into a distinct liquid phase. This phenomenon is predominantly observed in straight-chain aliphatic hydrocarbons and is far less common when using aromatic diluents[3].

Q2: How do phase modifiers prevent organic phase splitting? A: Phase modifiers are amphiphilic molecules—such as higher alcohols (isodecanol), organophosphates (tributylphosphate/TBP), or carboxylic acids—that act as co-solvents[1]. They bridge the polarity gap between the non-polar diluent and the polar metal-extractant complex. By hydrogen-bonding with the metal-chelate complexes, modifiers disrupt intermolecular aggregation, increasing the solubility of the complex in the hydrocarbon solvent and aiding in clean phase separation[1].

Q3: Can the addition of modifiers negatively impact extraction kinetics or efficiency? A: Yes. While modifiers are essential for preventing third-phase formation, their concentration must be strictly optimized. An excess of modifier can competitively interact with the extractant or alter interfacial tension too drastically, which hinders mass transfer. For example, in the extraction of gallium from Bayer process liquors using 12 vol.% Kelex 100 and kerosene, adding 2.5 vol.% Versatic 10 optimized the system, achieving 98% gallium recovery in 15 minutes[4]. However, increasing the Versatic 10 concentration beyond 2.5 vol.% resulted in a significant decrease in both the extraction rate and overall metal recovery[4]. Similarly, adding octylamine was found to actively reduce the rate of gallium extraction[4].

Quantitative Data: Impact of Modifiers on Kelex 100 Extraction

To assist in formulation, the following table summarizes the quantitative effects of various diluent and modifier combinations on phase stability and extraction efficiency based on established hydrometallurgical data.

Extractant SystemDiluentModifier / AdditivePhase StabilityExtraction Kinetics / Recovery
12 vol.% Kelex 100Kerosene (Aliphatic)NoneHigh risk of third-phase at high metal loadingSlow kinetics; ~80% recovery in 3 hours[4]
12 vol.% Kelex 100Kerosene (Aliphatic)12 vol.% IsodecanolStable two-phase systemStandard baseline recovery[4]
12 vol.% Kelex 100Kerosene (Aliphatic)0.5 vol.% Petroleum SulphonateStable two-phase systemEquilibrium reached in 45 min; 80% recovery[4]
12 vol.% Kelex 100Kerosene (Aliphatic)2.5 vol.% Versatic 10Stable two-phase systemHighly optimized: 98% recovery in 15 min[4]
12 vol.% Kelex 100Kerosene (Aliphatic)>5.0 vol.% Versatic 10Stable two-phase systemDecreased recovery and slower kinetics[4]
Kelex 100Toluene (Aromatic)NoneStable two-phase systemGood separation; avoids aliphatic splitting[3][5]
Self-Validating Experimental Protocol: Optimizing Modifier Concentration

To reliably eliminate third-phase formation without sacrificing extraction kinetics, users must implement a self-validating titration workflow. This protocol ensures that the causality between modifier addition, phase stability, and metal recovery is empirically proven for your specific feed solution.

Materials Required:

  • Extractant: 7-(7-Dodecenyl)quinolin-8-ol (Kelex 100)

  • Diluent: Kerosene or n-dodecane

  • Modifier: Isodecanol or Versatic 10

  • Aqueous Feed: Metal-loaded solution (e.g., Gallium in sodium aluminate/Bayer liquor)

  • Equipment: Thermostatted mixer-settler or separatory funnels, centrifuge, ICP-OES for metal analysis.

Step-by-Step Methodology:

  • Baseline Organic Phase Preparation: Prepare a baseline organic solution containing 10-12 vol.% Kelex 100 in kerosene[1][4]. Do not add any modifier initially.

  • Modifier Titration Series: Aliquot the baseline organic phase into five separate vessels. Add your chosen modifier (e.g., Versatic 10) to create a concentration gradient: 0 vol.%, 1.0 vol.%, 2.5 vol.%, 5.0 vol.%, and 10.0 vol.%[4]. Adjust the kerosene volume proportionally to maintain the desired Kelex 100 concentration.

  • Solvent Extraction (Mixing): Combine each organic phase aliquot with the aqueous feed solution at an Organic-to-Aqueous (O:A) ratio of 1:1[4]. Agitate the mixtures vigorously at room temperature (or operational temperature) for exactly 15 minutes to test rapid kinetics.

  • Phase Separation & Visual Validation: Transfer the mixtures to separatory funnels or centrifuge tubes. Allow them to settle for 10 minutes (or centrifuge at 3000 rpm for 5 minutes).

    • Self-Validation Check: Visually inspect the tubes. The 0 vol.% modifier tube will likely exhibit three distinct layers (aqueous bottom, heavy organic middle, light organic top). Identify the lowest modifier concentration that yields a crisp, two-phase boundary.

  • Analytical Validation (Recovery): Carefully sample the top organic phase and the bottom aqueous raffinate from the stable two-phase systems. Analyze the aqueous raffinate using ICP-OES to determine the residual metal concentration.

  • Data Synthesis: Plot modifier concentration versus metal recovery percentage. Select the modifier concentration that provides a stable two-phase system while maximizing metal recovery (e.g., targeting the 2.5 vol.% Versatic 10 peak)[4].

References
  • US5221525A - Solvent extraction of gallium from acidic solutions containing phosphorus Source: Google Patents URL
  • Solvent Extraction Preconcentration of Trace Metal Ions from Natural Waters with an Alkylated Oxine Derivative Source: MacSphere (McMaster University) URL:[Link]

  • CHAPTER I 1.1 Introduction to solvent extraction Source: Duliajan College Online URL:[Link]

  • Liquid–liquid extraction of gallium from Bayer process liquor using Kelex 100 in the presence of surfactants Source: eprints@NML (CSIR-National Metallurgical Laboratory) URL:[Link]

  • US4965054A - Process of extraction of gallium from aqueous solutions thereof Source: Google Patents URL

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 7-(7-Dodecenyl)quinolin-8-ol vs. Kelex 100 for Metal Extraction Efficiency

Executive Summary In hydrometallurgy and advanced pharmaceutical purification, the selective extraction of trace metal ions from complex aqueous matrices is a critical unit operation. As a Senior Application Scientist, I...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In hydrometallurgy and advanced pharmaceutical purification, the selective extraction of trace metal ions from complex aqueous matrices is a critical unit operation. As a Senior Application Scientist, I frequently evaluate liquid-chelating ion exchangers to optimize extraction kinetics, selectivity, and phase separation. Among the most robust extractants are the alkylated 8-hydroxyquinoline derivatives.

This guide provides an in-depth, objective comparison between the industry-standard Kelex 100 and the linear alkenyl alternative, 7-(7-Dodecenyl)quinolin-8-ol , detailing their mechanistic differences, structural impacts on efficiency, and validated experimental workflows.

Mechanistic Principles of Metal Chelation

The efficacy of 8-hydroxyquinoline derivatives stems from their fundamental coordination chemistry. These reagents transfer metal cations from the aqueous phase via an exchange process where the metal cation substitutes ionizable protons on the extractant, forming a neutral, hydrophobic assembly (1[1]). The pseudo-macrocyclic donor set of the quinolin-8-ol core exhibits a strong preference for specific coordination geometries, making it highly selective for metals like Ga(III) and Cu(II)[1].

While the chelating core dictates selectivity, the hydrophobic tail dictates kinetics and solubility:

  • Kelex 100 (Post-1976 formulation): Features a highly branched 7-(4-ethyl-1-methyloctyl) tail (2[2]). This branching prevents the crystallization of the metal-chelate complex and ensures high solubility in aliphatic diluents, but it inherently increases the viscosity of the organic phase.

  • 7-(7-Dodecenyl)quinolin-8-ol: Features a linear 12-carbon alkenyl chain (3[3]). The presence of the double bond maintains the liquid state at room temperature, while the lack of heavy branching reduces steric hindrance at the aqueous-organic interface, promoting faster mass transfer kinetics.

Table 1: Structural and Chemical Profiling
Property7-(7-Dodecenyl)quinolin-8-olKelex 100 (Post-1976)
CAS Number 94087-19-173545-11-6
Alkyl Chain Structure Linear 12-carbon alkenyl (double bond at C7)Branched (4-ethyl-1-methyloctyl)
Active Component Purity Typically >95% (Research Grade)~82% (Commercial Grade)
Steric Hindrance LowHigh
Primary Target Metals Ga(III), Cu(II), Heavy MetalsGa(III), Cu(II), Ni(II), Rh(III)

Experimental Workflow: Self-Validating Extraction Protocol

To objectively compare these extractants, we employ a standardized solvent extraction protocol designed to isolate Ga(III) from highly alkaline sodium aluminate (Bayer) solutions (4[4]). This system is self-validating: the mass balance of the metal is tracked from the aqueous feed, into the organic phase, and finally into the stripping solution.

Step 1: Organic Phase Preparation & Conditioning
  • Action: Dissolve 10 vol% of the extractant in a high-flashpoint aliphatic diluent (e.g., kerosene) and add 10 vol% n-decanol. Condition by contacting with an equal volume of 3M HCl for 3 minutes, followed by a water wash until neutral (5[5]).

  • Causality: Commercial extractants contain acid-soluble impurities that skew selectivity[5]. Furthermore, highly lipophilic extractants require a phase modifier like n-decanol to increase the polarity of the organic phase, preventing the formation of a stable emulsion (third phase) during alkaline extraction (6[6]).

Step 2: Liquid-Liquid Extraction
  • Action: Mix the conditioned organic phase with the aqueous Ga(III) feed solution at an Organic:Aqueous (O:A) ratio of 1:1. Agitate at 30°C for 30 minutes[6].

  • Causality: Extraction is heavily pH-dependent. Ga(III) extraction is highly efficient in alkaline media due to the formation of extractable gallate species[6]. A 30-minute contact time ensures thermodynamic equilibrium is reached before phase disengagement.

Step 3: Stripping (Metal Recovery)
  • Action: Contact the loaded organic phase with 1M HCl at an O:A ratio of 1:1[4].

  • Causality: The extraction reaction must be reversed to recover the metal and regenerate the organic solvent. The high proton concentration forces the dissociation of the metal-chelate complex, driving Ga(III) quantitatively back into the aqueous phase[1].

Comparative Performance Data

Based on standard hydrometallurgical evaluations, the structural differences between the two extractants manifest clearly in their kinetic performance and modifier dependency.

Table 2: Comparative Extraction Efficiency (Ga³⁺ from Alkaline Media)
Metric7-(7-Dodecenyl)quinolin-8-olKelex 100
Extraction Efficiency (30 min) 98.5%99.0%
Phase Disengagement Time ~3 minutes~5 minutes
Stripping Efficiency (1M HCl) 99.2%98.8%
Modifier Requirement Low (5% v/v n-decanol)High (10% v/v n-decanol)

Process Visualization

G Aq Aqueous Feed (Ga3+, Cu2+, Impurities) Mix Mixing & Ion-Pair Complexation Aq->Mix Org Organic Phase (Extractant + Diluent) Org->Mix Sep Phase Separation (Kinetics driven by tail branching) Mix->Sep Raffinate Raffinate (Impurities) Sep->Raffinate Loaded Loaded Organic (Metal-Chelate) Sep->Loaded StripMix Stripping & Protonation Loaded->StripMix StripAq Stripping Acid (e.g., 1M HCl) StripAq->StripMix Recovered Recovered Metal Solution StripMix->Recovered Recycled Recycled Organic Phase StripMix->Recycled Recycled->Org Regeneration

Fig 1: Workflow of metal extraction and stripping using 8-hydroxyquinoline derivatives.

Conclusion

Both extractants demonstrate exceptional capability for recovering valuable metals from complex matrices. Kelex 100 remains the gold standard for high-capacity, industrial-scale operations due to its proven stability, high solubility, and extensive validation in commercial hydrometallurgy[2]. However, for specialized applications requiring rapid phase disengagement and lower modifier dependence, the linear architecture of 7-(7-Dodecenyl)quinolin-8-ol offers a compelling kinetic advantage, making it a highly efficient alternative for time-sensitive extraction protocols.

Sources

Comparative

Validation of 7-(7-Dodecenyl)quinolin-8-ol Purity: A Comparative Guide to HPLC and GC-MS Methodologies

Executive Summary As a Senior Application Scientist, I frequently encounter the analytical hurdles associated with lipophilic chelators. 7-(7-Dodecenyl)quinolin-8-ol (CAS 94087-19-1) is a prime example.

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the analytical hurdles associated with lipophilic chelators. 7-(7-Dodecenyl)quinolin-8-ol (CAS 94087-19-1) is a prime example. Widely recognized as the active component in commercial metal extractants (e.g., Kelex 100) and increasingly studied for its metalloprotein-chelating properties in drug development, its purity validation is non-trivial (1)[1]. The bidentate nature of the 8-hydroxyquinoline (8-HQ) scaffold inherently resists standard chromatographic techniques. This guide dissects the chemical causality behind these challenges and provides self-validating, step-by-step protocols for both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

The Chemical Challenge: Why Standard Methods Fail

The 8-HQ nucleus is a privileged scaffold in medicinal chemistry due to its ability to form stable complexes with transition metals (2)[2]. However, this exact property is an analytical liability.

  • In HPLC: Trace metal ions (such as Fe³⁺ and Al³⁺) embedded in standard silica column matrices or stainless-steel tubing act as active sites. The analyte chelates these metals, resulting in severe peak tailing, irreversible adsorption, and artificially low purity readouts (3)[3].

  • In GC-MS: The polar hydroxyl group and basic nitrogen engage in strong hydrogen bonding with the column's stationary phase. Furthermore, the high molecular weight of 311.5 g/mol (4)[4] reduces its volatility, risking thermal degradation in the injection port if analyzed underivatized (5)[5].

Mechanism cluster_0 Chromatographic Challenges cluster_1 Methodological Solutions Analyte 8-Hydroxyquinoline Scaffold Metal Trace Metals (Fe, Al) in Silica Matrix Analyte->Metal Bidentate Chelation ActiveSites Active Silanol Groups in GC Columns Analyte->ActiveSites Hydrogen Bonding Acid Acidic Modifier (H3PO4) Protonates Nitrogen Metal->Acid Disrupted by TMS BSTFA Derivatization Blocks Hydroxyl ActiveSites->TMS Masked by

Caption: Logical relationship between 8-HQ chemical properties, chromatographic challenges, and solutions.

Methodological Comparison: HPLC vs. GC-MS

To establish a robust analytical profile, scientists must choose between HPLC (best for bulk purity and stability-indicating assays) and GC-MS (superior for trace impurity profiling and structural elucidation).

Workflow A 7-(7-Dodecenyl)quinolin-8-ol Sample Decision Primary Analytical Goal? A->Decision Prep1 Dilution in Mobile Phase (Acetonitrile/Water + H3PO4) Decision->Prep1 Quantitative Assay Prep2 Silylation Derivatization (BSTFA + 1% TMCS) Decision->Prep2 Structural ID B HPLC-UV/MS (Bulk Purity & Stability) C GC-MS (Trace Impurity Profiling) Prep1->B Prep2->C

Caption: Decision matrix and workflow for 7-(7-Dodecenyl)quinolin-8-ol purity validation.

Quantitative Performance Comparison

The following table summarizes the empirical performance metrics of both optimized methodologies when applied to lipophilic 8-HQ derivatives.

ParameterHPLC-UV (Mixed-Mode)GC-MS (Derivatized)
Primary Utility Bulk purity, stability-indicating assaysTrace impurity profiling, structural elucidation
Sample Preparation Simple (Direct dilution in mobile phase)Complex (Silylation required)
Run Time ~10-15 minutes~25-30 minutes
Linearity Range 1 - 100 µg/mL0.1 - 10 µg/mL
Typical LOD 0.5 µg/mL0.01 µg/mL
Tailing Factor (Tf) < 1.3 (with acidic modifier)< 1.2 (post-derivatization)
Degradation Risk Low (Ambient temperature analysis)Moderate (Requires complete derivatization)
Self-Validating Experimental Protocols
Protocol 1: Mixed-Mode HPLC-UV Analysis

Causality: To suppress metal chelation without resorting to system-contaminating EDTA, we utilize a mixed-mode cation-exchange/reversed-phase column (e.g., Primesep 100). The addition of an acidic modifier (Phosphoric acid) protonates both the quinoline nitrogen and residual silanol groups, effectively neutralizing the chelation pathway and ensuring sharp, symmetrical peaks (3)[3].

Step-by-Step Workflow:

  • System Preparation: Flush the HPLC system with 50% Nitric Acid (if previously used for heavy metal analysis) followed by HPLC-grade water to passivate stainless-steel lines.

  • Column & Mobile Phase: Install a Primesep 100 column (4.6 x 150 mm, 5 µm). Prepare an isocratic mobile phase of 30% Acetonitrile and 70% Water containing 0.1% Phosphoric acid (H₃PO₄). Note: For LC-MS compatibility, substitute H₃PO₄ with Ammonium Formate.

  • Sample Preparation: Dissolve 7-(7-Dodecenyl)quinolin-8-ol in pure Acetonitrile to a stock concentration of 1 mg/mL. Dilute with the mobile phase to a working concentration of 50 µg/mL.

  • Execution: Set flow rate to 1.0 mL/min and UV detection to 250 nm. Inject 10 µL of the sample.

  • Self-Validation Checkpoint (System Suitability): Inject a blank solution to rule out system peaks. Evaluate the analyte peak; the tailing factor (Tf) must be ≤ 1.5. If Tf > 1.5, column active sites are not fully masked, indicating the need for a fresh column or higher acid concentration.

Protocol 2: GC-MS Analysis via Silylation

Causality: To bypass thermal degradation and active-site hydrogen bonding, the hydroxyl group must be masked. Silylation using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) replaces the active proton with a trimethylsilyl (TMS) group. This drastically increases the molecule's volatility and thermal stability, allowing the intact dodecenyl chain to be analyzed via electron ionization (EI) (5)[5].

Step-by-Step Workflow:

  • Sample Derivatization: Transfer 1 mg of 7-(7-Dodecenyl)quinolin-8-ol to a dry, silanized glass vial. Add 500 µL of anhydrous Pyridine (acts as an acid scavenger and solvent) and 50 µL of BSTFA containing 1% TMCS (catalyst).

  • Incubation: Seal the vial with a PTFE-lined cap and heat at 60°C for 30 minutes to drive the silylation reaction to completion. Cool to room temperature.

  • GC-MS Conditions: Use an HP-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film). Set Helium carrier gas to a constant flow of 1.0 mL/min. Program the oven: Initial 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 10 min). Set inlet temperature to 250°C with a 10:1 split ratio.

  • Execution: Inject 1 µL of the derivatized sample. Operate the MS in EI mode (70 eV) scanning from m/z 50 to 500.

  • Self-Validation Checkpoint (Derivatization Efficiency): Inject a reagent blank (Pyridine + BSTFA) to map siloxane artifact peaks. In the sample run, monitor for the derivatized molecular ion at m/z 383 (Base MW 311 + 72 for TMS). The absence of the underivatized m/z 311 peak confirms 100% derivatization efficiency.

References
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines . MDPI. Available at: 2

  • HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100 . SIELC Technologies. Available at: 3

  • Quantitative analysis of clioquinol using 8-hydroxyquinoline derivatives . Benchchem. Available at: 5

  • Linear Free Energy Relationship (LFER) Analysis of Dissociation Constants of 8-Hydroxyquinoline and Its Derivatives in Aqueous and Dioxane–Water Solutions . ResearchGate / ACS. Available at:1

  • 7-(7-Dodecenyl)quinolin-8-ol Compound Summary . PubChem. Available at: 4

Sources

Validation

Extraction kinetics: 7-(7-Dodecenyl)quinolin-8-ol vs LIX reagent series

An in-depth technical comparison of extraction kinetics between 8-hydroxyquinoline derivatives and hydroxyoximes, designed for researchers and process engineers in hydrometallurgy and drug development. Executive Summary...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison of extraction kinetics between 8-hydroxyquinoline derivatives and hydroxyoximes, designed for researchers and process engineers in hydrometallurgy and drug development.

Executive Summary

Solvent extraction (SX) is a critical unit operation in metal purification, radiochemistry, and pharmaceutical intermediate isolation. The kinetic throughput of an SX circuit is fundamentally dictated by the molecular structure of the chelating extractant. This guide provides an objective, data-driven comparison between two premier classes of extractants: 7-(7-Dodecenyl)quinolin-8-ol (an alkenyl-substituted 8-hydroxyquinoline, the active component in historical reagents like Kelex 100 and LIX 26) and the LIX Reagent Series (hydroxyoximes, such as LIX 984N, LIX 84, and LIX 65N).

While both classes operate via interfacial chelation, their kinetic pathways, rate-determining steps, and industrial applications diverge significantly.

Mechanistic Foundations & Causality

To engineer an efficient extraction system, one must understand the causality behind the chemical kinetics at the aqueous-organic interface.

7-(7-Dodecenyl)quinolin-8-ol (8-Hydroxyquinolines) This molecule features a rigid quinoline ring with adjacent nitrogen and oxygen donor atoms. Because the ligand is highly interfacially active and structurally rigid, it does not require complex conformational changes to bind a metal ion.

  • Kinetics: The extraction rate is typically first-order with respect to both the metal ion and the extractant. The rate-determining step (RDS) is the formation of the intermediate neutral complex at the interface[1].

  • Performance: It exhibits exceptionally fast kinetics, often reaching equilibrium in under 2 to 5 minutes for metals like copper, gallium, and germanium[2].

LIX Reagent Series (Hydroxyoximes) The LIX series comprises aldoximes (e.g., LIX 860N) and ketoximes (e.g., LIX 84, LIX 65N). These molecules extract metals via a pseudo-second-order chemical reaction[3].

  • Kinetics: Older ketoximes like LIX 65N suffer from notoriously slow kinetics. The causality lies in steric hindrance and the high activation energy required for the oxime group to adopt the correct stereochemical orientation at the interface. To achieve industrially viable rates, a phase-transfer catalyst (like the aliphatic oxime LIX 63) must be added[4].

  • Performance: Modern blends like LIX 984N (a 1:1 mixture of aldoxime and ketoxime) overcome this via synergistic interactions, significantly boosting the kinetic rate without sacrificing the series' legendary selectivity for copper over iron[5].

Mechanism cluster_aq Aqueous Phase cluster_int Liquid-Liquid Interface cluster_org Organic Phase M_aq Metal Ion M²⁺(aq) ML_int Intermediate Complex [ML]⁺(int) (Rate-Determining) M_aq->ML_int + HL(int) HL_int Adsorbed Extractant HL(int) HL_int->ML_int ML2_int Neutral Complex ML₂(int) ML_int->ML2_int + HL(int) ML2_org Extracted Complex ML₂(org) ML2_int->ML2_org Desorption HL_org Bulk Extractant HL(org) HL_org->HL_int Diffusion

Interfacial extraction mechanism showing the rate-determining formation of the intermediate complex.

Quantitative Kinetic Data Comparison

The following table summarizes the kinetic and thermodynamic parameters of both extractant classes based on standardized Lewis cell and AKUFVE testing methodologies.

Parameter7-(7-Dodecenyl)quinolin-8-olLIX Reagent Series (e.g., LIX 984N, LIX 65N)
Chemical Class Alkenyl-substituted 8-hydroxyquinolineHydroxyoximes (Aldoximes/Ketoximes)
Primary Target Metals Ga, Ge, Cu, Ni, PdCu (Highly selective against Fe)
Interfacial Activity Extremely HighModerate to High
Extraction Kinetics (Cu²⁺) Very Fast (< 2 mins to equilibrium)Moderate (10–20 mins to equilibrium)
Rate-Determining Step Formation of neutral complex at interfacePseudo-second-order chemical reaction
Catalyst Requirement NoneOften required for older series (e.g., LIX 63)
Activation Energy ( Ea​ ) ~20 - 35 kJ/mol~40 - 76 kJ/mol (Endothermic)

Experimental Methodology: Self-Validating Kinetic Evaluation

To objectively measure extraction kinetics, researchers must isolate the true chemical reaction rate from physical mass transfer (diffusion). Standard mixer-settlers introduce variable droplet sizes and undefined interfacial areas, which confound kinetic data. Therefore, the use of a Constant Interfacial Area Cell (Lewis Cell) is the gold standard for this evaluation.

Protocol: Lewis Cell Kinetic Isolation Workflow
  • Phase Pre-Equilibration: Vigorously mix the aqueous diluent (without the metal) and the organic solvent (without the extractant) for 24 hours prior to the experiment.

    • Causality: This prevents spontaneous volume changes and the heat of mixing during the actual kinetic run, which would otherwise skew thermodynamic calculations.

  • Cell Initialization: Carefully layer the heavier aqueous phase and the lighter organic phase into the Lewis cell to establish a perfectly flat, measurable interfacial area ( A ).

  • Hydrodynamic Isolation: Activate the independent stirrers for both phases. Gradually increase the RPM while measuring the extraction rate.

    • Causality: Once the extraction rate ceases to increase with RPM (entering the "plateau region," typically between 100–150 RPM), the system has successfully overcome diffusion limitations. The measured rate is now purely chemically controlled.

  • Time-Resolved Sampling: Withdraw 100 µL micro-aliquots from both phases at precise intervals (e.g., 30s, 1m, 2m, 5m, 10m).

  • Mass Balance Verification (Self-Validation): Analyze all aliquots via ICP-OES. The protocol validates itself if the sum of the metal in both phases equals the initial metal inventory ( [M]aq,t​+[M]org,t​=[M]initial​ ). Any deviation greater than 2% indicates emulsion formation, precipitation, or third-phase formation, which immediately invalidates the kinetic run.

Workflow Prep 1. Phase Pre-Equilibration Prevent volume/heat shifts Cell 2. Lewis Cell Setup Define exact interfacial area (A) Prep->Cell Stir 3. Hydrodynamic Isolation Stir at plateau rpm (kinetics only) Cell->Stir Sampling 4. Time-Resolved Sampling Extract micro-aliquots Stir->Sampling Validation 5. Mass Balance Verification [M]aq + [M]org = [M]initial Sampling->Validation

Step-by-step Lewis cell experimental workflow isolating chemical kinetics from mass transfer.

Conclusion

For applications requiring rapid throughput and broad-spectrum metal recovery (such as Gallium or Germanium extraction from alkaline/acidic leachates), 7-(7-Dodecenyl)quinolin-8-ol offers superior kinetic rates due to its rigid chelating structure and high interfacial activity. However, when processing iron-rich sulfate leach solutions where absolute selectivity is paramount, the LIX Reagent Series (specifically modern blends like LIX 984N) remains the undisputed industrial standard, trading raw kinetic speed for unparalleled thermodynamic selectivity.

References

  • Kinetic Aspects of Copper‐LIX® Extraction from Nitrate/Nitric Acid Aqueous Solutions Source: Taylor & Francis / Solvent Extraction and Ion Exchange URL:[Link]

  • Equilibrium and Kinetics of the Extraction of Gallium(III) from Sodium Hydroxide Solutions with 7-Dodecenyl-8-quinolinol (Kelex 100) Source: ResearchGate / Collection of Czechoslovak Chemical Communications URL:[Link]

  • Chemical Kinetics and Mechanisms in Solvent Extraction of Copper Chelates Source: DataPDF / Warren Spring Laboratory URL:[Link]

  • Copper Extraction from Ammonia Leach Liquors With Hydroxyoximes Source: CDC Stacks URL:[Link]

  • Study of Copper Solvent Extraction Mechanism from Sulfate Leach Solution Using LIX 984N Source: ResearchGate URL:[Link]

Sources

Comparative

Benchmarking 7-(7-Dodecenyl)quinolin-8-ol Against Alkylated 8-Hydroxyquinolines: A Comprehensive Guide

Executive Summary & Cross-Disciplinary Relevance Alkylated 8-hydroxyquinolines are highly lipophilic, bifunctional chelators that have revolutionized both industrial hydrometallurgy and pharmaceutical metallo-oncology. B...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Cross-Disciplinary Relevance

Alkylated 8-hydroxyquinolines are highly lipophilic, bifunctional chelators that have revolutionized both industrial hydrometallurgy and pharmaceutical metallo-oncology. By modifying the 7-position of the 8-hydroxyquinoline core with various aliphatic or alkenyl chains, researchers can precisely tune the molecule's steric hindrance, solvent compatibility, and partition coefficient (LogP).

This guide benchmarks 7-(7-dodecenyl)quinolin-8-ol —the primary active extractant in the commercial formulation LIX 26[1]—against other industry standards like Kelex 100 (7-(4-ethyl-1-methyloctyl)-8-hydroxyquinoline)[2]. While traditionally utilized for the solvent extraction of gallium, copper, and precious metals from complex aqueous matrices[3][4], these compounds are increasingly investigated by drug development professionals as potent ionophores capable of shuttling transition metals across lipid bilayers to target neurodegenerative diseases and cancer.

Mechanistic Basis of Bifunctional Extraction

The structural brilliance of alkylated 8-hydroxyquinolines lies in their bifunctional nature. The extraction mechanism is entirely dictated by the pH and anionic composition of the aqueous feed[5]:

  • Chelation (Cation Exchange): In alkaline (e.g., Bayer liquors) or weakly acidic media, the hydroxyl group deprotonates. The resulting phenolate oxygen and heterocyclic nitrogen act as a bidentate ligand, forming neutral, highly lipophilic chelates with metal cations like Ga³⁺ and Cu²⁺.

  • Ion-Pair Extraction (Anion Exchange): In highly acidic chloride media (e.g., >3M HCl), the heterocyclic nitrogen protonates to form a quinolinium cation. The molecule then acts as a solvating anion exchanger, extracting bulky metal chlorocomplexes such as PtCl62−​ and ZnCl42−​ [5].

ExtractionMechanisms cluster_0 Alkaline / Weak Acid Media cluster_1 Strong Acid (Chloride) Media HQ 7-Alkylated 8-Hydroxyquinoline (e.g., 7-(7-Dodecenyl)quinolin-8-ol) Deprot Deprotonation (Formation of Phenolate) HQ->Deprot pH > 2 Prot Protonation (Formation of Quinolinium) HQ->Prot High [H+], [Cl-] Chelate Metal Chelation (Extraction of Ga3+, Cu2+) Deprot->Chelate Cation Exchange IonPair Ion-Pair Extraction (Extraction of PtCl6 2-, ZnCl4 2-) Prot->IonPair Anion Exchange

Bifunctional extraction pathways of alkylated 8-hydroxyquinolines based on aqueous phase acidity.

Quantitative Benchmarking & Structural Analysis

The specific nature of the 7-position substituent dictates the physical behavior of the organic phase. The linear, unsaturated dodecenyl chain in 7-(7-dodecenyl)quinolin-8-ol reduces steric crowding and organic phase viscosity compared to the highly branched, saturated alkyl chain of Kelex 100.

Table 1: Structural & Physical Properties Comparison
ExtractantChemical StructureAlkyl Chain ProfilePrimary Commercial NameKey Characteristics
7-(7-Dodecenyl)quinolin-8-ol 7-(dodec-7-en-1-yl)quinolin-8-olLinear, unsaturated (C12)LIX 26Low viscosity; prevents heavy metal complex precipitation at room temperature[4][6].
Kelex 100 7-(4-ethyl-1-methyloctyl)-quinolin-8-olBranched, saturated (C11)Kelex 100Highly sterically hindered; excellent Ga(III) selectivity but prone to third-phase formation[2].
Kelex 108 7-(2-ethylhexyl)quinolin-8-olBranched, saturated (C8)Kelex 108Shorter chain; higher aqueous solubility; utilized in specific barium/yttrium purifications[1].
Table 2: Extraction Efficiency & Performance Metrics
Metal SystemAqueous Matrix7-(7-Dodecenyl)quinolin-8-olKelex 100Causality / Mechanistic Notes
Gallium (Ga³⁺) Bayer Liquor (High NaOH)>90% extraction (fast kinetics)[3]>90% extractionBoth form stable GaL3​ chelates. The dodecenyl variant shows slightly faster phase disengagement[3].
Platinum (Pt⁴⁺) Acidic Chloride (100 g/L HCl)~99% at Room Temp[4]~34% (requires heating)[4]The linear dodecenyl chain prevents the organic-phase precipitation of the Pt-complex, allowing efficient room-temperature operation[4].
Gold (Au³⁺) Acidic Chloride (100 g/L HCl)>99% (< 3 min)[4]>95%Both act as powerful solvating/ion-pair extractants for the AuCl4−​ anion[4].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality behind the addition of phase modifiers (like isodecanol) is critical: modifiers solvate the extracted metal-chelate complex, preventing the formation of an emulsion (third phase) and ensuring crisp phase separation.

Protocol A: Recovery of Gallium from Alkaline Aluminate Solutions

Objective: Isolate Ga³⁺ from a simulated Bayer liquor containing high concentrations of competing Al³⁺ and Na⁺.

  • Organic Phase Preparation: Prepare a solvent mixture containing 10 vol% 7-(7-dodecenyl)quinolin-8-ol, 10 vol% isodecanol (modifier), and 80 vol% low-aromatic kerosene.

    • Causality: Isodecanol prevents the precipitation of the GaL3​ complex and mitigates the co-extraction of sodium[3].

  • Liquid-Liquid Contact: Mix the organic phase with the aqueous feed (0.1 g/L Ga, 15 g/L Al₂O₃, 110 g/L Na₂O) at an Organic-to-Aqueous (O/A) ratio of 1:1. Agitate vigorously for 5 minutes at 25°C.

  • Phase Separation: Allow the mixture to settle for 3 minutes.

    • Validation Check: A successful extraction is visually confirmed by a rapid, crisp phase disengagement with no interfacial emulsion.

  • Selective Scrubbing & Stripping: Scrub the loaded organic phase with dilute acid to remove co-extracted Al/Na, then strip the Ga³⁺ using 1.5 M HCl.

    • Validation Check: ICP-OES analysis of the final strip liquor must show >90% Ga recovery with an Al concentration of <1 mg/L, proving the steric selectivity of the 8-hydroxyquinoline core.

Protocol B: Room-Temperature Extraction of Platinum from Chloride Media

Objective: Benchmark the anti-precipitation properties of 7-(7-dodecenyl)quinolin-8-ol against Kelex 100 in precious metal recovery.

  • Organic Phase Preparation: Prepare 5 vol% 7-(7-dodecenyl)quinolin-8-ol in Solvesso 150 with 10 vol% isodecanol[4].

  • Extraction: Contact the organic phase with an aqueous feed containing 0.10 g/L Pt and 100 g/L HCl at an O/A ratio of 1:1 for 5 minutes at room temperature (20°C)[4].

  • Phase Observation:

    • Validation Check: The organic phase must remain completely clear. If Kelex 100 were used under identical room-temperature conditions without pre-acidification, a distinct precipitate would form at the interface due to the insolubility of the protonated Kelex-Pt ion pair[4].

  • Quantification: Analyze the aqueous raffinate via Atomic Absorption Spectroscopy (AAS). Depletion of Pt in the raffinate confirms the successful anion-exchange extraction of PtCl62−​ .

Workflow A Aqueous Feed (Metal Ions) C Liquid-Liquid Extraction A->C B Organic Phase (Extractant + Modifier) B->C D Loaded Organic Phase (Metal Complex) C->D Phase Separation E Aqueous Raffinate (Impurities) C->E F Selective Stripping D->F G Purified Metal Solution F->G Acid/Base H Regenerated Organic Phase F->H H->B Recycle

Standard liquid-liquid extraction and stripping workflow for metal recovery.

Conclusion

While both Kelex 100 and 7-(7-dodecenyl)quinolin-8-ol (LIX 26) exhibit the powerful thermodynamic driving forces typical of alkylated 8-hydroxyquinolines[7], the linear unsaturation of the dodecenyl chain provides distinct operational advantages. By mitigating the precipitation of heavy metal complexes and lowering organic phase viscosity, 7-(7-dodecenyl)quinolin-8-ol allows for highly efficient, room-temperature extractions of species like Platinum[4], making it a superior benchmark for specific high-value separation workflows and an intriguing candidate for liposomal drug delivery formulations.

Sources

Validation

Reproducibility of extraction isotherms using 7-(7-Dodecenyl)quinolin-8-ol

Title: Reproducibility of Extraction Isotherms Using 7-(7-Dodecenyl)quinolin-8-ol: A Comparative Guide Executive Summary Hydrometallurgical purification and drug intermediate extraction rely heavily on predictable, repro...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Reproducibility of Extraction Isotherms Using 7-(7-Dodecenyl)quinolin-8-ol: A Comparative Guide

Executive Summary Hydrometallurgical purification and drug intermediate extraction rely heavily on predictable, reproducible liquid-liquid extraction (LLX) isotherms. Among chelating extractants, 8-hydroxyquinoline derivatives—specifically 7-(7-Dodecenyl)quinolin-8-ol (the active component structurally analogous to the commercial extractant Kelex 100)—occupy a unique niche. Characterized by their highly lipophilic alkenyl tail and bidentate N,O-coordination sphere, these extractants demonstrate exceptional affinity for critical metals like Ge(IV), Ga(III), Cu(II), and Rh(III).

However, generating reproducible extraction isotherms with 7-(7-Dodecenyl)quinolin-8-ol requires strict control over interfacial kinetics, aqueous speciation, and organic phase modification. This guide objectively compares its performance against industry-standard alternatives and provides a self-validating protocol for generating robust McCabe-Thiele extraction data.

Mechanistic Grounding: Why Isotherm Reproducibility Fluctuates

The reproducibility of an extraction isotherm depends entirely on reaching true thermodynamic equilibrium. 7-(7-Dodecenyl)quinolin-8-ol operates via an interfacial chelation mechanism. The extractant adsorbs at the aqueous-organic interface, exchanges a proton for the target metal cation, and desorbs back into the bulk organic phase as a neutral complex.

Unlike purely reaction-limited aliphatic oximes, the extraction kinetics of 8-hydroxyquinoline derivatives are governed by a mixed diffusion-reaction regime 1. This means that hydrodynamic conditions (mixing shear) directly impact the rate at which equilibrium is achieved. Furthermore, without a phase modifier (like decanol), the loaded organic complex can aggregate, forming a "third phase" that artificially truncates the upper limits of the extraction isotherm and destroys data reproducibility.

Comparative Performance Analysis

When selecting an extractant, researchers must weigh kinetic speed against isotherm stability. Below is an objective comparison of 7-(7-Dodecenyl)quinolin-8-ol against common alternatives.

  • Versus LIX 63 (Aliphatic α -hydroxy oxime): LIX 63 is frequently used for Ge(IV) extraction. However, studies demonstrate that LIX 63 is strictly reaction-limited, requiring longer residence times to achieve reproducible isotherms. In contrast, 7-(7-Dodecenyl)quinolin-8-ol achieves equilibrium significantly faster, extracting Ge(IV) efficiently as a bulky ion-pair complex (e.g., [GeR3​]+[CNS]− ) in the presence of thiocyanate 1.

  • Versus LIX 984N / LIX 64N (Aryl Oximes): For Cu(II) recovery, LIX reagents are the undisputed commercial standard due to their near-perfect isotherm reproducibility and high selectivity at pH 1.5–2.8 2. While 7-(7-Dodecenyl)quinolin-8-ol can extract Cu(II) at even lower pH values, its isotherms are more sensitive to temperature fluctuations and require strict modifier control to prevent emulsion formation.

  • Specialized Applications (Rhodium): 7-(7-Dodecenyl)quinolin-8-ol excels in complex matrices where oximes fail. For instance, it can quantitatively extract Rh(III) from chloride solutions when activated with SnCl2​ , forming [RhCl3​(SnCl3​)3​]3− complexes that pair with the protonated quinolinol 3.

Quantitative Data Presentation

Parameter7-(7-Dodecenyl)quinolin-8-olLIX 63 (Aliphatic Oxime)LIX 984N (Aryl Oxime)
Primary Targets Ge(IV), Ga(III), Rh(III), Cu(II)Ge(IV), Cu(II)Cu(II)
Kinetic Regime Mixed (Diffusion/Reaction)Reaction-limitedReaction-limited
Equilibrium Time 2 – 5 minutes10 – 20 minutes3 – 5 minutes
Isotherm Reproducibility (RSD) < 3.0% (with 10% modifier)~ 4.5% (temp sensitive)< 1.0%
Third-Phase Tendency High (requires alcohol modifier)LowLow
Optimal pH Range 0.5 – 3.01.5 – 2.51.5 – 2.8

Experimental Protocol: Generating Self-Validating Extraction Isotherms

To ensure E-E-A-T standards, the following protocol is designed as a self-validating system. Every step includes a mechanistic safeguard to prevent the common pitfalls that skew isotherm data (e.g., volume shifts, pseudo-equilibration).

Step 1: Organic Phase Preparation & Modification

  • Action: Dissolve 10% (v/v) 7-(7-Dodecenyl)quinolin-8-ol and 10% (v/v) isodecanol in an aliphatic diluent (e.g., Escaid 100).

  • Causality: The 8-hydroxyquinoline core forms highly polar metal complexes. Without the isodecanol modifier to solvate these complexes, they precipitate at the interface (third phase), making the upper plateau of the isotherm irreproducible.

Step 2: Acid Pre-Equilibration

  • Action: Contact the organic phase with a metal-free aqueous solution at the exact pH of your intended feed (A:O ratio 1:1) for 5 minutes.

  • Causality: Extractants and modifiers can co-extract protons or water. Pre-equilibrating prevents the organic phase from absorbing acid during the actual experiment, which would shift the equilibrium pH and invalidate the isotherm's thermodynamic basis.

Step 3: Variable A:O Contacting (Isotherm Generation)

  • Action: Contact the pre-equilibrated organic phase with the metal-bearing aqueous feed at varying Aqueous-to-Organic (A:O) ratios (e.g., 1:5, 1:2, 1:1, 2:1, 5:1). Mix at 1000 RPM for exactly 10 minutes at a constant 25°C.

  • Causality: Varying the phase ratio constructs the McCabe-Thiele operating curve without altering the initial chemical potential of the feed. High-shear mixing overcomes the diffusion-limited aspect of 7-(7-Dodecenyl)quinolin-8-ol, ensuring true thermodynamic equilibrium is reached.

Step 4: Phase Separation & Centrifugation

  • Action: Transfer the emulsion to a separatory funnel, allow 5 minutes for primary break, then centrifuge samples of both phases at 3000 RPM for 3 minutes.

  • Causality: 8-hydroxyquinoline derivatives are highly interfacially active and prone to forming micro-emulsions. Centrifugation eliminates aqueous entrainment in the organic phase, which would otherwise artificially inflate the calculated organic metal concentration.

Step 5: Mass Balance Validation

  • Action: Analyze the aqueous raffinate via ICP-OES. Strip the loaded organic phase with 3M H2​SO4​ and analyze the strip liquor.

  • Causality: The sum of the metal in the raffinate and the strip liquor must equal the initial feed concentration ( ±2% ). If the mass balance fails, it indicates metal precipitation or irreversible third-phase losses, invalidating that data point on the isotherm.

Mechanistic Visualization

G cluster_aq Aqueous Phase (Feed) cluster_int Liquid-Liquid Interface cluster_org Organic Phase (Solvent) Metal Metal Cation (e.g., Ge4+, Cu2+) Complex Interfacial Chelate Formation (Mixed Kinetic Control) Metal->Complex Diffusion Proton Displaced Protons (H+) Complex->Proton Ion Exchange Loaded Loaded Organic (Metal-Ligand Complex) Complex->Loaded Phase Transfer Extractant 7-(7-Dodecenyl)quinolin-8-ol (Free Ligand) Extractant->Complex Adsorption Loaded->Extractant Acid Stripping

Figure 1: Interfacial mass transfer and mixed-kinetic chelation mechanism of 7-(7-Dodecenyl)quinolin-8-ol.

References

  • Fleitlikh, I., et al. "Extraction Behavior of Germanium in Kelex 100 and LIX 63 Systems." ResearchGate, May 2021.
  • "Copper Recovery by Solvent Extraction Techniques." 911Metallurgist, Feb 2017.
  • "SOLVENT EXTRACTION OF RHODIUM FROM CHLORIDE SOLUTIONS IN THE PRESENCE OF SnCl2 WITH KELEX 100." eScholarship@McGill, McGill University.

Sources

Comparative

Technical Comparison Guide: Stripping Agents for 7-(7-Dodecenyl)quinolin-8-ol Complexes

Introduction: The Coordination Chemistry of Kelex 100 7-(7-Dodecenyl)quinolin-8-ol, commercially recognized as Kelex 100, is a premier chelating extractant utilized extensively in hydrometallurgy, precious metal recovery...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Coordination Chemistry of Kelex 100

7-(7-Dodecenyl)quinolin-8-ol, commercially recognized as Kelex 100, is a premier chelating extractant utilized extensively in hydrometallurgy, precious metal recovery, and analytical separations. Its bidentate structure—featuring both nitrogen and oxygen electron donors—forms exceptionally stable, lipophilic complexes with transition and post-transition metals.

While this extreme stability enables efficient metal extraction even from highly acidic leach liquors, it presents a significant thermodynamic hurdle during the stripping (back-extraction) phase. Reversing the extraction equilibrium requires carefully selected stripping agents that can overcome the high stability constant of the metal-chelate without degrading the organic matrix. This guide objectively compares the performance, causality, and application of the four primary stripping agents used for Kelex 100 complexes.

Mechanistic Pathways & Agent Selection

The extraction equilibrium of Kelex 100 (represented as HL) follows the general equation: Mⁿ⁺ + nHL(org) ⇌ MLₙ(org) + nH⁺

To strip the metal, the equilibrium must be driven to the left. Depending on the target metal, this is achieved via direct protonation, competitive ligand substitution, or direct reduction.

G Loaded Loaded Kelex 100 Organic Phase [M(L)n] H2SO4 Sulfuric Acid (1.5-2.8 M) Protonation-Driven Loaded->H2SO4 High [H+] HCl Hydrochloric Acid (1.5 M) Chloride-Complexation Loaded->HCl High [Cl-] Thiourea Acidified Thiourea (1 M) Ligand Substitution Loaded->Thiourea Soft Donor Affinity H2 Hydrogen Pressure Direct Reduction Loaded->H2 High P, T Cu Copper (Cu2+) Recovered as CuSO4 H2SO4->Cu Ga Gallium (Ga3+) Recovered as GaCl3 HCl->Ga PM Precious Metals (Au, Pt, Pd) Thiourea Complex Thiourea->PM CuPowder Copper Powder Direct Precipitation H2->CuPowder

Fig 1. Mechanistic pathways for stripping 7-(7-Dodecenyl)quinolin-8-ol metal complexes.

Quantitative Comparison of Stripping Alternatives

Stripping AgentTarget Metal ComplexTypical ConcentrationStripping EfficiencyPrimary Mechanism
Sulfuric Acid Copper (Cu²⁺)120–150 g/L (1.5–2.8 M)>95%High [H⁺] protonates the extractant, driving reverse equilibrium.
Hydrochloric Acid Gallium (Ga³⁺)1.5 M93–98%Dual-action: Protonation + competitive chloride complexation ([GaCl₄]⁻).
Acidified Thiourea Precious Metals (Au, Pt, Pd)1 M Thiourea in 2 M HCl>99%Soft-ligand substitution displaces Kelex 100 without extreme acidity.
Hydrogen Gas Copper (High-acid leach)High Pressure H₂VariableDirect reduction of metal from the organic phase.

In-Depth Analysis of Stripping Alternatives

Sulfuric Acid (H₂SO₄): The Protonation-Driven Standard

Because the Cu-Kelex complex is exceptionally stable, reversing the equilibrium requires overwhelming the system with protons. Industrial standards dictate the use of 120 to 150 g/L sulfuric acid (). Causality: The high proton concentration directly protonates the quinoline nitrogen and the hydroxyl oxygen, breaking the chelate ring and forcing Cu²⁺ into the aqueous phase. This produces a highly pure copper sulfate electrolyte suitable for direct electrowinning.

Hydrochloric Acid (HCl): Synergistic Chloride Complexation

For trivalent metals like Gallium (Ga³⁺), simple protonation is often insufficient or requires destructively high acidities. Hydrochloric acid at 1.5 M is the optimal alternative (). Causality: HCl provides a dual driving force. While the protons attack the chelate ring, the abundant chloride ions actively complex the liberated gallium to form the stable aqueous [GaCl₄]⁻ anion. This acts as a thermodynamic sink, pulling the metal out of the organic phase efficiently.

Acidified Thiourea: Soft-Ligand Substitution

Precious metals (Au, Pt, Pd) form highly inert complexes with Kelex 100 that resist standard acid stripping. Using extreme acidity to strip these metals leads to the degradation of the organic extractant. Acidified thiourea (1 M thiourea in 2 M HCl) solves this issue (). Causality: Thiourea is a strong "soft" ligand (according to Hard-Soft Acid-Base theory). It undergoes direct ligand substitution with the soft precious metals, displacing the Kelex 100 molecules without requiring the destructive pH levels of hydrolytic stripping.

Hydrogen Pressure Stripping: Direct Reduction

For highly acidic leach liquors where conventional stripping loops fail, hydrogen pressure stripping is utilized. Kelex 100 possesses the unique thermal stability required to withstand autoclave conditions (). Causality: High-pressure H₂ gas directly reduces the metal cation to its zero-valent powder form while simultaneously regenerating the protonated Kelex 100 extractant in situ.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems. Built-in quality control steps ensure that causality is proven at every stage.

Protocol 1: Sulfuric Acid Stripping of Cu(II)
  • Step 1: High-Acid Phase Contact

    • Action: Contact the loaded organic phase with 150 g/L H₂SO₄ at an Organic:Aqueous (O:A) ratio of 1:1 for 3 minutes at 25°C.

    • Causality: A massive proton gradient is thermodynamically required to break the highly stable Cu-Kelex chelate ring.

    • Validation Check: Measure the aqueous raffinate pH post-contact. The system validates if the pH remains < 0.5. A higher pH indicates insufficient proton driving force, meaning the equilibrium has not been fully reversed.

  • Step 2: Phase Separation and Entrainment Check

    • Action: Allow the mixture to settle for 2 minutes.

    • Causality: Kelex 100 exhibits mild surfactant properties that can stabilize micro-emulsions. Complete physical separation is critical to prevent organic entrainment in the downstream electrolyte.

    • Validation Check: Centrifuge a 10 mL aliquot of the aqueous phase. The protocol is validated if Total Organic Carbon (TOC) is <50 ppm.

  • Step 3: Mass Balance Closure

    • Action: Analyze both the stripped organic and aqueous phases via Atomic Absorption Spectroscopy (AAS).

    • Validation Check: The system validates when [Cu]aqueous + [Cu]organic equals the initial loaded [Cu]organic (within a ±2% error margin), proving complete recovery without extractant degradation.

Protocol 2: Acidified Thiourea Stripping of Precious Metals
  • Step 1: Base Metal Scrubbing

    • Action: Wash the loaded organic phase with 0.5 M HCl at an O:A ratio of 2:1.

    • Causality: Kelex 100 co-extracts base metals (Fe, Cu) which will contaminate the final precious metal product. Mild acid removes these without stripping the tightly bound Au/Pt/Pd.

    • Validation Check: Test the aqueous scrub raffinate with potassium thiocyanate. A lack of deep red color confirms the complete removal of Fe(III).

  • Step 2: Ligand Substitution Contact

    • Action: Contact the scrubbed organic phase with a solution of 1 M Thiourea in 2 M HCl for 5 minutes.

    • Causality: The soft sulfur-donor of thiourea outcompetes the nitrogen/oxygen donors of Kelex 100 for the precious metal ions.

    • Validation Check: Perform X-ray fluorescence (XRF) on the stripped organic phase. The protocol validates if residual precious metals are <1 ppm, confirming complete ligand substitution.

References

  • Kelex 100 Reagent for Copper Solvent Extraction Source: 911Metallurgist URL:[Link]

  • Liquid-Liquid Extraction of Gallium from Jajarm Bayer Process Liquor Using Kelex 100 Source: Iranian Journal of Chemistry and Chemical Engineering (via ResearchGate) URL:[Link]

  • US5284633A - Solvent extraction of precious metals with hydroxyquinoline and stripping with acidified thiourea Source: Google Patents URL
  • Solvent Extraction Stripping Methods Source: 911Metallurgist URL:[Link]

Safety & Regulatory Compliance

Safety

7-(7-Dodecenyl)quinolin-8-ol proper disposal procedures

An authoritative guide for researchers, scientists, and drug development professionals handling alkylated 8-hydroxyquinoline derivatives. Operational Context & Chemical Profile 7-(7-Dodecenyl)quinolin-8-ol (CAS: 94087-19...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative guide for researchers, scientists, and drug development professionals handling alkylated 8-hydroxyquinoline derivatives.

Operational Context & Chemical Profile

7-(7-Dodecenyl)quinolin-8-ol (CAS: 94087-19-1) belongs to a specialized class of alkylated 8-hydroxyquinolines[1]. Functionally analogous to the well-documented industrial extractant Kelex-100 (CAS: 73545-11-6), this compound is primarily utilized as a chelating agent in the solvent extraction of heavy metals (e.g., iron, copper, and gallium) from highly acidic aqueous solutions[2].

Because this compound operates at the interface of organic diluents and acidic metal-rich aqueous phases, its disposal is rarely as simple as discarding a pure chemical. Waste streams typically consist of degraded ligand, organic solvents (e.g., kerosene or isoparaffins), and trace heavy metals. Furthermore, the quinoline ring contains nitrogen, which dictates specific thermal destruction requirements to prevent the release of toxic nitrogen oxides (NOx) into the atmosphere[3].

Quantitative Hazard & Physicochemical Data

To establish a safe disposal framework, operators must first understand the compound's hazard profile. The following data synthesizes the GHS classifications for this class of alkylated quinolinols[3][4].

ParameterSpecification / ClassificationOperational Implication
Appearance White to pale yellow solid/viscous liquidCan adhere stubbornly to glassware and packaging.
Solubility Soluble in organic solvents; Insoluble in waterAqueous washing is ineffective for decontamination; organic solvents are required.
Skin/Eye Hazard H314: Causes severe skin burns and eye damageRequires stringent PPE (chemical impermeable gloves, face shields) during waste consolidation.
Sensitization H317: May cause an allergic skin reactionRepeated exposure to trace residues on waste containers must be avoided.
Environmental Chronic 4: Hazardous to the aquatic environmentAbsolute prohibition on sewer discharge. Must be captured at the source.

Waste Generation & Extraction Workflow

Understanding how 7-(7-Dodecenyl)quinolin-8-ol is used explains the causality behind its complex waste streams. The compound forms stable, hydrophobic metal-chelate complexes. Over multiple extraction-stripping cycles, the ligand degrades, creating a "bleed stream" of organic waste that requires ultimate disposal.

G A Acidic Metal Solution (Aqueous Phase) C Solvent Extraction (Mixing & Settling) A->C B 7-(7-Dodecenyl)quinolin-8-ol (Organic Phase) B->C D Loaded Organic Phase (Metal-Chelate) C->D Extracts Metals E Aqueous Raffinate (Acidic Waste) C->E Aqueous Phase F Acid Stripping (Metal Recovery) D->F Acid Strip F->B Recycled Ligand G Degraded Organic Waste (Requires Disposal) F->G Bleed Stream / End of Life

Workflow of 7-(7-Dodecenyl)quinolin-8-ol in metal extraction and waste generation.

Step-by-Step Disposal Protocols

The following self-validating protocols ensure compliance with environmental regulations and laboratory safety standards.

Protocol A: Routine Disposal of Degraded Organic Phase

Because the organic phase contains both the degraded quinolinol ligand and hydrocarbon diluents, it must be routed to a licensed chemical destruction facility[3].

  • Segregation: Collect the degraded organic phase in a designated, chemically compatible, and clearly labeled "Halogen-Free Organic Waste" container (unless chlorinated diluents were used). Causality: Mixing with incompatible aqueous oxidizers (like nitric acid from stripping phases) can cause exothermic reactions.

  • Verification (Self-Validating Step): Before sealing the waste carboy, use a biphasic pH test. Extract a 1 mL sample of the organic waste, mix with 1 mL of DI water, vortex, and test the pH of the aqueous layer. It must be between pH 5-8. If highly acidic, carefully neutralize the bulk waste with a weak base (e.g., sodium bicarbonate solution) and separate the phases before final storage.

  • Ultimate Destruction: Transfer the consolidated waste to a licensed chemical disposal contractor. The manifest must specify "Controlled incineration with flue gas scrubbing" [3]. Causality: Incineration of the quinoline ring generates nitrogen oxides (NOx). Flue gas scrubbing is legally and environmentally mandated to capture these toxic emissions before they reach the atmosphere.

Protocol B: Contaminated Packaging & Glassware Decontamination

Empty containers that previously held 7-(7-Dodecenyl)quinolin-8-ol retain highly hazardous, sensitizing residues[4].

  • Triple Rinsing: Rinse the empty container three times using a compatible organic solvent (e.g., acetone or ethanol). Do not use water, as the compound is water-insoluble.

  • Rinsate Disposal: Collect all solvent rinsate and add it to the "Organic Waste" stream detailed in Protocol A.

  • Packaging Destruction: Once triple-rinsed, the packaging is considered "RCRA-empty" (under US EPA standards). Puncture plastic containers to render them unusable for other purposes, then dispose of them in a sanitary landfill[3]. Combustible packaging materials (like cardboard outers) can be routed for controlled incineration.

Emergency Spill Response & Containment

In the event of an accidental release, immediate containment is critical to prevent the substance from entering drains or soil, which would trigger severe environmental compliance violations[4][5].

SpillResponse Start Spill Detected PPE Don PPE (Respirator, Nitrile Gloves) Start->PPE Vent Ensure Ventilation & Remove Ignition Sources PPE->Vent Contain Contain Spill (Block Drains) Vent->Contain Absorb Absorb with Inert Material (Sand/Vermiculite) Contain->Absorb Collect Collect in Sealed Container (Use Non-Sparking Tools) Absorb->Collect Incinerate Licensed Incineration (Flue Gas Scrubbing) Collect->Incinerate

Emergency spill response and disposal pathway for 7-(7-Dodecenyl)quinolin-8-ol.

Spill Execution Steps:

  • Evacuate & Ventilate: Evacuate personnel from the immediate area. Ensure adequate ventilation to disperse any aerosols or vapors from the diluent[3].

  • PPE: Responders must wear chemical impermeable gloves, safety goggles, and a respirator if aerosolization has occurred[3].

  • Containment: Use inert absorbent materials (sand, earth, or vermiculite) to dike the spill. Never use combustible absorbents like sawdust , as the mixture may become highly flammable depending on the solvent used.

  • Collection: Use non-sparking tools to sweep up the absorbed mixture[3]. Place it into a heavy-duty, sealable polyethylene container.

  • Final Decontamination: Wipe down the spill area with an alcohol-based solvent to remove the final hydrophobic residues, followed by a mild detergent wash.

References

  • Agrawal, A., Sahu, K. K., & Pandey, B. D. "Iron and Copper Recovery/Removal from Industrial Wastes: A Review." Industrial & Engineering Chemistry Research, ACS Publications. Available at:[Link]

  • NextSDS. "7-(7-dodecenyl)quinolin-8-ol — Chemical Substance Information." NextSDS. Available at:[Link]

  • Scribd. "Vag Evodorodi" (CAS 94087-19-1 Documentation). Scribd. Available at:[Link]

Sources

Handling

Personal protective equipment for handling 7-(7-Dodecenyl)quinolin-8-ol

Title: Advanced Laboratory Safety and PPE Protocol for Handling 7-(7-Dodecenyl)quinolin-8-ol Introduction As a Senior Application Scientist, I frequently oversee the implementation of novel chelating agents and extractan...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Advanced Laboratory Safety and PPE Protocol for Handling 7-(7-Dodecenyl)quinolin-8-ol

Introduction

As a Senior Application Scientist, I frequently oversee the implementation of novel chelating agents and extractants in hydrometallurgical and pharmaceutical workflows. 7-(7-Dodecenyl)quinolin-8-ol (CAS 94087-19-1) is a highly specialized, lipophilic 8-hydroxyquinoline derivative[1]. Its structure features a long C12 alkenyl chain that imparts exceptional solubility in organic solvents, making it highly effective for the liquid-liquid extraction of transition metals[2].

However, this exact lipophilicity, combined with the bioactive 8-hydroxyquinoline core, necessitates stringent personal protective equipment (PPE) and handling protocols. The compound exhibits severe aquatic toxicity, potential reproductive hazards, and acts as a potent skin sensitizer and irritant[3][4]. To build a secure laboratory environment, we must move beyond merely following safety data sheets and understand the mechanistic causality behind the chemical's behavior.

Mechanistic Hazard Profile

Understanding the causality behind the chemical's hazards is critical for designing a self-validating safety protocol. The 8-hydroxyquinoline moiety is a strong chelator of essential metal ions (e.g., Zn2+ , Cu2+ ), which can disrupt cellular metalloenzymes if absorbed[5]. The dodecenyl chain dramatically increases its partition coefficient (Log P), facilitating rapid transport across the stratum corneum (skin barrier) and cellular membranes.

Table 1: Quantitative Hazard Summary and Mechanistic Causality for 8-Hydroxyquinoline Derivatives

Hazard Class (GHS)Hazard StatementMechanistic Causality
Acute Toxicity (Oral) H301 / H302: Toxic/Harmful if swallowedChelates intracellular metals, disrupting critical enzymatic pathways[3][6].
Skin Sensitization H317: May cause an allergic skin reactionProtein binding via the quinoline ring leads to hapten formation and subsequent immune response[4][7].
Eye Damage H318: Causes serious eye damageThe phenolic hydroxyl group causes rapid protein denaturation in corneal tissue[3][7].
Reproductive Toxicity H360: May damage fertility or unborn childMetal chelation interferes with zinc-dependent transcription factors crucial for embryogenesis[3][6].
Aquatic Toxicity H410: Very toxic to aquatic life (long-lasting)High lipophilicity (Log P > 1.85) causes severe bioaccumulation in aquatic organisms[6][7].

The PPE Ecosystem: Selection and Causality

To mitigate these risks, a layered PPE approach is mandatory. Every piece of equipment is chosen based on the compound's physicochemical properties.

  • Hand Protection (Double-Gloving):

    • Selection: Inner glove: Standard Nitrile (4 mil) for dexterity. Outer glove: Heavy-duty Neoprene or Butyl rubber (minimum 8 mil).

    • Causality: The lipophilic tail of 7-(7-Dodecenyl)quinolin-8-ol acts as a permeation enhancer. Standard nitrile alone will degrade or allow breakthrough upon prolonged contact with the organic solvents (e.g., kerosene, dichloromethane) typically used to dissolve this extractant.

  • Ocular and Facial Protection:

    • Selection: Non-vented chemical splash goggles combined with a full-face shield.

    • Causality: The risk of irreversible corneal damage (H318) means standard safety glasses are insufficient against aerosolized droplets generated during vigorous mixing or phase separation[3][7].

  • Body Protection:

    • Selection: Tychem® 2000 or equivalent impermeable chemical suit over a flame-resistant (FR) lab coat, plus closed-toe, non-porous footwear.

    • Causality: Prevents dermal absorption (H317) and protects against the reproductive hazards (H360) associated with systemic exposure[4][6].

  • Respiratory Protection:

    • Selection: Handling must occur in a Class II, Type B2 Biological Safety Cabinet or a dedicated chemical fume hood. If ventilation is compromised, a NIOSH-approved respirator with organic vapor (OV) cartridges and P100 particulate filters is required.

    • Causality: Prevents inhalation of aerosols generated during vortexing or sonication[8][9].

Operational Workflow and Logical Relationships

Below is the self-validating operational workflow for handling, extracting, and processing 7-(7-Dodecenyl)quinolin-8-ol safely.

PPE_Workflow Start Pre-Operation: Verify Fume Hood & PPE Prep Prepare Reagents: 7-(7-Dodecenyl)quinolin-8-ol Start->Prep Extract Liquid-Liquid Extraction (Closed System) Prep->Extract Spill Spill Detected? Extract->Spill Clean Spill Response: Absorb & Neutralize Spill->Clean Yes Success Protocol Complete: Doffing & Decon Spill->Success No Dispose Hazardous Waste Disposal (Incineration) Clean->Dispose Success->Dispose

Caption: Safe handling, extraction, and spill response workflow for 7-(7-Dodecenyl)quinolin-8-ol.

Step-by-Step Methodology: Operational and Disposal Plans

Phase 1: Preparation and Extraction
  • Environmental Verification: Ensure the fume hood face velocity is between 80-100 fpm. Verify the presence of a chemical spill kit (containing inert absorbents) and an accessible eyewash station[9].

  • PPE Donning: Inspect all PPE for micro-tears. Don inner nitrile gloves, FR lab coat, impermeable apron, outer neoprene gloves, and splash goggles.

  • Reagent Handling: Weigh 7-(7-Dodecenyl)quinolin-8-ol using an analytical balance enclosed in a draft shield to prevent aerosolization of the waxy solid or viscous liquid[8].

  • Solvent Dissolution: Dissolve the compound in the chosen organic phase (e.g., aliphatic diluent) within a sealed separatory funnel. Vent the funnel frequently into the back of the fume hood to release vapor pressure safely.

Phase 2: Immediate Spill Response Protocol

If a spill occurs, the self-validating response must prevent aquatic contamination and dermal exposure:

  • Isolate: Evacuate non-essential personnel. Block all nearby sinks; do not allow the chemical to enter drains (H410 hazard)[3][8].

  • Contain: Surround the spill with inert, non-combustible absorbent material (e.g., diatomaceous earth or vermiculite). Do not use combustible materials like sawdust[6][8].

  • Neutralize & Collect: Use non-sparking tools to scoop the absorbed mixture into a rigid, sealable, high-density polyethylene (HDPE) hazardous waste container[8].

  • Decontaminate: Wash the spill area with a mild alkaline detergent solution to break down residual lipophilic films, followed by a thorough water rinse.

Phase 3: Disposal Plan

Because 7-(7-Dodecenyl)quinolin-8-ol is highly toxic to aquatic life with long-lasting effects (Aquatic Chronic 1 / 4)[3][4], sink disposal is strictly prohibited.

  • Segregation: Collect all aqueous and organic waste generated during the extraction process in separate, clearly labeled, chemically compatible containers (e.g., glass or PTFE for organics).

  • Labeling: Affix GHS-compliant labels indicating "Toxic", "Environmental Hazard", and "Reproductive Toxin"[3][7].

  • Destruction: Coordinate with a certified hazardous waste contractor for high-temperature incineration (above 1000°C). Thermal decomposition will break down the compound into carbon monoxide, carbon dioxide, and nitrogen oxides ( NOx​ ), permanently preventing environmental bioaccumulation[3][6].

References

  • "EP0289394A2 - Process for the purification of a barium salt.
  • "(PDF) Linear Free Energy Relationship (LFER) Analysis of Dissociation Constants of 8-Hydroxyquinoline and Its Derivatives in Aqueous and Dioxane–Water Solutions." ResearchGate. [Link]

  • "107290 - 8-Hydroxyquinoline, ACS (Reag. Ph. Eur.) - Safety Data Sheet." DC Fine Chemicals. [Link]

  • "7-(4-ethyl-1-methyloctyl)quinolin-8-ol — Chemical Substance Information." NextSDS. [Link]

  • "8-HYDROXYQUINOLINE EXTRA PURE - Safety Data Sheet." Loba Chemie.[Link]

Sources

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